Product packaging for (4-(Pyridin-3-yl)phenyl)methanol(Cat. No.:CAS No. 217189-04-3)

(4-(Pyridin-3-yl)phenyl)methanol

Cat. No.: B1301836
CAS No.: 217189-04-3
M. Wt: 185.22 g/mol
InChI Key: ZHIJCVCCKVZBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-(Pyridin-3-yl)phenyl)methanol is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B1301836 (4-(Pyridin-3-yl)phenyl)methanol CAS No. 217189-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIJCVCCKVZBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363917
Record name [4-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217189-04-3
Record name [4-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (4-(Pyridin-3-yl)phenyl)methanol (CAS No. 217189-04-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol, with the CAS number 217189-04-3, is a heterocyclic aromatic alcohol. Its structure, featuring a pyridine ring linked to a benzyl alcohol moiety, positions it as a valuable building block in medicinal chemistry and materials science. The pyridine nitrogen introduces polarity and a potential site for hydrogen bonding, influencing the molecule's physicochemical properties and its interactions with biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance in drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and in the design of experimental protocols.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO[2]
Molecular Weight 185.22 g/mol [2]
Melting Point 105.5-107.5 °C
Boiling Point 363.9 °C at 760 mmHg
XLogP3 2.2
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Polar Surface Area 33.12 Ų

Safety Information:

According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes, both of which are common transformations in organic chemistry.

Route 1: Suzuki-Miyaura Cross-Coupling

This approach involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid derivative with a brominated benzyl alcohol derivative. A representative experimental workflow is depicted below.

Suzuki_Coupling Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 3-Bromopyridine Reaction Reaction Mixture (Heated under Inert Atmosphere) Reactant1->Reaction Reactant2 4-(Hydroxymethyl)phenylboronic Acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Aldehyde_Reduction Aldehyde Reduction Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aldehyde 4-(Pyridin-3-yl)benzaldehyde Reaction Reaction Mixture (Stirred at Room Temperature) Aldehyde->Reaction ReducingAgent Sodium Borohydride (NaBH₄) ReducingAgent->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Quenching Quenching (e.g., with Water or dilute HCl) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product This compound Purification->Product Drug_Discovery_Logic Drug Discovery Cascade cluster_derivatization Chemical Synthesis cluster_screening Biological Evaluation Core_Scaffold This compound (Starting Scaffold) Derivatization Derivatization (e.g., etherification, esterification) Core_Scaffold->Derivatization SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Models In Vivo Animal Models Lead_Optimization->In_Vivo_Models Preclinical_Studies Preclinical Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug Library_Synthesis Combinatorial Library Synthesis Derivatization->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening In_Vitro_Assays In Vitro Assays (e.g., enzyme inhibition, cell-based assays) Screening->In_Vitro_Assays In_Vitro_Assays->SAR_Studies In_Vivo_Models->Preclinical_Studies

References

Physical and chemical properties of (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(Pyridin-3-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available experimental and computed data, outlines synthetic approaches, and explores the potential biological relevance of this molecule.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₂H₁₁NO, is a white solid at room temperature. Its structure features a central phenyl ring substituted with a hydroxylmethyl group and a pyridin-3-yl group. This arrangement imparts a degree of polarity and potential for hydrogen bonding, influencing its physical and chemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile of the compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Melting Point 105.5-107.5 °CChemicalBook[2]
Boiling Point 363.9 ± 30.0 °C (Predicted)ChemicalBook[2]
Density 1.145 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commonly involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a carbonyl group.

Synthetic Strategy Overview

A plausible and widely utilized synthetic route is depicted in the workflow diagram below. This strategy begins with the coupling of a boronic acid derivative with a halogenated benzene derivative, followed by the reduction of the resulting aldehyde to the desired alcohol.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Carbonyl Reduction A 3-Pyridylboronic Acid D 4-(Pyridin-3-yl)benzaldehyde A->D B 4-Bromobenzaldehyde B->D C Pd Catalyst, Base C->D E 4-(Pyridin-3-yl)benzaldehyde G This compound E->G F Reducing Agent (e.g., NaBH4) F->G G A This compound Core Scaffold B Derivatization (e.g., etherification, esterification) A->B C Library of Analogs B->C D Biological Screening (e.g., kinase assays, cell-based assays) C->D E Identification of 'Hits' D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

References

An In-depth Technical Guide to (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzyl alcohol moiety, makes it a valuable synthetic intermediate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, and a visualization of the reaction mechanism.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

  • IUPAC Name: (4-pyridin-3-ylphenyl)methanol[1]

  • Synonyms:

    • (4-PYRID-3-YLPHENYL)METHANOL[1]

    • [4-(pyridin-3-yl)phenyl]methanol[1]

    • 4-(Pyridin-3-yl)benzyl alcohol

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₁NOPubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
CAS Number 217189-04-3PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 185.084063974 DaPubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]
Heavy Atom Count 14PubChem

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. This protocol describes a general procedure for its synthesis from 3-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid.

Reaction Scheme:

Materials and Reagents:

  • 3-Bromopyridine

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), sodium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (3-Bromopyridine) pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 R²-B(OH)₂ ((4-(hydroxymethyl)phenyl)boronic acid) + Base reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

References

An In-Depth Technical Guide to the Initial Synthesis of (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (4-(Pyridin-3-yl)phenyl)methanol, a key building block in pharmaceutical and materials science. The document details three core synthetic strategies: Suzuki-Miyaura Coupling, Grignard Reaction, and the reduction of 4-(pyridin-3-yl)benzaldehyde. Each section includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This approach offers high functional group tolerance and generally proceeds under mild conditions.[2] For the synthesis of this compound, two primary pathways are viable.

Pathway A: Coupling of Pyridine-3-boronic Acid with 4-Bromobenzyl Alcohol

This pathway involves the palladium-catalyzed coupling of commercially available pyridine-3-boronic acid with 4-bromobenzyl alcohol. The hydroxyl group on the benzyl alcohol is generally compatible with the reaction conditions, avoiding the need for protection and deprotection steps.

Suzuki_Pathway_A PyridineBoronic Pyridine-3-boronic Acid Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) PyridineBoronic->Pd_Catalyst BromobenzylAlcohol 4-Bromobenzyl Alcohol BromobenzylAlcohol->Pd_Catalyst Product This compound Pd_Catalyst->Product Suzuki Coupling

Caption: Suzuki Coupling Pathway A.

Pathway B: Coupling of 3-Bromopyridine with (4-(Hydroxymethyl)phenyl)boronic Acid

Alternatively, the coupling can be performed between 3-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid. This route is also efficient and utilizes readily available starting materials.

Suzuki_Pathway_B Bromopyridine 3-Bromopyridine Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Bromopyridine->Pd_Catalyst PhenylboronicAcid (4-(Hydroxymethyl)phenyl)boronic Acid PhenylboronicAcid->Pd_Catalyst Product This compound Pd_Catalyst->Product Suzuki Coupling

Caption: Suzuki Coupling Pathway B.

Quantitative Data for Suzuki-Miyaura Coupling
ParameterPathway APathway BReference
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)[2]
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (3.0 equiv.)[2][3]
Solvent 1,4-Dioxane/H₂O (4:1)Acetonitrile/H₂O (4:1)[2][3]
Temperature 80-90 °C80 °C[2][3]
Reaction Time 12-18 h2 h[2][3]
Typical Yield 60-85%70-90%[2][3]
Experimental Protocol for Suzuki-Miyaura Coupling (Pathway B)
  • To a flask equipped with a magnetic stirrer and a condenser, add 3-bromopyridine (1.0 equiv.), (4-(hydroxymethyl)phenyl)boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Add Pd(dppf)Cl₂ (3 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of acetonitrile and water.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Grignard Reaction Approach

The Grignard reaction provides a classical and effective method for carbon-carbon bond formation. This synthesis route involves the nucleophilic addition of a pyridyl Grignard reagent to an aromatic aldehyde.

Synthesis Pathway

The key steps involve the formation of 3-pyridylmagnesium bromide from 3-bromopyridine, followed by its reaction with 4-formylbenzaldehyde. A subsequent acidic workup yields the desired alcohol. Care must be taken to ensure anhydrous conditions as Grignard reagents are highly moisture-sensitive.[4]

Grignard_Pathway Bromopyridine 3-Bromopyridine Mg Mg turnings Anhydrous Ether Bromopyridine->Mg Formation GrignardReagent 3-Pyridylmagnesium bromide Mg->GrignardReagent Intermediate Alkoxide Intermediate GrignardReagent->Intermediate Formylbenzaldehyde 4-Formylbenzaldehyde Formylbenzaldehyde->Intermediate AcidWorkup Acidic Workup (e.g., aq. NH₄Cl) Intermediate->AcidWorkup Product This compound AcidWorkup->Product

Caption: Grignard Reaction Pathway.

Quantitative Data for Grignard Reaction
ParameterValueReference
Equivalents of Mg 1.1 - 1.5 equiv.[4]
Equivalents of Aldehyde 1.0 equiv.[4]
Solvent Anhydrous Diethyl Ether or THF[4]
Initiation Iodine crystal or 1,2-dibromoethane[5]
Reaction Temperature 0 °C to reflux[4]
Reaction Time 1-3 h[4]
Typical Yield 50-70%[4]
Experimental Protocol for Grignard Reaction
  • Preparation of Grignard Reagent:

    • Dry all glassware in an oven prior to use.

    • Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a solution of 3-bromopyridine (1.0 equiv.) in anhydrous diethyl ether dropwise to the magnesium turnings.

    • If the reaction does not initiate, gently warm the flask or add a few drops of 1,2-dibromoethane.

    • Once initiated, add the remaining 3-bromopyridine solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 4-formylbenzaldehyde (1.0 equiv.) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

Reduction of 4-(Pyridin-3-yl)benzaldehyde

The most direct route to this compound is the reduction of the corresponding aldehyde, 4-(pyridin-3-yl)benzaldehyde. This precursor is commercially available.[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the aldehyde to a primary alcohol.[7][8]

Synthesis Pathway

This is a single-step synthesis where the aldehyde is treated with sodium borohydride in a protic solvent like methanol or ethanol. The reaction is typically fast and high-yielding.

Reduction_Pathway Aldehyde 4-(Pyridin-3-yl)benzaldehyde ReducingAgent Sodium Borohydride (NaBH₄) Solvent (e.g., Methanol) Aldehyde->ReducingAgent Product This compound ReducingAgent->Product Reduction

Caption: Reduction of Aldehyde Pathway.

Quantitative Data for Aldehyde Reduction
ParameterValueReference
Reducing Agent Sodium Borohydride (NaBH₄)[7][9]
Equivalents of NaBH₄ 1.0 - 1.5 equiv.[9]
Solvent Methanol or Ethanol[9][10]
Reaction Temperature 0 °C to Room Temperature[9]
Reaction Time 30 min - 2 h[9]
Typical Yield >90%[11]
Experimental Protocol for Aldehyde Reduction
  • Dissolve 4-(pyridin-3-yl)benzaldehyde (1.0 equiv.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.2 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield this compound, which can be further purified by recrystallization if necessary.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-(Pyridin-3-yl)phenyl)methanol, a bifunctional molecule of interest to researchers in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for acquiring such data. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.85d1HH-2' (Pyridine)
~8.55dd1HH-6' (Pyridine)
~7.90dt1HH-4' (Pyridine)
~7.65d2HH-2, H-6 (Phenyl)
~7.50d2HH-3, H-5 (Phenyl)
~7.40dd1HH-5' (Pyridine)
~4.70s2H-CH₂-
~2.50br s1H-OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~149.0C-2' (Pyridine)
~148.5C-6' (Pyridine)
~141.0C-4 (Phenyl)
~137.0C-1 (Phenyl)
~134.5C-4' (Pyridine)
~133.0C-3' (Pyridine)
~127.5C-2, C-6 (Phenyl)
~127.0C-3, C-5 (Phenyl)
~123.5C-5' (Pyridine)
~64.5-CH₂-

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, MediumO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1480, ~1450Medium-StrongC=C stretch (aromatic rings)
~1420MediumC-O-H bend (alcohol)
~1050StrongC-O stretch (primary alcohol)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
185High[M]⁺ (Molecular Ion)
184Moderate[M-H]⁺
168Moderate[M-OH]⁺
156Moderate[M-CH₂OH]⁺
108High[C₇H₆O]⁺ (tropylium-like ion from benzyl moiety)
78High[C₅H₄N]⁺ (pyridyl cation)
77High[C₆H₅]⁺ (phenyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Thin Film : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition :

    • ESI : Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode.

    • EI : Introduce the sample, often after separation by gas chromatography (GC), into the ion source where it is bombarded with high-energy electrons.[2]

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Mandatory Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Synthesis This compound Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectral Fragmentation of this compound

Mass_Fragmentation Mol_Ion [M]⁺ m/z = 185 Frag1 [M-H]⁺ m/z = 184 Mol_Ion->Frag1 - H• Frag2 [M-OH]⁺ m/z = 168 Mol_Ion->Frag2 - •OH Frag3 [M-CH₂OH]⁺ m/z = 156 Mol_Ion->Frag3 - •CH₂OH Frag4 [C₇H₆O]⁺ m/z = 108 Frag2->Frag4 - C₅H₄N Frag5 [C₅H₄N]⁺ m/z = 78 Frag3->Frag5 - C₇H₆ Frag6 [C₆H₅]⁺ m/z = 77 Frag3->Frag6

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

References

A Comprehensive Review of (4-(Pyridin-3-yl)phenyl)methanol in Chemical and Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol, a biaryl compound featuring a pyridine and a phenyl ring linked together, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules, particularly as a key intermediate in the synthesis of potent enzyme inhibitors. This technical guide provides a thorough review of the synthesis, chemical properties, and, most notably, the biological activities and therapeutic potential of this compound and its derivatives. The information presented herein is intended to be a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₁NO, possesses a molecular weight of 185.22 g/mol .[1] It is a white solid at room temperature. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO[2]
Molecular Weight185.22 g/mol [2]
IUPAC NameThis compound[2]
CAS Number217189-04-3[2]
XLogP31.6[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count2[2]
Exact Mass185.084064 g/mol [2]
Monoisotopic Mass185.084064 g/mol [2]
Topological Polar Surface Area33.1 Ų[2]
Heavy Atom Count14[2]

Synthesis and Characterization

The primary synthetic route to this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction provides a versatile and efficient method for the formation of the C-C bond between the pyridine and phenyl rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of this compound involves the coupling of a pyridylboronic acid with a bromobenzyl alcohol derivative. The following is a representative protocol adapted from similar syntheses.[3][4]

Materials:

  • 3-Pyridylboronic acid

  • 4-Bromobenzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a degassed solution of 1,4-dioxane and water, add 3-pyridylboronic acid (1.2 equivalents), 4-bromobenzyl alcohol (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • To this mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methylene protons of the hydroxymethyl group and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in several diseases, including cancer and inflammatory disorders.

Inhibition of p38 MAP Kinase

A significant area of research has focused on the development of derivatives of the (pyridin-3-yl)phenyl)methanol scaffold as inhibitors of p38 mitogen-activated protein kinase (MAPK). p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5] Inhibition of p38 MAPK is therefore a promising therapeutic strategy for the treatment of inflammatory diseases.

Several studies have reported the synthesis and evaluation of trisubstituted pyridazine and pyridinyltriazole derivatives that have shown potent in vitro inhibitory activity against p38 MAPK, with IC₅₀ values in the nanomolar range.[5][6]

Quantitative Data on p38 MAPK Inhibition

Compound TypeIC₅₀ (nM)Reference
Trisubstituted Pyridazines1-20[6]
5-Alkylthio-1-aryl-2-(4-pyridinyl) triazolesComparable to SB202190 (standard)[5]
Anticancer Activity

The pyridine-phenyl scaffold is also prevalent in compounds designed as anticancer agents. The antiproliferative activity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data on Anticancer Activity

Compound SeriesCancer Cell LineGI₅₀ (µM)Reference
PyridinyltriazolesNot specifiedNot specified[5]
Trisubstituted PyridazinesNot specifiedNot specified[6]

Note: Specific GI₅₀ values for direct derivatives of this compound were not available in the reviewed literature, but related structures show activity.

Experimental Protocols for Biological Assays

p38 MAP Kinase Activity Assay

The following is a general protocol for an in vitro p38 MAP kinase assay, often performed using an ELISA-based method.[5]

Materials:

  • Recombinant active p38 MAP kinase

  • ATF-2 (activating transcription factor-2) as a substrate

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds (derivatives of this compound)

  • Primary antibody against phosphorylated ATF-2

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • The wells of a microplate are coated with the ATF-2 substrate.

  • Recombinant active p38 MAP kinase is added to the wells along with ATP and the test compound at various concentrations.

  • The plate is incubated to allow the kinase reaction to proceed.

  • After incubation, the wells are washed to remove the kinase, ATP, and test compound.

  • A primary antibody that specifically recognizes the phosphorylated form of ATF-2 is added to the wells and incubated.

  • After washing, a secondary antibody conjugated to an enzyme is added and incubated.

  • After another washing step, a chromogenic substrate is added, and the color development is allowed to proceed.

  • The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium containing the test compound is removed, and fresh medium containing MTT solution is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Visualizations

p38 MAP Kinase Signaling Pathway

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines Upstream Kinases (MKKs) Upstream Kinases (MKKs) Stress/Cytokines->Upstream Kinases (MKKs) p38 MAPK p38 MAPK Upstream Kinases (MKKs)->p38 MAPK Phosphorylation Downstream Substrates (e.g., ATF-2, MK2) Downstream Substrates (e.g., ATF-2, MK2) p38 MAPK->Downstream Substrates (e.g., ATF-2, MK2) Phosphorylation Inflammatory Response Inflammatory Response Downstream Substrates (e.g., ATF-2, MK2)->Inflammatory Response Inhibitor (this compound derivative) Inhibitor (this compound derivative) Inhibitor (this compound derivative)->p38 MAPK

Caption: p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

kinase_inhibitor_workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound Library Compound Library Primary Assay (e.g., Kinase Activity) Primary Assay (e.g., Kinase Activity) Compound Library->Primary Assay (e.g., Kinase Activity) Hit Identification Hit Identification Primary Assay (e.g., Kinase Activity)->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Orthogonal Assay Orthogonal Assay Dose-Response Assay->Orthogonal Assay Confirmed Hits Confirmed Hits Orthogonal Assay->Confirmed Hits SAR Studies SAR Studies Confirmed Hits->SAR Studies In vivo Studies In vivo Studies SAR Studies->In vivo Studies Lead Candidate Lead Candidate In vivo Studies->Lead Candidate

Caption: A typical workflow for kinase inhibitor drug discovery.

Conclusion

This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its derivatives have demonstrated significant potential as inhibitors of key enzymes such as p38 MAP kinase, making them attractive candidates for the development of new therapies for inflammatory diseases and cancer. The synthetic accessibility of this scaffold through robust methods like the Suzuki-Miyaura coupling, combined with its favorable physicochemical properties, ensures its continued importance in medicinal chemistry research. Further exploration of the structure-activity relationships of its derivatives is likely to lead to the discovery of novel and potent therapeutic agents.

References

An In-depth Technical Guide to Determining the Solubility Profile of (4-(Pyridin-3-yl)phenyl)methanol in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility profile of the organic compound (4-(Pyridin-3-yl)phenyl)methanol. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for researchers to generate reliable and reproducible solubility data in various common laboratory solvents. The methodologies described herein are based on widely accepted scientific principles for solubility determination.

Data Presentation

Quantitative solubility data should be meticulously recorded and organized for comparative analysis. The following table provides a structured template for documenting experimental findings. It is recommended to conduct solubility measurements at a controlled temperature (e.g., 25°C) and to specify the analytical method used for quantification.

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Method of AnalysisObservations
Polar Protic Water1.000HPLC, UV-Vis
Methanol0.762HPLC, UV-Vis
Ethanol0.654HPLC, UV-Vis
Isopropanol0.546HPLC, UV-Vis
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444HPLC, UV-Vis
Dimethylformamide (DMF)0.386HPLC, UV-Vis
Acetonitrile0.460HPLC, UV-Vis
Acetone0.355HPLC, UV-Vis
Tetrahydrofuran (THF)0.207HPLC, UV-Vis
Nonpolar Toluene0.099HPLC, UV-Vis
Hexane0.009HPLC, UV-Vis
Dichloromethane (DCM)0.309HPLC, UV-Vis
Diethyl Ether0.117HPLC, UV-Vis

Experimental Protocols

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[1]

Equilibrium Solubility Determination using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected laboratory solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved and in equilibrium with the solid phase.[2]

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][3] It is advisable to determine the time to equilibrium through preliminary experiments by measuring the concentration at different time points until it remains constant.[4]

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the undissolved solids settle.[5]

    • Carefully withdraw a sample from the supernatant.

    • To remove any remaining solid particles, either centrifuge the sample or filter it through a syringe filter.[2] When filtering, it is good practice to discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.[2]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[2][6]

    • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

3. Data Analysis and Reporting:

  • Calculate the average solubility from at least three replicate experiments for each solvent.[4]

  • Express the solubility in both mg/mL and mol/L.

  • Record any observations, such as color changes or difficulties in phase separation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep_solid Weigh Excess Solid Compound prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equil_agitate Agitate at Constant Temperature (24-72 hours) prep_solvent->equil_agitate sep_settle Allow Solids to Settle equil_agitate->sep_settle sep_filter Centrifuge or Filter Supernatant sep_settle->sep_filter quant_analyze Analyze Samples and Standards (HPLC or UV-Vis) sep_filter->quant_analyze quant_standards Prepare Standard Solutions quant_standards->quant_analyze result_sol Determine Solubility quant_analyze->result_sol

Caption: Workflow for Shake-Flask Solubility Determination.

References

Introduction: The Enduring Significance of the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery of Pyridinyl Scaffolds in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle isosteric to benzene, is a cornerstone of medicinal chemistry.[1] Its unique properties have established it as a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds.[2][3] The nitrogen atom within the ring imparts several advantageous characteristics: it can act as a hydrogen bond acceptor, enhance water solubility, and improve the metabolic stability and cellular permeability of drug candidates.[4][5][6] These features have led to the incorporation of the pyridine nucleus into more than 7,000 drug molecules, including numerous FDA-approved pharmaceuticals for a wide array of diseases.[1][2]

Pyridinyl scaffolds are integral to natural products like vitamins (niacin, pyridoxine) and alkaloids, as well as blockbuster synthetic drugs such as Imatinib (Gleevec) for cancer and Atazanavir (Reyataz) for HIV.[1] The versatility of the pyridine ring allows for straightforward chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to optimize its efficacy and safety profile.[4][5] This guide provides a technical overview of the discovery and application of pyridinyl scaffolds in key therapeutic areas, details common synthetic and experimental protocols, and illustrates the logical workflows and biological pathways central to their development.

Core Therapeutic Applications of Pyridinyl Scaffolds

The pyridine moiety is a versatile pharmacophore found in drugs targeting a multitude of diseases, including cancer, infectious diseases, and central nervous system disorders.[5][7]

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a crucial role by forming key hydrogen bonds with the "hinge region" of the ATP-binding site.[8] This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's activity.

Examples of Pyridinyl-Based Kinase Inhibitors:

  • PI3K Inhibitors: The Guareschi pyridine scaffold has been successfully employed to develop selective inhibitors of phosphatidylinositol-3-kinases (PI3Ks), which are pivotal in cell proliferation and survival pathways.[9]

  • VRK1/VRK2 Inhibitors: Aminopyridine scaffolds have been developed as potent and selective inhibitors of Vaccinia-related kinases 1 and 2, which are involved in cell cycle regulation.[8]

  • VEGFR-2 Inhibitors: Pyridine-urea derivatives have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, the process of new blood vessel formation that fuels tumor growth.[10]

Below is a logical workflow illustrating the scaffold hopping strategy used to develop novel kinase inhibitors.

G Drug Discovery Workflow: Kinase Inhibitor Scaffold Hopping cluster_0 Lead Identification cluster_1 Scaffold Hopping Strategy cluster_2 Optimization A Initial Hit Compound (e.g., Imidazopyridine) C Identify Bioisosteric Replacement (Pyridine Scaffold) A->C Bioisosteric replacement B Known Kinase Binding Motif (e.g., Hinge-binding) B->C D In-silico Modeling (Docking Studies) C->D Virtual Screening E Library Synthesis (Pyridinyl Derivatives) D->E Guide Synthesis F SAR & SKR Studies (Structure-Activity/Kinetics) E->F Biological Screening G Lead Optimization (Improve Potency & Selectivity) F->G Iterative Design H Preclinical Candidate G->H PI3K/AKT Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyridinyl Scaffold PI3K Inhibitor Inhibitor->PI3K Inhibits G General Synthesis of Pyrazolo[4,3-b]pyridines Start 2-Chloro-3-nitropyridine (Starting Material) Step1 SNAr Reaction (Nucleophilic Aromatic Substitution) Start->Step1 Reagent1 Ethyl 2-cyano-2- (phenyl-hydrazono)acetate Reagent1->Step1 Intermediate1 Azo Intermediate Step1->Intermediate1 Step2 Modified Japp-Klingemann Reaction (One-pot cyclization) Intermediate1->Step2 Product Pyrazolo[4,3-b]pyridine (Final Product) Step2->Product Reagent2 Base (e.g., DBU) Pyrrolidine Reagent2->Step2 G Workflow for In Vitro Biological Evaluation cluster_0 Assay Preparation cluster_1 Treatment cluster_2 Quantification (MTT Assay) cluster_3 Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Pyridinyl Compounds (Varying Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

References

Methodological & Application

Application Note: Synthesis of (4-(Pyridin-3-yl)phenyl)methanol via Palladium-Catalyzed Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of (4-(Pyridin-3-yl)phenyl)methanol, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction between 3-pyridinylboronic acid and (4-bromophenyl)methanol. This method offers high yields and purity under relatively mild reaction conditions. The protocol includes a step-by-step experimental procedure, purification, and characterization of the final product.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2][3] Due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of starting materials, the Suzuki coupling has found extensive application in academic and industrial research.[1] This protocol details the synthesis of this compound, a valuable intermediate for the development of novel pharmaceuticals and functional materials.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
(4-Bromophenyl)methanol≥98%Commercially available
3-Pyridinylboronic acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterIn-house
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Commercially available
Silica Gel230-400 meshCommercially available

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add (4-bromophenyl)methanol (1.00 g, 5.35 mmol, 1.0 equiv.), 3-pyridinylboronic acid (0.79 g, 6.42 mmol, 1.2 equiv.), and potassium carbonate (2.22 g, 16.05 mmol, 3.0 equiv.).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Reaction Execution:

    • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe.

    • The reaction mixture is stirred vigorously and heated to 85-90 °C in an oil bath.

    • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with ethyl acetate (50 mL) and water (30 mL).

    • The layers are separated in a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.[4][5]

    • A slurry of silica gel in hexanes is packed into a column.

    • The crude product is adsorbed onto a small amount of silica gel and loaded onto the column.

    • The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Fractions containing the desired product (visualized by TLC) are collected and combined.

    • The solvent is removed under reduced pressure to afford this compound as a white to off-white solid.

Data Presentation

ParameterValue
Reactants
(4-Bromophenyl)methanol1.00 g (5.35 mmol)
3-Pyridinylboronic acid0.79 g (6.42 mmol)
Potassium Carbonate (K₂CO₃)2.22 g (16.05 mmol)
Pd(PPh₃)₄0.31 g (0.27 mmol)
Solvents
1,4-Dioxane30 mL
Water10 mL
Reaction Conditions
Temperature85-90 °C
Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₁₂H₁₁NO[6]
Molecular Weight185.22 g/mol [6]
AppearanceWhite to off-white solid
Expected Yield75-85%
Characterization
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.85 (d, 1H), 8.58 (dd, 1H), 7.89 (dt, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.38 (dd, 1H), 4.75 (s, 2H), 1.75 (br s, 1H, OH)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)148.8, 148.2, 141.2, 136.5, 134.4, 133.9, 127.8, 127.5, 123.6, 65.0
Mass Spectrometry (ESI-MS) m/zCalculated for C₁₂H₁₂NO⁺ [M+H]⁺: 186.0913, Found: 186.0911

Visualization

Suzuki_Coupling_Workflow start Reaction Setup reaction Suzuki Coupling Reaction (85-90 °C, 4-6h) start->reaction Add Solvents & Heat workup Work-up & Extraction reaction->workup Cool & Dilute purification Column Chromatography workup->purification Crude Product product Final Product: This compound purification->product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note outlines a reliable and efficient protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The described method is suitable for laboratory-scale synthesis and can be adapted for the preparation of analogous biaryl compounds. The detailed procedure and characterization data provide a comprehensive guide for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for (4-(Pyridin-3-yl)phenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a versatile bifunctional building block in organic synthesis, incorporating both a nucleophilic hydroxymethyl group and a pharmaceutically relevant pyridin-3-yl-phenyl scaffold. This combination makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. Its rigid biphenyl-like structure, coupled with the hydrogen bonding capabilities of the pyridine nitrogen and the reactive benzylic alcohol, allows for its incorporation into diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key building block in the development of biologically active compounds, with a focus on kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO--INVALID-LINK--
Molecular Weight185.22 g/mol --INVALID-LINK--
AppearanceOff-white to pale yellow solid-
Melting Point121.3-122.0 °C (uncorrected)[1]
Boiling Point363.9 °C at 760 mmHg (Predicted)-
SolubilitySoluble in methanol, DMSO, and other polar organic solvents.-

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with a halosubstituted benzyl alcohol derivative, or vice versa.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 3-bromopyridine and (4-(hydroxymethyl)phenyl)boronic acid.

Materials:

  • 3-Bromopyridine

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (solvent mixture)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3-bromopyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: 70-90%

Characterization Data (Exemplary):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (d, J = 2.0 Hz, 1H), 8.60 (dd, J = 4.8, 1.6 Hz, 1H), 7.85 (dt, J = 8.0, 2.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.38 (dd, J = 8.0, 4.8 Hz, 1H), 4.75 (s, 2H), 1.70 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 148.8, 148.2, 141.0, 137.5, 135.9, 134.4, 127.8, 127.4, 123.6, 65.1.

Note: NMR data can vary slightly based on solvent and instrument.

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various biologically active molecules, particularly kinase inhibitors. The hydroxyl group can be readily transformed into other functional groups, providing a handle for further molecular elaboration.

Oxidation to the Aldehyde

The benzylic alcohol can be oxidized to the corresponding aldehyde, (4-(pyridin-3-yl)benzaldehyde), which is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the synthesis of heterocycles.

Experimental Protocol: Oxidation with Manganese Dioxide

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (MnO₂, 5-10 eq).

  • Stir the mixture vigorously at room temperature for 12-48 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Conversion to the Halide

The hydroxyl group can be converted to a halide (e.g., chloride or bromide), creating an electrophilic center for nucleophilic substitution reactions.

Experimental Protocol: Chlorination with Thionyl Chloride

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the solution. A small amount of a base like pyridine can be used as a catalyst.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude (4-(pyridin-3-yl)phenyl)methyl chloride.

Application in the Synthesis of Kinase Inhibitors

The (4-(pyridin-3-yl)phenyl) moiety is a common scaffold in a variety of kinase inhibitors, where the pyridine ring often forms crucial hydrogen bond interactions with the hinge region of the kinase.

Case Study: Synthesis of p38 MAP Kinase and JNK Inhibitors

Derivatives of this compound are utilized in the synthesis of potent inhibitors of p38 MAP kinase and c-Jun N-terminal kinase (JNK), which are key regulators of inflammatory and stress responses.[2][3]

Quantitative Data on Biological Activity:

Compound ScaffoldTarget KinaseIC₅₀ (nM)In Vivo EfficacyReference
4-Phenyl-5-pyridyl-1,3-thiazolep38α1 - 100MED = 30 mg/kg in mouse arthritis model[2]
4-(Pyrazol-3-yl)-pyridineJNK310 - 630Good brain penetration and pharmacokinetics[3]

MED: Minimum Effective Dose

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the simplified signaling pathways of p38 MAPK and JNK, which are targeted by inhibitors derived from the this compound scaffold.

p38_MAPK_pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Inflammatory Cytokines->MAP3K UV Radiation UV Radiation UV Radiation->MAP3K Osmotic Shock Osmotic Shock Osmotic Shock->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Transcription Factors\n(e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription Factors\n(e.g., ATF2, MEF2C) activates Inflammation Inflammation Transcription Factors\n(e.g., ATF2, MEF2C)->Inflammation Apoptosis Apoptosis Transcription Factors\n(e.g., ATF2, MEF2C)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcription Factors\n(e.g., ATF2, MEF2C)->Cell Cycle Arrest Inhibitor (4-Pyridin-3-yl)phenyl -based Inhibitor Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

JNK_pathway cluster_stimuli_jnk Stress Stimuli cluster_cascade_jnk Kinase Cascade cluster_response_jnk Cellular Response Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) MAP3K_JNK MAP3K (e.g., MEKK1, ASK1) Cytokines (TNF-α, IL-1)->MAP3K_JNK Environmental Stress Environmental Stress Environmental Stress->MAP3K_JNK MAP2K_JNK MAP2K (MKK4/7) MAP3K_JNK->MAP2K_JNK phosphorylates JNK JNK MAP2K_JNK->JNK phosphorylates Transcription Factors\n(e.g., c-Jun, ATF2) Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription Factors\n(e.g., c-Jun, ATF2) activates Apoptosis Apoptosis Transcription Factors\n(e.g., c-Jun, ATF2)->Apoptosis Inflammation Inflammation Transcription Factors\n(e.g., c-Jun, ATF2)->Inflammation Cell Proliferation Cell Proliferation Transcription Factors\n(e.g., c-Jun, ATF2)->Cell Proliferation Inhibitor_JNK (4-Pyridin-3-yl)phenyl -based Inhibitor Inhibitor_JNK->JNK inhibits

References

Application Notes and Protocols for (4-(Pyridin-3-yl)phenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a biaryl scaffold containing a central phenyl ring substituted with a methanol group and a pyridine ring. This structural motif is of significant interest in medicinal chemistry as it is present in a variety of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the phenylmethanol core provides a versatile platform for structural modifications to optimize pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the potential applications of this compound as a scaffold for the development of novel therapeutics, with a focus on its potential as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Potential Therapeutic Applications

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway, which is critical for cellular metabolism and energy production.[1] Cancer cells, with their high metabolic demand, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.[1] Inhibition of NAMPT leads to NAD⁺ depletion, metabolic stress, and ultimately, cancer cell death.[2]

The this compound scaffold can be explored for the development of novel NAMPT inhibitors. The pyridin-3-yl moiety is a common feature in several known NAMPT inhibitors, where it often interacts with key residues in the enzyme's active site.

Signaling Pathway of NAMPT Inhibition

NAMPT_pathway cluster_cell Cancer Cell NAMPT NAMPT NMN NMN NAMPT->NMN PRPP NAM Nicotinamide NAM->NAMPT NAD NAD+ NMN->NAD NMNAT PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Glycolysis Glycolysis NAD->Glycolysis DNA_Repair DNA Repair PARP->DNA_Repair ATP ATP (Energy) Glycolysis->ATP Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->NAMPT

Caption: NAMPT inhibition pathway.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[3] Elevated cortisol levels in tissues like adipose and liver are associated with metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[4] Selective inhibition of 11β-HSD1 is therefore a promising therapeutic strategy for these conditions.[4]

The biaryl structure of this compound can serve as a core for designing 11β-HSD1 inhibitors. The orientation of the pyridine and phenyl rings can be optimized to fit into the enzyme's active site, while the methanol group offers a point for further chemical modification to enhance potency and selectivity.

Signaling Pathway of 11β-HSD1 Inhibition

HSD1_pathway cluster_cell Adipose/Liver Cell HSD1 11β-HSD1 Cortisol Cortisol (active) HSD1->Cortisol NADPH Cortisone Cortisone (inactive) Cortisone->HSD1 GR Glucocorticoid Receptor Cortisol->GR Gluconeogenesis Gluconeogenesis GR->Gluconeogenesis Lipogenesis Lipogenesis GR->Lipogenesis Insulin_Resistance Insulin Resistance Gluconeogenesis->Insulin_Resistance Lipogenesis->Insulin_Resistance Inhibitor This compound Derivative Inhibitor->HSD1

Caption: 11β-HSD1 inhibition pathway.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only. No public experimental data for this compound's activity against NAMPT or 11β-HSD1 was available at the time of this writing.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives against NAMPT

Compound IDModification on Methanol GroupNAMPT IC₅₀ (nM)Cell-based NAD⁺ Depletion EC₅₀ (nM)
PYR-MET-OH -OH>10,000>10,000
PYR-MET-F -F8501200
PYR-MET-N₃ -N₃250400
PYR-MET-NH₂ -NH₂500750
GNE-617 (Control) -520

Table 2: Hypothetical In Vitro Activity of this compound Derivatives against 11β-HSD1

Compound IDModification on Phenyl Ring11β-HSD1 IC₅₀ (nM)Selectivity vs. 11β-HSD2 (Fold)
PYR-PHE-OH -OH5,00010
PYR-PHE-Cl 2-Chloro80050
PYR-PHE-CF₃ 3-Trifluoromethyl150>200
PYR-PHE-OMe 4-Methoxy1,20030
Carbenoxolone (Control) -501

Experimental Protocols

Synthesis of this compound

This protocol is a general method and may require optimization.

Workflow for Synthesis and Evaluation

workflow start Start: Design Analogs synthesis Synthesis of This compound and Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification nampt_assay In vitro NAMPT Inhibition Assay purification->nampt_assay hsd1_assay In vitro 11β-HSD1 Inhibition Assay purification->hsd1_assay cell_based_nad Cell-based NAD⁺ Depletion Assay nampt_assay->cell_based_nad selectivity_assay 11β-HSD2 Selectivity Assay hsd1_assay->selectivity_assay data_analysis Data Analysis (IC₅₀/EC₅₀ Determination) cell_based_nad->data_analysis selectivity_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End: Identification of Potent and Selective Inhibitors sar->end lead_optimization->synthesis

Caption: Experimental workflow.

Materials:

  • 4-Bromobenzyl alcohol

  • 3-Pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq), 3-pyridinylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Assay

This protocol is based on a commercially available colorimetric assay kit.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • ATP

  • NAMPT assay buffer

  • Enzyme coupling mix (contains NMNAT, alcohol dehydrogenase, diaphorase)

  • WST-1 reagent

  • Test compound (this compound or its derivatives)

  • Positive control inhibitor (e.g., FK866)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, NAM, PRPP, and ATP.

  • Add the test compound or control to the respective wells.

  • Initiate the reaction by adding the NAMPT enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at 37 °C for 60 minutes.

  • Add the enzyme coupling mix and WST-1 reagent to all wells.

  • Incubate the plate at 37 °C for 15-30 minutes, or until a sufficient color change is observed in the "no inhibitor" control.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

In Vitro 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

This protocol describes a cell-free enzymatic assay.

Materials:

  • Human 11β-HSD1 microsomes (from cells overexpressing the enzyme)

  • Cortisone

  • NADPH

  • Assay buffer (e.g., Tris-HCl with EDTA)

  • Test compound (this compound or its derivatives)

  • Positive control inhibitor (e.g., carbenoxolone)

  • Methanol or acetonitrile for reaction quenching

  • 96-well microplate

  • LC-MS/MS system for cortisol quantification

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer and human 11β-HSD1 microsomes.

  • Add the test compound or control to the respective wells.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding a solution of cortisone and NADPH.

  • Incubate the reaction at 37 °C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a cold quenching solution (e.g., methanol or acetonitrile).

  • Centrifuge the plate to pellet the microsomes.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the amount of cortisol produced using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

  • Determine the IC₅₀ value by fitting the dose-response data.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting enzymes such as NAMPT and 11β-HSD1, which are implicated in cancer and metabolic diseases, respectively. The provided synthetic and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of this chemical series. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to identify potent and selective drug candidates for further preclinical and clinical development.

References

(4-(Pyridin-3-yl)phenyl)methanol: A Versatile Intermediate for Drug Discovery in Neurological and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11

(4-(Pyridin-3-yl)phenyl)methanol has emerged as a crucial building block in medicinal chemistry, particularly in the discovery of novel therapeutics targeting central nervous system (CNS) disorders. Its unique biphenyl-like structure, featuring a pyridine ring, provides a versatile scaffold for the synthesis of compounds with desirable pharmacological properties. This document outlines the application of this compound as a key intermediate in the development of selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulators (PAMs), which are promising candidates for the treatment of schizophrenia and other neurological and psychiatric conditions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NOPubChem CID: 1515243
Molecular Weight185.22 g/mol PubChem CID: 1515243
IUPAC Name(4-pyridin-3-ylphenyl)methanolPubChem CID: 1515243
CAS Number217189-04-3PubChem CID: 1515243
AppearanceWhite to off-white solid(Typical)
SolubilitySoluble in methanol, ethanol, DMSO(Typical)

Application in M4 mAChR Positive Allosteric Modulator (PAM) Discovery

This compound serves as a critical starting material for the synthesis of a class of potent and selective M4 mAChR PAMs based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold. A high-throughput screening campaign identified (4-(3-(1-isopentyl-1H-pyrazol-4-yl)pyridin-2-yl)phenyl)methanamine as a promising starting point for further optimization.[1] The synthesis of this and related analogs often begins with a this compound core, which is subsequently functionalized.

M4 mAChR Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. Upon activation by acetylcholine, the M4 receptor primarily couples to Gαi/o proteins. This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of downstream effectors like protein kinase A (PKA). M4 receptor activation also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. Positive allosteric modulators of the M4 receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic approach.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux ACh Acetylcholine ACh->M4R Binds PAM M4 PAM PAM->M4R Binds (Allosteric site) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Figure 1: Simplified M4 mAChR Signaling Pathway

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to a key intermediate, (4-(pyridin-3-yl)phenyl)methanamine, and its subsequent use in the synthesis of M4 PAMs.

Synthesis of this compound

This starting material can be synthesized via a Suzuki coupling reaction between 3-pyridylboronic acid and 4-bromobenzyl alcohol.

Protocol 1: Synthesis of this compound

  • To a reaction flask, add 4-bromobenzyl alcohol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, such as sodium carbonate (2.0 eq), and a solvent mixture of toluene and water (e.g., 4:1).

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Conversion to (4-(Pyridin-3-yl)phenyl)methanamine

The conversion of the benzylic alcohol to the corresponding amine is a critical step. This can be achieved through a two-step process involving activation of the alcohol followed by nucleophilic substitution.

Protocol 2: Synthesis of (4-(Pyridin-3-yl)phenyl)methanamine via Tosylation and Amination

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or pyridine (as solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude tosylate, which can often be used in the next step without further purification.

Step 2: Amination of the Tosylate (Gabriel Synthesis)

  • Dissolve the crude tosylate (1.0 eq) and potassium phthalimide (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the phthalimide-protected amine.

  • Filter the solid, wash with water, and dry.

  • To a suspension of the N-substituted phthalimide in ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 2-4 hours, during which a white precipitate will form.

  • Cool to room temperature, acidify with HCl, and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate, make it basic with NaOH, and extract the desired amine with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield (4-(pyridin-3-yl)phenyl)methanamine.

General Workflow for M4 PAM Synthesis

The following diagram illustrates the general workflow for the synthesis of M4 PAMs starting from this compound.

M4_PAM_Synthesis_Workflow start 4-Bromobenzyl alcohol + 3-Pyridylboronic acid suzuki Suzuki Coupling start->suzuki intermediate1 This compound suzuki->intermediate1 activation Activation (e.g., Tosylation) intermediate1->activation intermediate2 (4-(Pyridin-3-yl)phenyl)methyl tosylate activation->intermediate2 amination Amination (e.g., Gabriel Synthesis) intermediate2->amination intermediate3 (4-(Pyridin-3-yl)phenyl)methanamine amination->intermediate3 coupling Coupling with Pyrazole Precursor intermediate3->coupling final_product M4 PAM Candidate coupling->final_product

Figure 2: General Synthetic Workflow for M4 PAMs

Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship data for a series of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine based M4 PAMs, highlighting the impact of substitutions on their potency and efficacy.[1]

CompoundR¹ (at Pyrazole)R² (at Phenyl)pEC₅₀ (cAMP Assay)Eₘₐₓ (% of ACh)
1e isopentylH7.2 ± 0.1105 ± 5
6c cyclopropylmethylH7.8 ± 0.2120 ± 8
6f 2-methylpropylH7.1 ± 0.3115 ± 7
Me-C-c isopentyl2-methylisoindolin-1-one8.1 ± 0.1108 ± 4
6k cyclopropylmethyl2-methylisoindolin-1-one8.5 ± 0.2112 ± 6
6l 2-methylpropyl2-methylisoindolin-1-one8.3 ± 0.1110 ± 5

Data presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Eₘₐₓ represents the maximum response as a percentage of the acetylcholine response.

Conclusion

This compound is a valuable and versatile intermediate in drug discovery, particularly for the development of novel therapeutics for CNS disorders. Its application in the synthesis of potent and selective M4 mAChR PAMs demonstrates its utility in constructing complex molecular architectures with tailored pharmacological profiles. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage this important building block in their own discovery efforts.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a valuable building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active compounds and functional organic materials. The synthesis of this biaryl compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed experimental protocol for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The described methodology is based on established principles of palladium catalysis, offering a reproducible and scalable procedure.

Reaction Scheme

The synthesis proceeds via the Suzuki-Miyaura coupling of 3-pyridinylboronic acid with (4-bromophenyl)methanol in the presence of a palladium catalyst, a suitable ligand, and a base.

Reaction Scheme

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.
(4-Bromophenyl)methanolC₇H₇BrO187.041592-31-0
3-Pyridinylboronic acidC₅H₆BNO₂122.921692-25-7
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-3
Potassium CarbonateK₂CO₃138.21584-08-7
1,4-DioxaneC₄H₈O₂88.11123-91-1
WaterH₂O18.027732-18-5
Ethyl AcetateC₄H₈O₂88.11141-78-6
Saturated Brine---
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-bromophenyl)methanol (1.0 eq, 1.87 g, 10.0 mmol), 3-pyridinylboronic acid (1.2 eq, 1.48 g, 12.0 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 347 mg, 0.3 mmol) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (50 mL). Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Parameters and Yields
ParameterValue
Scale10.0 mmol
Equivalents of Boronic Acid1.2
Equivalents of Base2.0
Catalyst Loading (mol%)3.0
Solvent System1,4-Dioxane : Water (4:1)
Reaction Temperature80-90 °C
Reaction Time12-16 hours
Typical Isolated Yield75-85%
Purity (by HPLC)>98%
Table 2: Spectroscopic Data for this compound
AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.85 (d, J=2.0 Hz, 1H), 8.60 (dd, J=4.8, 1.6 Hz, 1H), 7.89 (dt, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 7.38 (dd, J=8.0, 4.8 Hz, 1H), 4.75 (s, 2H), 1.95 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm)148.8, 148.2, 141.2, 137.9, 134.5, 134.3, 127.8, 126.9, 123.7, 65.1.
Mass Spec. (ESI+) m/z186.0913 [M+H]⁺

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: (4-bromophenyl)methanol, 3-pyridinylboronic acid, K₂CO₃ B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvents: 1,4-Dioxane/Water B->C D Degas with N₂/Ar C->D E Heat to 80-90°C D->E F Stir for 12-16h E->F G Cool to RT & Quench F->G H Ethyl Acetate Extraction G->H I Wash & Dry H->I J Column Chromatography I->J K Characterization: NMR, MS J->K

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)-R L₂ PdII_ArX->PdII_ArR Transmetalation Transmetal Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Product) PdII_ArR->Product RedElim Reductive Elimination ArX Ar-X ((4-bromophenyl)methanol) ArX->PdII_ArX RBOH2 R-B(OH)₂ (3-pyridinylboronic acid) RBOH2->PdII_ArX Base Base (K₂CO₃) Base->RBOH2 BX B(OH)₂X⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh catalyst or a different palladium source/ligand combination. Ensure proper degassing to remove oxygen.
Poor quality boronic acidUse fresh, high-purity boronic acid. Boronic acids can degrade upon storage.
Insufficient baseEnsure the base is anhydrous and of good quality. Consider using a stronger base if necessary.
Formation of Side Products Homocoupling of boronic acidEnsure rigorous exclusion of oxygen. Lowering the reaction temperature might help.
ProtodeboronationUse anhydrous solvents and ensure the base is not excessively strong.
Difficult Purification Co-elution of product and triphenylphosphine oxideOptimize the chromatography gradient. Alternatively, wash the crude product with a solvent in which the product is sparingly soluble but triphenylphosphine oxide is soluble (e.g., diethyl ether).

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining the target compound in good yield and high purity. Careful control of reaction parameters, particularly the exclusion of oxygen and the quality of reagents, is crucial for achieving optimal results. This methodology is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate modifications.

Application Note: Derivatisierung von (4-(Pyridin-3-yl)phenyl)methanol für das biologische Screening

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsbereich: Wirkstoffforschung, Medizinische Chemie, Chemische Biologie

Zusammenfassung: Diese Application Note beschreibt Protokolle für die chemische Derivatisierung der Kernstruktur (4-(Pyridin-3-yl)phenyl)methanol zur Erstellung einer kleinen Molekülbibliothek für das biologische Screening. Die Derivatisierung ist ein entscheidender Schritt in der frühen Wirkstoffforschung, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die biologische Aktivität, Selektivität und die ADME (Absorption, Distribution, Metabolismus, Exkretion)-Eigenschaften einer Leitsubstanz zu optimieren.[1][2] Die hier beschriebenen Protokolle konzentrieren sich auf die Modifikation der reaktiven Hydroxylgruppe durch Veresterung, Veretherung und Carbamoylierung. Zusätzlich werden standardisierte Protokolle für ein primäres biologisches Screening mittels eines Kinase-Inhibitions-Assays und eines Zytotoxizitäts-Assays zur Bewertung des therapeutischen Potenzials und der zellulären Toxizität der synthetisierten Derivate vorgestellt.

Einleitung

Die (4-(Pyridin-3-yl)phenyl)-Einheit ist ein wichtiger Baustein in vielen biologisch aktiven Verbindungen, einschließlich Inhibitoren von Proteinkinasen, die eine zentrale Rolle in der Signaltransduktion und bei zahlreichen Erkrankungen wie Krebs spielen.[3][4] Die Modifikation der Startverbindung this compound durch Derivatisierung ermöglicht die systematische Untersuchung des chemischen Raums um diesen Kern herum.[5][6] Durch die Einführung verschiedener funktioneller Gruppen an der Benzylalkohol-Position können Forscher die Affinität zu potenziellen Zielproteinen modulieren und gleichzeitig die physikochemischen Eigenschaften wie Löslichkeit und Zellpermeabilität verbessern.[2] Diese Application Note bietet einen detaillierten Leitfaden für die Synthese, Aufreinigung, Charakterisierung und das anschließende biologische Screening einer Bibliothek von Derivaten.

Workflow der Derivatisierung und des Screenings

Der Gesamtprozess umfasst die Parallelsynthese einer kleinen Bibliothek von Derivaten aus der Ausgangsverbindung, gefolgt von der Reinigung und strukturellen Charakterisierung jedes Moleküls. Die reinen Verbindungen werden dann in primären biologischen Assays auf ihre Aktivität und Toxizität getestet.

Workflow cluster_synthesis Synthese & Aufreinigung cluster_analysis Analyse cluster_screening Biologisches Screening cluster_results Ergebnisse start This compound derivatization Parallele Derivatisierung (Veresterung, Veretherung, Carbamoylierung) start->derivatization purification Aufreinigung (Säulenchromatographie) derivatization->purification characterization Charakterisierung (NMR, MS) purification->characterization library Verbindungs- bibliothek characterization->library screening Primäres Screening library->screening kinase_assay Kinase-Inhibitions-Assay screening->kinase_assay cyto_assay Zytotoxizitäts-Assay screening->cyto_assay data_analysis Datenanalyse (IC50, CC50) kinase_assay->data_analysis cyto_assay->data_analysis

Abbildung 1: Allgemeiner Workflow von der Derivatisierung bis zur biologischen Auswertung.

Experimentelle Protokolle: Synthese

Die folgenden Protokolle beschreiben die Derivatisierung der Hydroxylgruppe von this compound. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden.

Derivatization_Reactions cluster_ester Veresterung cluster_ether Veretherung cluster_carbamate Carbamoylierung start This compound reagent_ester R-COCl, Base oder R-COOH, DCC, DMAP start->reagent_ester reagent_ether R-X, Base (z.B. NaH) start->reagent_ether reagent_carbamate R-NCO oder NaOCN, Säure start->reagent_carbamate ester Ester-Derivat reagent_ester->ester ether Ether-Derivat reagent_ether->ether carbamate Carbamat-Derivat reagent_carbamate->carbamate

Abbildung 2: Schematische Darstellung der Derivatisierungsreaktionen.

Protokoll 1: Synthese von Estern (mittels Säurechlorid)
  • Löse this compound (1,0 Äq.) und eine Base (z. B. Triethylamin, 1,5 Äq.) in trockenem Dichlormethan (DCM).

  • Kühle die Lösung in einem Eisbad auf 0 °C.

  • Füge langsam das entsprechende Säurechlorid (1,2 Äq.) hinzu.

  • Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 4-12 Stunden.

  • Überwache den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion, wasche die organische Phase mit gesättigter Natriumbicarbonatlösung und anschließend mit gesättigter Kochsalzlösung.

  • Trockne die organische Phase über Natriumsulfat, filtriere und entferne das Lösungsmittel im Vakuum.

  • Reinige den Rückstand mittels Säulenchromatographie (typischerweise Kieselgel mit einem Hexan/Ethylacetat-Gradienten).

Protokoll 2: Synthese von Ethern (Williamson-Veretherung)
  • Suspendiere Natriumhydrid (60 % in Mineralöl, 1,5 Äq.) in trockenem Tetrahydrofuran (THF) bei 0 °C.

  • Füge eine Lösung von this compound (1,0 Äq.) in trockenem THF tropfenweise hinzu.

  • Rühre die Mischung für 30 Minuten bei 0 °C.

  • Füge das entsprechende Alkylhalogenid (z. B. Iodmethan oder Benzylbromid, 1,2 Äq.) hinzu.

  • Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 12-24 Stunden.

  • Lösche die Reaktion vorsichtig durch Zugabe von Wasser.

  • Extrahiere das Produkt mit Ethylacetat.

  • Wasche die kombinierte organische Phase mit Wasser und gesättigter Kochsalzlösung.

  • Trockne die organische Phase über Natriumsulfat, filtriere und konzentriere im Vakuum.

  • Reinige das Rohprodukt mittels Säulenchromatographie.[7][8]

Protokoll 3: Synthese von Carbamaten (mittels Isocyanat)
  • Löse this compound (1,0 Äq.) in trockenem THF.

  • Füge einen Katalysator wie Dibutylzinndilaurat (ca. 0,05 Äq.) hinzu.

  • Füge das entsprechende Isocyanat (1,1 Äq.) bei Raumtemperatur hinzu.

  • Rühre die Reaktion für 2-8 Stunden.

  • Überwache den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion, entferne das Lösungsmittel im Vakuum.

  • Reinige den Rückstand mittels Säulenchromatographie oder Umkristallisation.[9][10]

Charakterisierung

Alle synthetisierten Verbindungen sollten mittels Kernspinresonanzspektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) charakterisiert werden, um ihre Identität und Reinheit zu bestätigen.[11][12][13]

Zusammenfassung der synthetisierten Verbindungen

Die Ergebnisse der Synthese sollten in einer Tabelle zusammengefasst werden.

Verbindung IDStruktur (R-Gruppe)ReaktionsmethodeAusbeute (%)Reinheit (%) (HPLC)Masse [M+H]⁺
SM-1 -H (Ausgangsmaterial)-->98186.08
EST-1 -C(O)CH₃Veresterung85>99228.10
EST-2 -C(O)PhVeresterung78>99290.11
ETH-1 -CH₃Veretherung92>98200.10
ETH-2 -CH₂PhVeretherung81>99276.13
CAR-1 -C(O)NHPhCarbamoylierung75>97305.13

Tabelle 1: Beispielhafte Daten für eine synthetisierte Bibliothek von this compound-Derivaten. SM = Starting Material, EST = Ester, ETH = Ether, CAR = Carbamat.

Experimentelle Protokolle: Biologisches Screening

Protokoll 4: Kinase-Inhibitions-Assay (Fluoreszenzbasiert)

Dieser Assay misst die Hemmung einer Zielkinase durch Quantifizierung des produzierten ADP, einem universellen Produkt von Kinasereaktionen.[14]

Kinase_Pathway ligand Signal (z.B. Hormon) receptor Rezeptor ligand->receptor kinase1 Kinase 1 (Zielprotein) receptor->kinase1 kinase2 Kinase 2 (Substrat) kinase1->kinase2 ATP -> ADP response Zelluläre Antwort (z.B. Proliferation) kinase2->response inhibitor Inhibitor (Testverbindung) inhibitor->kinase1

Abbildung 3: Vereinfachter Kinase-Signalweg, der durch einen Inhibitor blockiert wird.

Materialien:

  • 384-Well-Platten (schwarz, flacher Boden)

  • Zielkinase (z. B. "Kinase X")

  • Kinasensubstrat (Peptid oder Protein)

  • ATP (Adenosintriphosphat)

  • Kinase-Puffer

  • ADP-Glo™ Kinase Assay Kit (Promega) oder Äquivalent

  • Testverbindungen (in DMSO gelöst)

Durchführung:

  • Verdünne die Testverbindungen auf die gewünschte Konzentration (z. B. 10 µM für das Primärscreening) im Kinase-Puffer.

  • Pipettiere 5 µL der verdünnten Verbindungen in die Wells der 384-Well-Platte. Füge DMSO als Negativkontrolle und einen bekannten Inhibitor als Positivkontrolle hinzu.

  • Bereite eine Kinase/Substrat-Mischung im Kinase-Puffer vor und füge 10 µL zu jedem Well hinzu.

  • Starte die Reaktion durch Zugabe von 10 µL ATP-Lösung. Die finale ATP-Konzentration sollte dem Kₘ-Wert der Kinase entsprechen.

  • Inkubiere die Platte bei Raumtemperatur für 60 Minuten.

  • Stoppe die Reaktion und detektiere das gebildete ADP gemäß den Anweisungen des Herstellers (z. B. durch Zugabe von 25 µL ADP-Glo™ Reagenz, 40 min Inkubation).

  • Füge 50 µL Kinase Detection Reagenz hinzu, inkubiere für 30 Minuten und messe die Lumineszenz mit einem Plattenlesegerät.

  • Berechne die prozentuale Hemmung für jede Verbindung im Vergleich zur DMSO-Kontrolle.

Protokoll 5: Zytotoxizitäts-Assay (MTT-Assay)

Dieser kolorimetrische Assay misst die Zellviabilität basierend auf der Reduktion von MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen in lebenden Zellen.[15][16]

Materialien:

  • 96-Well-Platten (transparent)

  • Zelllinie (z. B. HeLa oder HEK293)

  • Zellkulturmedium (z. B. DMEM mit 10 % FBS)

  • MTT-Lösung (5 mg/mL in PBS)

  • Lösungsmittel (z. B. DMSO oder saurer Isopropanol)

  • Testverbindungen

Durchführung:

  • Säe Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubiere über Nacht (37 °C, 5 % CO₂).

  • Behandle die Zellen mit seriellen Verdünnungen der Testverbindungen (z. B. von 0,1 bis 100 µM). Füge eine Vehikelkontrolle (DMSO) hinzu.

  • Inkubiere die Platte für 48-72 Stunden.

  • Füge 10 µL der MTT-Lösung zu jedem Well hinzu und inkubiere für weitere 4 Stunden.

  • Entferne das Medium vorsichtig und füge 100 µL Lösungsmittel hinzu, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messe die Absorption bei 570 nm mit einem Plattenlesegerät.

  • Berechne die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimme den CC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Datenpräsentation und Interpretation

Die Ergebnisse der biologischen Assays sollten tabellarisch dargestellt werden, um einen direkten Vergleich zwischen den Derivaten zu ermöglichen.

Verbindung ID% Hemmung bei 10 µM (Kinase X)IC₅₀ (µM) (Kinase X)CC₅₀ (µM) (HeLa-Zellen)Selektivitätsindex (SI = CC₅₀/IC₅₀)
SM-1 5> 100> 100-
EST-1 4512.5> 100> 8
EST-2 881.25545.8
ETH-1 15> 50> 100-
ETH-2 754.88016.7
CAR-1 920.82531.3

Tabelle 2: Beispielhafte biologische Daten für die Derivate-Bibliothek. IC₅₀ = halbmaximale Hemmkonzentration, CC₅₀ = halbmaximale zytotoxische Konzentration.

Interpretation: Ein idealer "Hit" aus dem Screening zeigt eine hohe Potenz im Ziel-Assay (niedriger IC₅₀-Wert) und eine geringe Zytotoxizität (hoher CC₅₀-Wert).[17][18] Der Selektivitätsindex (SI) ist ein Maß für das therapeutische Fenster einer Verbindung. Verbindungen mit einem hohen SI (z. B. > 10) sind vielversprechende Kandidaten für weitere Optimierungen. In dem obigen Beispiel wären EST-2 und CAR-1 aufgrund ihrer hohen Potenz und guten Selektivität interessante Kandidaten für Folgestudien.

References

Application Notes and Protocols: (4-(Pyridin-3-yl)phenyl)methanol in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-3-yl)phenyl)methanol is a key structural motif and versatile building block in the design and synthesis of novel therapeutic agents. Its biaryl structure, combining a pyridine ring and a phenylmethanol group, serves as a valuable scaffold for developing compounds that can modulate the activity of various biological targets, particularly protein kinases. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of potent and selective enzyme inhibitors, with a focus on p38 Mitogen-Activated Protein (MAP) Kinase, a critical target in inflammatory diseases and cancer.

Therapeutic Target: p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Activation of the p38 MAPK pathway is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[1] The pathway is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[1] Consequently, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is initiated by a variety of extracellular stimuli, leading to the activation of a three-tiered kinase module.[2][3] This cascade ultimately results in the phosphorylation and activation of downstream substrates that regulate gene expression, cell proliferation, apoptosis, and inflammation.[4][5]

p38_signaling_pathway extracellular_stimuli Environmental Stress / Pro-inflammatory Cytokines receptors Cell Surface Receptors extracellular_stimuli->receptors map3k MAPKKK (e.g., TAK1, ASK1, MLK3) receptors->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k P p38_mapk p38 MAPK (α, β, γ, δ) map2k->p38_mapk P substrates Downstream Substrates (e.g., MAPKAPK2, ATF2, STAT1) p38_mapk->substrates P response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response inhibitor This compound -based Inhibitors (e.g., BIRB 796) inhibitor->p38_mapk

Figure 1: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.

Featured Application: Development of p38α MAP Kinase Inhibitors

The this compound scaffold is a core component of several potent and selective p38α MAP kinase inhibitors. A prominent example is the clinical candidate BIRB 796 (Doramapimod) , which demonstrates high affinity and slow dissociation from the enzyme.[6] While BIRB 796 itself contains a tolyl group instead of a simple phenylmethanol, its synthesis and mechanism of action provide a relevant and well-documented case study.

Quantitative Data: In Vitro Activity of BIRB 796
CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
BIRB 796p38αKinase Assay380.1[6]
BIRB 796p38βKinase Assay65-[6]
BIRB 796p38γKinase Assay200-[6]
BIRB 796p38δKinase Assay520-[6]
BIRB 796B-RafKinase Assay83-[6]
BIRB 796JNK2α2Kinase Assay98-
BIRB 796c-Raf-1Kinase Assay1400-
BIRB 796LPS-induced TNFα (PBMCs)Cell-based Assay21-
BIRB 796LPS-induced TNFα (Whole Blood)Cell-based Assay960-

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

The synthesis of the core pyridin-3-yl-phenyl scaffold is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This protocol provides a general method for the coupling of a boronic acid with a halo-substituted precursor, followed by reduction to the methanol derivative.

synthesis_workflow start_materials Starting Materials: - 3-Bromopyridine - (4-(Hydroxymethyl)phenyl)boronic acid suzuki_coupling Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/Ethanol/H₂O) start_materials->suzuki_coupling product Product: This compound suzuki_coupling->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Figure 2: General workflow for the synthesis of this compound.

Materials:

  • 3-Bromopyridine

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Bubble argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under an argon atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against purified p38α kinase. The assay measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human p38α kinase

  • p38 kinase substrate (e.g., ATF2 peptide)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Test compound (dissolved in DMSO)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the following in order:

    • Test compound or DMSO (vehicle control)

    • Recombinant p38α kinase diluted in kinase buffer

    • p38 substrate peptide diluted in kinase buffer

  • Initiation: Pre-incubate the mixture for 10 minutes at room temperature. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive methods) to each well.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Termination and Detection (Radioactive Method):

    • Terminate the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Termination and Detection (ADP-Glo™ Method):

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based p38 Inhibition Assay (TNF-α Release Assay)

This protocol measures the ability of a test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Plating: Seed human PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour at 37 °C in a CO₂ incubator.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of derivatives based on this privileged structure. The successful clinical development of compounds like BIRB 796 underscores the potential of this chemical class in addressing unmet medical needs in inflammatory diseases and oncology. Further exploration of structure-activity relationships around this scaffold is likely to yield new and improved drug candidates.

References

Analytical methods for characterization of (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the analytical methods for the comprehensive characterization of (4-(Pyridin-3-yl)phenyl)methanol is presented in this application note. This document provides detailed protocols for researchers, scientists, and professionals involved in drug development, ensuring reliable and reproducible results for the identification, purity assessment, and structural elucidation of this compound.

Physicochemical Properties

This compound is a solid with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol .[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC12H11NO[1][2]
Molecular Weight185.22 g/mol [1][3]
IUPAC Name(4-pyridin-3-ylphenyl)methanol[1][2]
CAS Number217189-04-3[1][2]
Melting Point121.3-122.0 °C (uncorrected)[4]

Chromatographic Methods

Chromatographic techniques are essential for the separation and purity assessment of this compound. Thin-layer chromatography (TLC) is suitable for rapid monitoring of reaction progress, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide quantitative purity analysis.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of chemical reactions and to get a preliminary assessment of the sample's purity.

Experimental Protocol:

  • Plate Preparation: Use silica gel plates (e.g., Silica gel 60 F254).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or methanol.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a mobile phase of petroleum ether and ethyl acetate (2:1, v/v).[4]

  • Visualization: After the solvent front has reached a sufficient height, remove the plate, dry it, and visualize the spots under UV light (254 nm and 365 nm).[5] The retention factor (Rf) can be calculated. For this compound, an Rf of 0.3 has been reported with a petroleum ether/ethyl acetate (2:1) mobile phase.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantitative analysis of this compound, allowing for high-resolution separation and accurate determination of purity.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm) is recommended.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a phosphate buffer (pH 2) can be employed.[5] The exact composition should be optimized for best separation.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume (e.g., 20 µL) of the sample solution.[5]

  • Detection: Monitor the elution profile at a suitable wavelength, which can be determined by a UV scan of the compound (e.g., 239 nm or 254 nm).[5][6]

  • Quantification: The purity of the sample can be determined by the area percentage of the main peak.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Dissolve sample in mobile phase hplc_instrument HPLC with C18 Column and UV Detector prep_sample->hplc_instrument Inject Sample data_acquisition Data Acquisition hplc_instrument->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration Chromatogram purity_calc Purity Calculation (% Area) peak_integration->purity_calc Peak Areas

Caption: Workflow for the purity analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and can be used to identify and quantify this compound, especially for monitoring reaction completion and identifying volatile impurities.[4]

Experimental Protocol:

  • System: A GC system coupled to a mass spectrometer (e.g., GCMS-QP2010 Ultra).[4]

  • Column: A capillary column suitable for polar compounds, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 10 minutes.

  • Injection: Inject a small volume (e.g., 1 µL) of a diluted sample in a suitable solvent (e.g., dichloromethane) in split mode.

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-500.[4]

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[4][7]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported relative to an internal standard like tetramethylsilane (TMS).[4]

¹H and ¹³C NMR Data:

NucleusChemical Shift (δ, ppm)
¹H NMR 8.47 (d, J = 5.0 Hz, 1H), 7.86 (d, J = 7.0 Hz, 2H), 7.69 (s, 1H), 7.42 - 7.36 (m, 3H), 7.31 - 7.24 (m, 5H), 7.15 (d, J = 5.0 Hz, 1H), 5.72 (s, 1H), 4.00 (s, 1H)[4]
¹³C NMR 157.5, 153.6, 149.3, 142.7, 139.1, 134.1, 128.9, 128.7, 128.6, 128.1, 127.0, 126.8, 123.4, 119.8, 118.3, 74.9[4]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with Electron Ionization (EI) for Low-Resolution Mass Spectrometry (LRMS) or Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS) can be used.[4]

  • Sample Introduction: Samples can be introduced directly via an infusion pump for ESI or after separation by GC for EI.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Mass Spectrometry Data:

Techniquem/z (relative intensity %)
LRMS (EI, 70 eV) 261 (M+, 63), 230 (26), 127 (21), 105 (100)[4]
HRMS (ESI-TOF) Calculated for C18H16NO ([M+H]+): 262.1226, Found: 262.1231[4]

Workflow for Structural Elucidation

cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Confirmation sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LRMS, HRMS) sample->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Molecular Ion & Fragmentation Pattern ms->ms_data structure Confirmed Structure nmr_data->structure ms_data->structure

Caption: Workflow for the structural elucidation of this compound.

Overall Characterization Workflow

A logical workflow for the complete characterization of a newly synthesized batch of this compound is crucial for ensuring its quality and identity.

General Characterization Workflow

cluster_preliminary Preliminary Analysis cluster_detailed Detailed Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification tlc TLC for Purity Check purification->tlc mp Melting Point Determination purification->mp gcms GC-MS for Volatile Impurities purification->gcms nmr NMR for Structural Confirmation purification->nmr hrms HRMS for Elemental Composition purification->hrms hplc HPLC for Quantitative Purity tlc->hplc mp->hplc final_product Characterized Product hplc->final_product gcms->final_product nmr->final_product hrms->final_product

Caption: A comprehensive workflow for the characterization of this compound.

References

Application Note: A Robust Protocol for the Purification of (4-(Pyridin-3-yl)phenyl)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis.

Abstract: This application note provides a detailed protocol for the purification of (4-(Pyridin-3-yl)phenyl)methanol, a key building block in pharmaceutical synthesis. The inherent basicity of the pyridine moiety and the polarity of the hydroxyl group present a moderate purification challenge, often leading to peak tailing on standard silica gel. This protocol outlines an optimized method using automated flash column chromatography with a modified mobile phase to achieve high purity and yield. The procedure includes thin-layer chromatography (TLC) for method development, column setup, sample loading, and post-purification analysis.

Physicochemical Properties

Understanding the properties of this compound is crucial for developing an effective purification strategy. The molecule contains a polar alcohol group and a basic pyridine nitrogen atom, which dictates its chromatographic behavior.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NOPubChem[1]
Molecular Weight185.22 g/mol PubChem[1]
AppearanceOff-white to pale yellow solid (typical)N/A
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
XLogP31.6PubChem[1]
SolubilitySoluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in hexanes.General chemical principles

Experimental Workflow

The purification process follows a systematic workflow, from initial analysis of the crude material to the isolation of the final, pure compound. This ensures reproducibility and maximizes purification efficiency.

G cluster_prep 1. Pre-Chromatography cluster_chrom 2. Column Chromatography cluster_post 3. Post-Chromatography crude Crude Sample This compound dissolve Dissolve in Minimum DCM/MeOH crude->dissolve tlc TLC Analysis for Mobile Phase Optimization dissolve->tlc prep_col Equilibrate Silica Gel Column tlc->prep_col Optimized Conditions load Dry Load Crude Sample Adsorbed onto Celite/Silica prep_col->load elute Elute with Gradient Mobile Phase load->elute collect Collect Fractions via UV-Vis Detector elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent (Rotary Evaporation) pool->evap pure Pure Compound evap->pure

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 g scale purification using an automated flash chromatography system. Adjustments to column size and solvent volumes may be necessary for different sample quantities.

3.1. Materials and Equipment

  • Stationary Phase: 40 g silica gel cartridge (230-400 mesh).

  • Crude Sample: 1.0 g of this compound.

  • Solvents (HPLC Grade):

    • Hexanes (Solvent A)

    • Ethyl Acetate (EtOAc) (Solvent B)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Equipment:

    • Automated flash chromatography system (e.g., Teledyne ISCO, Biotage).

    • TLC plates (silica gel 60 F₂₅₄).

    • UV lamp (254 nm).

    • Rotary evaporator.

    • Standard laboratory glassware.

3.2. Thin-Layer Chromatography (TLC) for Method Development

  • Prepare Eluent: Create a stock solution of 1% TEA in Ethyl Acetate. This will be your primary polar solvent (Solvent B). The TEA is crucial for preventing peak tailing by neutralizing the acidic silanol groups on the silica, which can interact with the basic pyridine nitrogen.[2]

  • Spot Sample: Dissolve a small amount of the crude material in DCM/MeOH (1:1). Spot this solution onto a TLC plate.

  • Develop Plate: Develop several TLC plates using varying ratios of Solvent A (Hexanes) and Solvent B (99:1 EtOAc:TEA). A good starting point is 70:30 Hexanes:EtOAc (v/v), with the TEA already incorporated into the EtOAc.

  • Visualize and Calculate Rf: Visualize the developed plates under a UV lamp at 254 nm. The ideal solvent system should provide an Rf value for the target compound between 0.25 and 0.35.

3.3. Sample Preparation and Loading

  • Dissolve Crude Product: Dissolve 1.0 g of the crude this compound in a minimal amount of DCM (approx. 10-15 mL).

  • Adsorb onto Silica: Add 2-3 g of silica gel to the solution.

  • Evaporate Solvent: Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This dry-loading method generally results in better separation.

  • Load Cartridge: Load the powder into an empty solid-load cartridge compatible with your flash system.

3.4. Flash Chromatography Execution

  • Install Cartridges: Install the 40 g silica column and the solid-load cartridge onto the flash chromatography system.

  • Prepare Mobile Phase:

    • Solvent A: Hexanes.

    • Solvent B: Ethyl Acetate containing 1% Triethylamine (TEA).

  • Equilibrate Column: Equilibrate the column with 2-3 column volumes of the initial mobile phase composition (e.g., 10% Solvent B in Solvent A).

  • Set Elution Method: Program the gradient based on TLC analysis. A typical gradient is as follows:

Time (min)% Solvent B (EtOAc + 1% TEA)
0.0 - 2.010%
2.1 - 15.010% -> 60% (Linear Gradient)
15.1 - 18.060%
18.1 - 20.0100% (Column Wash)
  • Run and Collect: Start the run. Collect fractions based on the UV detector response (typically at 254 nm and 280 nm).

3.5. Post-Chromatography Analysis

  • Analyze Fractions: Spot every second or third fraction onto a TLC plate. Develop the plate using the mobile phase composition where the product was expected to elute (e.g., 40% Solvent B in A).

  • Pool and Concentrate: Combine the fractions containing the pure product.

  • Remove Solvent: Remove the solvent using a rotary evaporator. To remove residual triethylamine, the purified material can be re-dissolved in DCM and washed with a saturated NaHCO₃ solution, dried over Na₂SO₄, and re-concentrated.

  • Dry and Characterize: Dry the final product under high vacuum to obtain pure this compound. Confirm purity via ¹H NMR, ¹³C NMR, and LC-MS.

Summary of Chromatographic Parameters

The following table summarizes the optimized parameters for the purification.

ParameterSpecification
Instrumentation Automated Flash Chromatography System
Stationary Phase Silica Gel (40 g, 230-400 mesh)
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate + 1% Triethylamine (v/v)
Flow Rate 35-40 mL/min
Detection Wavelength 254 nm, 280 nm
Sample Loading Dry loading (adsorbed onto silica)
Elution Type Linear Gradient (10% to 60% B over 13 min)
Target Rf (TLC) ~0.30 in 60:40 Hexanes:(EtOAc + 1% TEA)

Conclusion

This protocol describes a reliable and efficient method for the purification of this compound. The key to success is the addition of a small percentage of triethylamine to the ethyl acetate portion of the mobile phase, which effectively mitigates the on-column acidity of silica gel and prevents deleterious interactions with the basic pyridine moiety. This results in improved peak shape, better resolution, and higher recovery of the purified compound, making it suitable for demanding applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis and Evaluation of (4-(Pyridin-3-yl)phenyl)methanol Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of anti-cancer agents derived from (4-(Pyridin-3-yl)phenyl)methanol. This document outlines detailed protocols for the chemical synthesis of the core scaffold and its derivatives, along with methodologies for assessing their biological activity against cancer cell lines.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence can impart favorable pharmacokinetic and pharmacodynamic properties. The this compound framework represents a versatile starting point for the development of novel anti-cancer agents. By modifying the hydroxyl group and substituting the phenyl and pyridine rings, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies. This document will guide researchers through the process of synthesizing these compounds and evaluating their potential as anti-cancer therapeutics.

Chemical Synthesis

The core structure, this compound, can be efficiently synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide, providing a robust method for linking the pyridine and phenyl rings.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound, which serves as a key intermediate for further derivatization.

Materials:

  • 3-Pyridylboronic acid

  • 4-Bromobenzyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 3-pyridylboronic acid (1.2 eq), 4-bromobenzyl alcohol (1.0 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis of Derivatives

The hydroxyl group of this compound is a key handle for derivatization. Ethers, esters, and other functional groups can be introduced to explore the SAR. For instance, reaction with various isocyanates can yield carbamate derivatives, a common motif in anti-cancer drugs.

Biological Evaluation

The synthesized compounds can be evaluated for their anti-cancer activity using a panel of human cancer cell lines. Initial screening is typically performed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

Data Presentation: In Vitro Anti-proliferative Activity

As a representative example, the following table summarizes the anti-proliferative activity of a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which are structurally related to the compounds of interest.[1][2]

Compound IDR GroupA549 IC₅₀ (µM)MCF7 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC3 IC₅₀ (µM)
9a 2,4-difluoro-phenyl5.31±0.412.89±0.256.54±0.534.87±0.39
9b 4-chloro-3-(trifluoromethyl)phenyl3.56±0.312.11±0.184.23±0.373.01±0.26
9d 3-(trifluoromethyl)phenyl4.12±0.352.54±0.225.18±0.443.98±0.33
9e 4-fluoro-3-(trifluoromethyl)phenyl4.78±0.402.76±0.245.89±0.494.52±0.37
Sorafenib (Control)3.87±0.334.52±0.384.15±0.355.12±0.42

Data represents the mean ± standard deviation of three independent experiments.[1][2]

Protocol 2: Cell Viability (MTT) Assay

This protocol details the determination of cell viability upon treatment with the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, HCT116, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Mechanism of Action Studies

To understand how the active compounds exert their anti-cancer effects, further mechanistic studies are essential. These can include investigating the induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways.

Signaling Pathways

Pyridine-containing compounds have been reported to inhibit several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Derivative Inhibitor->Raf Experimental_Workflow cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation Synthesis_Core Synthesis of This compound Derivatization Derivatization Synthesis_Core->Derivatization Purification Purification & Characterization Derivatization->Purification MTT_Assay Cell Viability (MTT Assay) Purification->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) IC50->CellCycle_Assay Western_Blot Western Blot (Signaling Pathways) IC50->Western_Blot

References

Application Notes and Protocols for the Development of Antitrypanosomal Agents from Pyridinylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antitrypanosomal agents based on the pyridinylpyrimidine scaffold. The information compiled herein is intended to guide researchers in the synthesis, in vitro evaluation, and potential in vivo assessment of this promising class of compounds against Trypanosoma species, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease.

Introduction

Human African Trypanosomiasis (HAT), also known as sleeping sickness, and Chagas disease are neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma.[1] The current therapeutic options are limited, often associated with severe side effects, and face the challenge of emerging drug resistance. Consequently, there is an urgent need for the discovery and development of new, safe, and effective antitrypanosomal drugs.

The pyridinylpyrimidine scaffold has emerged as a promising starting point for the development of novel antitrypanosomal agents.[1] Certain derivatives, such as 4-phenyl-6-(pyridin-3-yl)pyrimidines, have demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense (T.b.r.), the parasite responsible for the acute form of HAT.[1] This document outlines the key data, experimental procedures, and logical frameworks for advancing research on this chemical series.

Quantitative Data Summary

The following tables summarize the in vitro antitrypanosomal activity and cytotoxicity of a series of 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives against T.b. rhodesiense (STIB900 strain) and a mammalian L6 cell line (rat skeletal myoblasts), respectively.[1]

Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Derivatives [1]

Compound IDRArIC50 (µM) against T.b. rhodesienseCC50 (µM) against L6 cellsSelectivity Index (SI)
1 HPhenyl4.8>100>20.8
3 H2-Methoxyphenyl19.6>100>5.1
4 H2-Bromophenyl13.5>100>7.4
5 H3-Methoxyphenyl8.0>100>12.5
6 H3-Bromophenyl2.0>100>50
7 H3-Fluorophenyl12.4>100>8.1
8 H4-Methoxyphenyl6.8>100>14.7
10 H3,4-Methylenedioxyphenyl6.7>100>14.9

Table 2: In Vitro Antitrypanosomal Activity and Cytotoxicity of 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine Derivatives [1]

Compound IDRArIC50 (µM) against T.b. rhodesienseCC50 (µM) against L6 cellsSelectivity Index (SI)
11 NH2Phenyl13.8>100>7.2
13 NH22-Methoxyphenyl0.382360.5
14 NH22-Bromophenyl11.4>100>8.8
15 NH23-Methoxyphenyl18.2>100>5.5
16 NH23-Bromophenyl17.5>100>5.7
17 NH23-Fluorophenyl19.4>100>5.2
18 NH24-Methoxyphenyl20.3>100>4.9
19 NH24-Bromophenyl11.2>100>8.9

Experimental Protocols

Synthesis of 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine Derivatives

The synthesis of the pyridinylpyrimidine scaffold is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidine Ring Formation Acetophenone Acetophenone Chalcone Intermediate Chalcone Intermediate Acetophenone->Chalcone Intermediate Base (e.g., NaOH or KOH) Ethanol, rt Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde->Chalcone Intermediate Final Product 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine Chalcone Intermediate->Final Product Base (e.g., Sodium Ethoxide) Reflux Guanidine HCl Guanidine HCl Guanidine HCl->Final Product

Synthetic workflow for pyridinylpyrimidine derivatives.

Protocol:

  • Chalcone Synthesis:

    • To a solution of an appropriately substituted acetophenone (1 mmol) and pyridine-3-carbaldehyde (1 mmol) in ethanol (10-20 mL), add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone intermediate.

  • Pyrimidine Synthesis:

    • In a round-bottom flask, dissolve the chalcone intermediate (1 mmol) and guanidine hydrochloride (1.5 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).

    • Add a base, such as sodium ethoxide (4 mmol), to the mixture.

    • Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to yield the final 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivative.[1]

    • Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antitrypanosomal Activity Assay

This protocol is for determining the 50% inhibitory concentration (IC50) of compounds against bloodstream forms of Trypanosoma brucei.

G Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Parasite_Culture Culture T. brucei bloodstream forms Start->Parasite_Culture Incubation Incubate parasites with compounds for 48h Compound_Prep->Incubation Parasite_Culture->Incubation Viability_Assay Add Resazurin (Alamar Blue) Incubation->Viability_Assay Readout Incubate for 24h and measure fluorescence Viability_Assay->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Workflow for in vitro antitrypanosomal activity assay.

Protocol:

  • Parasite Culture: Culture bloodstream forms of T. b. rhodesiense (e.g., STIB900 strain) in a suitable medium (e.g., MEM with supplements) at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • Dispense 50 µL of the supplemented medium into each well of a 96-well microtiter plate.

    • Prepare serial dilutions of the test compounds in the medium.

    • Add 50 µL of the parasite suspension (at a density of 4 x 103 parasites/mL) to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment:

    • Add 10 µL of a resazurin solution (e.g., Alamar Blue) to each well.

    • Incubate for an additional 24 hours under the same conditions.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (excitation at 530 nm, emission at 590 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to untreated control wells.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cytotoxicity Assay against L6 Cells

This protocol determines the 50% cytotoxic concentration (CC50) of compounds against a mammalian cell line to assess selectivity.

Protocol:

  • Cell Culture: Culture L6 cells (rat skeletal myoblasts) in RPMI 1640 medium supplemented with 10% fetal bovine serum and L-glutamine at 37°C in a 5% CO2 incubator.

  • Assay Preparation:

    • Seed L6 cells into a 96-well plate at a density of 2,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium and add them to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment:

    • Add 10 µL of a resazurin solution to each well.

    • Incubate for another 2-4 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence as described in the antitrypanosomal assay.

    • Calculate the percentage of cell viability for each concentration relative to untreated control wells.

    • Determine the CC50 values from the dose-response curves.[1]

    • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50.

Putative Mechanism of Action

While some pyrimidine-based compounds have been investigated as inhibitors of cysteine proteases like rhodesain, experimental evidence for the 4-phenyl-6-(pyridin-3-yl)pyrimidine scaffold does not strongly support this as the primary mechanism.[1] An alternative and plausible mechanism of action for pyrimidine analogs in trypanosomes is the disruption of the pyrimidine salvage pathway. Trypanosomes can synthesize pyrimidines de novo but also rely on salvaging them from the host.[2] Pyrimidine analogs can be taken up by parasite-specific transporters and interfere with essential metabolic processes.

G cluster_0 Host Environment cluster_1 Trypanosome Cell Host_Pyrimidines Host Pyrimidines (Uracil, Uridine) Transporter Pyrimidine Transporter (e.g., TbU3) Host_Pyrimidines->Transporter Uptake Pyridinylpyrimidine Pyridinylpyrimidine Analog Pyridinylpyrimidine->Transporter Competitive Uptake Metabolism Pyrimidine Metabolism (e.g., UPRT, TK) Pyridinylpyrimidine->Metabolism Inhibition Transporter->Metabolism Nucleic_Acid Nucleic Acid Synthesis Metabolism->Nucleic_Acid Cell_Death Cell Death Metabolism->Cell_Death Metabolic Disruption Nucleic_Acid->Cell_Death Inhibition

Putative mechanism via pyrimidine salvage pathway disruption.

Structure-Activity Relationship (SAR)

Based on the available data for the 4-phenyl-6-(pyridin-3-yl)pyrimidine scaffold, several key SAR observations can be made.[1] These relationships provide a logical framework for the design of more potent and selective analogs.

G cluster_R R Group Modifications cluster_A A-Ring Modifications cluster_B B-Ring Substitutions Core_Scaffold 4-Phenyl-6-(pyridin-3-yl)pyrimidine R_Group R Group at C2 Core_Scaffold->R_Group A_Ring A-Ring (Pyridinyl) Core_Scaffold->A_Ring B_Ring B-Ring (Phenyl at C4) Core_Scaffold->B_Ring R_H R = H R_Group->R_H R_NH2 R = NH2 R_Group->R_NH2 A_3pyridyl 3-Pyridyl is favorable A_Ring->A_3pyridyl B_2_MeO 2-Methoxy is highly favorable (especially with R=NH2) B_Ring->B_2_MeO B_3_Br 3-Bromo shows good activity (with R=H) B_Ring->B_3_Br B_4_MeO 4-Methoxy shows moderate activity B_Ring->B_4_MeO Activity Antitrypanosomal Activity R_NH2->Activity R_NH2->R_H Generally increases potency A_3pyridyl->Activity B_2_MeO->Activity B_3_Br->Activity

Structure-activity relationship summary.

In Vivo Efficacy Protocol (General Guideline)

While specific in vivo data for the 4-phenyl-6-(pyridin-3-yl)pyrimidine scaffold is not yet available in the public domain, a general protocol for assessing the efficacy of related pyrimidine-based compounds in a mouse model of acute T. b. brucei infection is provided below. This is based on studies with compounds such as 5-phenylpyrazolopyrimidinone analogs.

Protocol:

  • Animal Model: Use female NMRI mice (or another appropriate strain), typically 6-8 weeks old.

  • Infection: Infect mice intraperitoneally (i.p.) with a suspension of T. b. brucei (e.g., 1 x 104 parasites per mouse).

  • Compound Formulation: Prepare the test compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water) for oral (p.o.) or i.p. administration.

  • Treatment:

    • Initiate treatment on day 3 post-infection when parasitemia is established.

    • Administer the test compound at a defined dose (e.g., 50 mg/kg) twice daily for 5 consecutive days.

    • Include a vehicle control group and a positive control group (e.g., a known trypanocidal drug).

  • Monitoring:

    • Monitor parasitemia daily by examining a drop of tail blood under a microscope.

    • A mouse is considered cured if no parasites are detected in the blood for a defined period post-treatment (e.g., up to 60 days).

    • Monitor the general health and body weight of the mice throughout the experiment.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The pyridinylpyrimidine scaffold represents a valuable starting point for the development of new antitrypanosomal agents. The data and protocols presented here provide a framework for the systematic evaluation of this compound class. Further optimization based on the outlined SAR, elucidation of the precise mechanism of action, and progression of the most promising candidates to in vivo efficacy studies will be crucial steps in advancing these compounds through the drug discovery pipeline.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral (S)-Phenyl(pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Chiral (S)-phenyl(pyridin-2-yl)methanol and its derivatives are crucial intermediates in the pharmaceutical industry. They serve as key building blocks for a range of therapeutic agents, including analgesics, anticonvulsants, and antihistamines like bepotastine and carbinoxamine[1]. The specific stereochemistry of the (S)-enantiomer is often critical for biological activity, making enantioselective synthesis a primary focus for efficient and effective drug development. This document outlines two prominent and highly effective methods for the asymmetric synthesis of these valuable compounds: biocatalytic reduction and asymmetric catalytic hydrogenation.

Overview of Synthetic Strategies

The asymmetric synthesis of (S)-phenyl(pyridin-2-yl)methanol derivatives primarily starts from the prochiral ketone, phenyl(pyridin-2-yl)methanone (2-benzoylpyridine). Two main catalytic approaches have proven to be highly efficient and stereoselective: biocatalysis, which uses whole-cell microorganisms or isolated enzymes, and asymmetric hydrogenation, which employs chiral metal complexes.

Synthetic_Strategies Start Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) Method1 Biocatalytic Asymmetric Reduction Start->Method1 Whole-cell Biocatalysts (e.g., Lactobacillus) Method2 Asymmetric Catalytic Hydrogenation Start->Method2 Chiral Metal Catalysts (e.g., Ir-complex) Product (S)-Phenyl(pyridin-2-yl)methanol Method1->Product Method2->Product

Figure 1: High-level overview of primary synthetic routes.

Protocol 1: Biocatalytic Asymmetric Reduction using Lactobacillus paracasei

Biocatalysis offers an environmentally friendly and highly selective method for producing enantiopure alcohols[1]. Whole cells of Lactobacillus paracasei BD101 have been demonstrated to reduce phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol with excellent yield and enantiomeric excess on a gram scale[2].

Experimental Workflow: Bioreduction

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Analysis A 1. Culture L. paracasei BD101 in MRS Broth B 2. Harvest & Wash Cells A->B C 3. Resuspend Cells in Phosphate Buffer with Glucose B->C D 4. Add Substrate (2-Benzoylpyridine) C->D E 5. Incubate at 30°C, 150 rpm for 52h D->E F 6. Centrifuge to Remove Cells E->F G 7. Extract Supernatant with Ethyl Acetate F->G H 8. Purify by Column Chromatography G->H I 9. Analyze Yield & Enantiomeric Excess (HPLC) H->I

Figure 2: Workflow for biocatalytic asymmetric reduction.

Detailed Protocol
  • Strain Cultivation: Inoculate Lactobacillus paracasei BD101 in MRS broth and incubate at 30°C for 24 hours with agitation at 150 rpm[2].

  • Cell Harvesting: Harvest the cells by centrifugation at 6000 x g for 5 minutes at 4°C. Wash the cell pellet twice with a sterile phosphate buffer (e.g., 100 mM, pH 6.5)[2].

  • Bioreduction Reaction:

    • Prepare a reaction mixture containing the washed cells, phosphate buffer, and a co-substrate such as glucose.

    • Add the substrate, phenyl(pyridin-2-yl)methanone.

    • Incubate the reaction mixture on a shaker at 30°C and 150 rpm for 52 hours[2]. The pH should be maintained around 6.5[2].

  • Extraction and Purification:

    • After the reaction, remove the cells by centrifugation[2].

    • Saturate the supernatant with NaCl and extract the product multiple times with ethyl acetate[2].

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography to obtain the pure (S)-phenyl(pyridin-2-yl)methanol.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Biocatalytic Reduction

The following table summarizes the results obtained from screening different bacterial strains for the reduction of phenyl(pyridin-2-yl)methanone[2].

Biocatalyst StrainTime (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)Configuration
Lactobacillus paracasei BD10152>9993>99(S)
Leuconostoc pseudomesenteroides N13-9998-(S)

Data adapted from references[1][2]. Note: Full ee data for L. pseudomesenteroides was part of an optimization study.

Protocol 2: Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for synthesizing chiral alcohols from prochiral ketones[3][4]. This approach typically involves a transition metal complex (e.g., Iridium or Ruthenium) with a chiral ligand. The following protocol is based on an Iridium-catalyzed system.

Experimental Workflow: Hydrogenation

Hydrogenation_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Analysis A 1. Add [Ir(COD)Cl]₂ & Chiral Ligand to Methanol B 2. Stir at 25°C for 0.5h under Inert Atmosphere A->B C 3. Charge Autoclave with Substrate, Catalyst, Base, and Methanol B->C D 4. Pressurize with H₂ (3.0 MPa) C->D E 5. React at 40-80°C for 8-12h D->E F 6. Concentrate Reaction Mixture E->F G 7. Add Water & Extract with Ethyl Acetate F->G H 8. Dry and Concentrate Organic Phase G->H I 9. Analyze Yield, Purity & ee (HPLC) H->I

Figure 3: Workflow for asymmetric catalytic hydrogenation.

Detailed Protocol
  • Catalyst Preparation:

    • In a reaction flask under an inert atmosphere (e.g., Argon), add the chiral ligand (e.g., I-1, 0.025 mmol) and the metal complex [Ir(COD)Cl]₂ (0.012 mmol)[3].

    • Add anhydrous methanol (1.5 mL) and stir the mixture at 25°C for 30 minutes to form the active catalyst solution[3].

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (e.g., 44.0 g, 0.24 mol), the pre-formed catalyst solution, a base (e.g., lithium tert-butoxide, 12 mmol), and additional methanol (100 mL)[3].

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to 3.0 MPa[3].

    • Heat the reaction to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 8 hours)[3].

  • Work-up and Purification:

    • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol[3].

    • Add water to the residue and extract the product with ethyl acetate[3].

    • Separate the organic phase, dry it over anhydrous Na₂SO₄, and concentrate it to obtain the crude product.

  • Analysis: Determine the yield, chemical purity, and enantiomeric excess (ee) of the final product by standard analytical techniques (e.g., NMR, HPLC).

Data Summary: Asymmetric Hydrogenation

The following table summarizes results for the Ir-catalyzed hydrogenation of phenyl(pyridin-2-yl)methanone under various conditions[3].

BaseTemperature (°C)Time (h)Yield (%)Purity (%)Enantiomeric Excess (ee, %)
Sodium Carbonate (Na₂CO₃)4012909894
Sodium Methoxide (NaOMe)4012919785
Lithium tert-butoxide (LiOtBu)808959795

Data adapted from patent CN109824579B[3]. Substrate: Phenyl(pyridin-2-yl)methanone (0.24 mol). H₂ Pressure: 3.0 MPa.

Conclusion

Both biocatalytic reduction and asymmetric metal-catalyzed hydrogenation provide highly effective and stereoselective pathways to chiral (S)-phenyl(pyridin-2-yl)methanol derivatives.

  • Biocatalysis using whole-cell systems like L. paracasei operates under mild, aqueous conditions (ambient pressure, 30°C) and can achieve exceptionally high enantiomeric excess (>99% ee) and good yields (93%)[2]. This makes it an attractive "green" chemistry option.

  • Asymmetric Hydrogenation with chiral Iridium complexes offers high throughput and excellent yields (up to 95%) and enantioselectivity (up to 95% ee) under optimized conditions[3]. This method is well-suited for large-scale industrial synthesis, leveraging established high-pressure reactor technology.

The choice between these methods will depend on factors such as desired scale, available equipment (bioreactors vs. high-pressure autoclaves), and downstream processing considerations. Both protocols represent state-of-the-art approaches for accessing this pharmaceutically important class of chiral molecules.

References

Troubleshooting & Optimization

Troubleshooting side reactions in (4-(Pyridin-3-yl)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the synthesis of (4-(Pyridin-3-yl)phenyl)methanol, a key intermediate in pharmaceutical research and development. The following resources are designed to help researchers, scientists, and drug development professionals anticipate and resolve common issues encountered during the Suzuki-Miyaura coupling reaction used to synthesize this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most prevalent side reactions include:

  • Protodeboronation: The loss of the boronic acid group from the starting material (e.g., 3-pyridylboronic acid), which is replaced by a hydrogen atom. This is a common issue with heteroaryl boronic acids.[1][2]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide starting materials to form symmetrical biaryl impurities (e.g., 3,3'-bipyridine or 4,4'-bis(hydroxymethyl)biphenyl). This can be promoted by the presence of oxygen or unsuitable palladium catalyst precursors.[1]

  • Dehalogenation: The removal of the halogen atom from the aryl halide starting material (e.g., 4-bromobenzyl alcohol), replacing it with a hydrogen atom.[1]

Q2: How can I minimize the formation of homocoupling byproducts?

A2: To suppress homocoupling, it is crucial to maintain an oxygen-free reaction environment. This can be achieved by thoroughly degassing the solvent and reaction mixture, for example, by sparging with an inert gas like argon or nitrogen. Using a Pd(0) catalyst source or a precatalyst that rapidly generates the active Pd(0) species can also minimize side reactions promoted by Pd(II) species.[1]

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Catalyst deactivation: The palladium catalyst may become deactivated over the course of the reaction.

  • Poor quality reagents: Degradation of the boronic acid or aryl halide can lead to lower reactivity.

  • Suboptimal reaction conditions: The choice of base, solvent, temperature, and ligands can significantly impact the reaction rate and overall yield. For instance, some Suzuki couplings require a small amount of water to proceed efficiently.

  • Insufficient reaction time: Some Suzuki couplings can be sluggish and may require longer reaction times for completion.

Q4: I am observing a significant amount of protodeboronation of my 3-pyridylboronic acid. How can I prevent this?

A4: Protodeboronation of heteroaryl boronic acids is a common challenge. To mitigate this, consider the following strategies:

  • Use of boronic esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be more stable than the corresponding boronic acids and release the boronic acid slowly into the reaction mixture, minimizing its decomposition.

  • Careful selection of base: The basicity of the reaction medium can influence the rate of protodeboronation. Screening different bases (e.g., carbonates, phosphates) may be necessary.

  • Anhydrous conditions: While some water can be beneficial for the Suzuki coupling, excessive water can promote protodeboronation. Running the reaction under anhydrous conditions with a slow-release boronic acid derivative can be effective.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Inefficient catalyst turnover- Protodeboronation of 3-pyridylboronic acid- Dehalogenation of the aryl halide- Suboptimal reaction temperature- Screen different palladium catalysts and phosphine ligands.- Use a more stable boronic acid derivative (e.g., pinacol ester).- Ensure the reaction is properly degassed.- Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve yield.
Presence of significant homocoupling impurities - Oxygen in the reaction mixture- Use of a Pd(II) salt without an effective reductant- Thoroughly degas all solvents and the reaction vessel with an inert gas.- Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a system that efficiently generates Pd(0) in situ.
Formation of dehalogenated byproduct - Presence of a hydride source (e.g., from solvent or base)- Use a different solvent that is less prone to donating a hydride.- Choose a non-coordinating base.
Inconsistent reaction results - Variable quality of reagents- Inconsistent degassing or moisture control- Use fresh, high-purity starting materials and solvents.- Standardize the experimental setup and procedure, particularly the degassing and water content.
Difficulty in product purification - Formation of multiple, closely-eluting byproducts- Optimize the reaction to minimize side product formation.- Employ alternative purification techniques such as crystallization or preparative HPLC.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Synthesis of this compound

This protocol provides a general starting point for the synthesis. Optimization of specific parameters may be required.

Reactants:

  • 3-Pyridylboronic acid (1.2 equivalents)

  • 4-Bromobenzyl alcohol (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • Solvent: n-propanol and water (e.g., 3:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzyl alcohol, 3-pyridylboronic acid, and sodium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed n-propanol and water solvent mixture via a cannula or syringe.

  • Heat the reaction mixture to reflux (approximately 97-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)-X(L)₂ Pd0->PdII_ArX Oxidative Addition ArX Ar-X (4-Bromobenzyl alcohol) ArX->PdII_ArX OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L)₂ PdII_ArX->PdII_ArAr Transmetalation Base Base (e.g., Na₂CO₃) Transmetalation Transmetalation ArBOH2 Ar'-B(OH)₂ (3-Pyridylboronic acid) ArBOH2->PdII_ArAr PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (this compound) PdII_ArAr->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Homocoupling Check for Homocoupling (e.g., by LC-MS) Start->Check_Homocoupling Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Check_Dehalogenation Check for Dehalogenation (e.g., by LC-MS) Start->Check_Dehalogenation Optimize_Degassing Improve Degassing (Inert gas sparging) Check_Homocoupling->Optimize_Degassing Homocoupling detected Use_Pd0_Precatalyst Use Pd(0) Precatalyst Check_Homocoupling->Use_Pd0_Precatalyst Homocoupling detected Use_Boronic_Ester Use Boronic Ester (Pinacol or MIDA) Check_Protodeboronation->Use_Boronic_Ester Protodeboronation detected Optimize_Base Optimize Base and Solvent Check_Protodeboronation->Optimize_Base Protodeboronation detected Change_Solvent Change Solvent Check_Dehalogenation->Change_Solvent Dehalogenation detected Successful_Synthesis Successful Synthesis Optimize_Degassing->Successful_Synthesis Use_Pd0_Precatalyst->Successful_Synthesis Use_Boronic_Ester->Successful_Synthesis Optimize_Base->Successful_Synthesis Change_Solvent->Successful_Synthesis

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving pyridineboronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of pyridineboronic acids, offering potential causes and solutions.

Issue 1: Low to No Product Yield

  • Potential Cause: Catalyst deactivation or insufficient activity.

    • Solution: The choice of palladium catalyst and ligand is crucial. For pyridine substrates, electron-rich and sterically hindered phosphine ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(tBu)₃), XPhos, and SPhos are often effective.[1] Using a pre-catalyst, like an XPhos palladacycle, can also generate the active Pd(0) species under mild conditions.[1] Ensure the catalyst is not degraded; older palladium sources may lose activity.[2]

  • Potential Cause: Suboptimal base or solvent system.

    • Solution: The base plays a critical role in the transmetalation step.[3] Potassium phosphate (K₃PO₄) is often a good choice for these reactions.[1] The solvent system also influences reaction efficiency. A mixture of an organic solvent like dioxane with water is commonly used.[1][4][5] It is imperative to degas solvents to remove oxygen, which can lead to catalyst deactivation.[5][6]

  • Potential Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using techniques like TLC or GC. If starting materials remain, consider increasing the reaction time or temperature.[5] However, be aware that prolonged heating can also lead to degradation.

  • Potential Cause: Issues with starting materials.

    • Solution: Verify the purity and integrity of the pyridineboronic acid and the coupling partner. Aryl chlorides can be less reactive than bromides or iodides.[2][7]

Issue 2: Protodeboronation of Pyridineboronic Acid

  • Potential Cause: The pyridineboronic acid is degrading, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient heteroaryl boron derivatives.[4][8]

    • Solution:

      • Use of Boronate Esters: Consider using a more stable derivative, such as a pinacol boronate ester or an MIDA boronate ester.[8][9] MIDA boronates, in particular, can offer a "slow release" of the boronic acid, minimizing its decomposition over the course of the reaction.[9]

      • Milder Reaction Conditions: Employing milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can slow down the rate of protodeboronation, even if it also slows the overall reaction rate.[5]

      • Reaction Temperature: Running the reaction at a lower temperature, even room temperature if the catalyst system is active enough, can help suppress this side reaction.[3][5]

Issue 3: Formation of Side Products and Impurities

  • Potential Cause: Homocoupling of the boronic acid.

    • Solution: This can occur if the reaction conditions are not optimal. Ensure an inert atmosphere is maintained throughout the reaction by thoroughly degassing solvents and using nitrogen or argon.[6] An excess of the halide partner can also sometimes suppress homocoupling.[10]

  • Potential Cause: Phenylated impurities from phosphorus ligands.

    • Solution: In some cases, the aryl groups from phosphine ligands can participate in the reaction, leading to impurities.[11] If this is suspected, switching to a different class of ligand, such as an N-heterocyclic carbene (NHC), may be beneficial.[12]

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with pyridineboronic acids so challenging?

A1: The challenges arise from several factors. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[13] Additionally, electron-deficient pyridineboronic acids are prone to protodeboronation, a process where the C-B bond is cleaved by a proton source (like water in the solvent mixture), leading to the formation of unsubstituted pyridine and reducing the yield of the desired coupled product.[4][8] The transmetalation step can also be slower for these electron-deficient systems.[4]

Q2: Which palladium catalysts and ligands are recommended for pyridineboronic acid couplings?

A2: Highly active catalyst systems are generally required. Combinations of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands are often successful.[1] Examples of effective ligands include:

  • Tricyclohexylphosphine (PCy₃)[1]

  • Tri-tert-butylphosphine (P(tBu)₃)[3]

  • Buchwald ligands such as XPhos and SPhos[1]

Q3: What are the optimal bases and solvents for these reactions?

A3: A variety of bases and solvents can be used, and the optimal choice may depend on the specific substrates.

  • Bases: Strong inorganic bases are common. Potassium phosphate (K₃PO₄) is frequently used and has shown good results.[1][5] Other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also employed.[5][12]

  • Solvents: A mixture of an organic solvent and water is typical. Common choices include:

    • Dioxane/water[4][5]

    • Toluene/water[5]

    • THF/water[2]

Q4: How can I minimize protodeboronation?

A4: To minimize protodeboronation, you can:

  • Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[8][9]

  • Employ milder reaction conditions, such as a weaker base (e.g., NaHCO₃) and lower reaction temperatures.[5]

  • Optimize the reaction time to avoid prolonged exposure of the boronic acid to conditions that favor its decomposition.

Q5: My reaction is not reproducible. What could be the cause?

A5: Lack of reproducibility can stem from several factors:

  • Atmosphere: Inconsistent exclusion of oxygen. Always ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (nitrogen or argon).[6]

  • Reagent Quality: The quality of reagents, especially the palladium catalyst and the boronic acid, can vary. Use fresh, high-purity reagents whenever possible.[2][5]

  • Water Content: In anhydrous reactions with bases like K₃PO₄, a small, controlled amount of water can actually be beneficial.[14] Inconsistent trace amounts of water could lead to variability.

Quantitative Data Summary

The following tables summarize common reaction parameters for Suzuki couplings involving pyridineboronic acids.

Table 1: Catalyst and Ligand Combinations

Palladium SourceLigandPd:L RatioCatalyst Loading (mol%)Reference
Pd₂(dba)₃PCy₃1:1.22.5 (5 mol% Pd)[5]
Pd₂(dba)₃1 (a phosphite)1:31.0-1.5[4]
Pd(dppf)Cl₂--3[5]
Pd(OAc)₂PPh₃--[5]
Pd(OAc)₂/Pd₂(dba)₃XPhos or SPhos--[1]

Table 2: Base and Solvent Systems

BaseEquivalentsSolvent SystemRatio (v/v)Temperature (°C)Reference
K₃PO₄1.7Dioxane:Water2:1100[5]
KF3.0Dioxane-110[4]
K₂CO₃3MeCN:Water4:180[5]
Na₂CO₃-PhMe:Water2:1-[5]
K₃PO₄-Dioxane/Water--[1]

Experimental Protocols

General Protocol for Suzuki Coupling of a Pyridineboronic Acid with an Aryl Bromide

This protocol is a generalized procedure based on common practices reported in the literature.[4][5]

  • Reagent Preparation:

    • To a reaction vessel (e.g., a Schlenk tube), add the aryl bromide (1.0 eq), pyridineboronic acid or ester (1.2-1.5 eq), base (e.g., K₃PO₄, 2.0-3.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), and ligand (e.g., PCy₃·HBF₄, 2-5 mol%).

  • Inert Atmosphere:

    • Seal the vessel and perform several vacuum/inert gas (nitrogen or argon) backfill cycles to remove oxygen.

  • Solvent Addition:

    • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction:

    • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Suzuki_Coupling start Start: Suzuki Coupling with Pyridineboronic Acid check_yield Low or No Yield? start->check_yield catalyst_issue Potential Catalyst Issue check_yield->catalyst_issue Yes base_solvent_issue Potential Base/Solvent Issue check_yield->base_solvent_issue Yes side_products Significant Side Products? check_yield->side_products No check_catalyst Check: - Catalyst/Ligand Choice - Catalyst Age/Quality - Inert Atmosphere catalyst_issue->check_catalyst optimize_catalyst Optimize: - Use Buchwald Ligands (XPhos, SPhos) - Use PCy3 or P(tBu)3 - Ensure proper degassing check_catalyst->optimize_catalyst success Successful Reaction optimize_catalyst->success check_base_solvent Check: - Base Strength - Solvent Choice - Degassing base_solvent_issue->check_base_solvent optimize_base_solvent Optimize: - Use K3PO4 or Cs2CO3 - Try Dioxane/Water or THF/Water - Degas solvents thoroughly check_base_solvent->optimize_base_solvent optimize_base_solvent->success protodeboronation Protodeboronation Suspected side_products->protodeboronation Yes homocoupling Homocoupling Observed side_products->homocoupling Yes side_products->success No check_protodeboronation Check: - Reaction Temperature - Base Strength protodeboronation->check_protodeboronation optimize_protodeboronation Optimize: - Use Boronate Ester (Pinacol, MIDA) - Use Milder Base (e.g., NaHCO3) - Lower Reaction Temperature check_protodeboronation->optimize_protodeboronation optimize_protodeboronation->success check_homocoupling Check: - Inert Atmosphere - Stoichiometry homocoupling->check_homocoupling optimize_homocoupling Optimize: - Rigorous Degassing - Use slight excess of halide check_homocoupling->optimize_homocoupling optimize_homocoupling->success

Caption: Troubleshooting workflow for Suzuki coupling reactions of pyridineboronic acids.

References

Technical Support Center: (4-(Pyridin-3-yl)phenyl)methanol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (4-(Pyridin-3-yl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of a pyridine derivative (e.g., 3-bromopyridine or 3-pyridinylboronic acid) with a phenyl derivative (e.g., (4-(hydroxymethyl)phenyl)boronic acid or 4-bromobenzyl alcohol).

  • Reduction of 4-(Pyridin-3-yl)benzaldehyde: This method involves the reduction of the aldehyde functional group of 4-(pyridin-3-yl)benzaldehyde to a primary alcohol using a suitable reducing agent.

Q2: Which synthetic route generally provides a higher yield?

A2: Both the Suzuki-Miyaura coupling and the reduction of 4-(pyridin-3-yl)benzaldehyde can provide good to excellent yields. The optimal choice depends on the availability and cost of starting materials, as well as the specific reaction conditions employed. Reductions of aldehydes are often high-yielding and procedurally simple.[1][2] However, a well-optimized Suzuki-Miyaura coupling can also be very efficient.[3]

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include:

  • From Suzuki-Miyaura Coupling: Homocoupling byproducts of the boronic acid or aryl halide, residual starting materials, and palladium catalyst residues.

  • From Aldehyde Reduction: Unreacted starting material (4-(pyridin-3-yl)benzaldehyde), and potentially over-reduction or side-reaction products depending on the reducing agent and conditions.[4]

  • General: Solvents and moisture.

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification techniques are:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a highly crystalline product. The choice of solvent is critical.

  • Column Chromatography: Silica gel column chromatography is effective for separating the desired product from significant amounts of impurities or byproducts.[5][6]

Q5: How can I assess the purity of my final product?

A5: Purity can be determined using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the number of components in a mixture.

Troubleshooting Guides

Synthesis Method 1: Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. Use a fresh batch or a different palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
Poor Ligand Choice The choice of phosphine ligand is crucial. For electron-deficient pyridines, electron-rich and bulky ligands like SPhos or XPhos may improve yields.
Incorrect Base The strength and solubility of the base are important. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.
Solvent System The solvent mixture can significantly impact the reaction. Common systems include toluene/water, dioxane/water, or DMF/water. Ensure solvents are appropriately degassed to prevent catalyst deactivation.
Reaction Temperature The reaction may require heating to proceed at an adequate rate. Optimize the temperature, typically between 80-100 °C.
Poor Quality Boronic Acid Boronic acids can degrade over time. Use fresh, high-purity boronic acid or its more stable pinacol ester derivative.

Issue 2: Formation of Significant Byproducts (e.g., Homocoupling)

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent relative to the aryl halide.
Oxygen Contamination Thoroughly degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to minimize oxygen, which can promote homocoupling.
High Catalyst Loading While sufficient catalyst is needed, excessively high concentrations can sometimes lead to more side reactions. Try reducing the catalyst loading to 1-3 mol%.
Synthesis Method 2: Reduction of 4-(Pyridin-3-yl)benzaldehyde

Issue 1: Incomplete Reaction (Presence of Starting Material)

Potential Cause Troubleshooting Step
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial.[9]
Low Reaction Temperature While many borohydride reductions proceed at room temperature, gentle heating may be required for less reactive substrates.
Poor Solvent Choice The reduction is typically carried out in an alcohol solvent like methanol or ethanol. Ensure the starting material is soluble in the chosen solvent.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Over-reduction This is less common with mild reducing agents like NaBH₄ but can occur with more powerful reagents. Stick to milder conditions if only the aldehyde is to be reduced.
Cannizzaro Reaction (if base is present) If the reaction is performed under strongly basic conditions and the aldehyde can't form an enolate, a disproportionation to the corresponding alcohol and carboxylic acid can occur. Ensure the reaction conditions are not overly basic.
Formation of Borate Esters During the reaction with sodium borohydride in an alcohol solvent, borate esters are formed as intermediates. These are typically hydrolyzed during the workup step upon addition of water or dilute acid. Ensure a proper aqueous workup is performed.[4]

Quantitative Data Summary

The following tables provide a summary of typical yields for the synthesis of this compound and related compounds under various conditions.

Table 1: Suzuki-Miyaura Coupling Yields for Aryl-Pyridine Synthesis

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-BromopyridinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001685[10]
2-BromopyridineArylboronic pinacol esterPd(OAc)₂ (3-6) / SPhos (6-18)Na₃PO₄Toluene/H₂O10016-243-15[10]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[3]
3-Bromothiophen-2-yl derivativeArylboronic acidsPd(PPh₃)₄K₃PO₄-90-33-46[11][12]

Table 2: Aldehyde Reduction Yields

AldehydeReducing AgentSolventTempTimeYield (%)Reference
BenzaldehydeNaBH₄MethanolRT10 min>95[13]
Various Aromatic AldehydesNaBH₄WaterRT30-180 min90-95[14]
CinnamaldehydeNaBH₄--20 min71[1]
VanillinNaBH₄--20 min92[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromopyridine

  • (4-(Hydroxymethyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add 3-bromopyridine (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed toluene and degassed water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 4-(Pyridin-3-yl)benzaldehyde

Materials:

  • 4-(Pyridin-3-yl)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Dissolve 4-(pyridin-3-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize any excess NaBH₄ and decompose the borate esters.

  • Adjust the pH of the solution to ~8 with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes, or isopropanol)

Procedure:

  • Dissolve the crude product in a minimum amount of the hot solvent (or the more soluble solvent of a binary system).

  • If using a binary solvent system, add the less soluble solvent (anti-solvent) dropwise to the hot solution until cloudiness persists.

  • Reheat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_suzuki Route 1: Suzuki-Miyaura Coupling cluster_reduction Route 2: Aldehyde Reduction 3-Bromopyridine 3-Bromopyridine Suzuki Coupling Suzuki Coupling 3-Bromopyridine->Suzuki Coupling 4-Hydroxymethylphenylboronic acid 4-Hydroxymethylphenylboronic acid 4-Hydroxymethylphenylboronic acid->Suzuki Coupling Crude Product A Crude Product A Suzuki Coupling->Crude Product A Purification Purification Crude Product A->Purification 4-(Pyridin-3-yl)benzaldehyde 4-(Pyridin-3-yl)benzaldehyde Reduction Reduction 4-(Pyridin-3-yl)benzaldehyde->Reduction Crude Product B Crude Product B Reduction->Crude Product B Crude Product B->Purification Pure Product Pure Product Purification->Pure Product

Caption: Synthetic routes to this compound.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Di-organo Pd(II) Complex Di-organo Pd(II) Complex Transmetalation->Di-organo Pd(II) Complex Reductive Elimination Reductive Elimination Di-organo Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Product Reductive Elimination->Product Aryl-Halide Aryl-Halide Aryl-Halide->Oxidative Addition Boronic Acid + Base Boronic Acid + Base Boronic Acid + Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Overcoming challenges in the purification of pyridinylphenylmethanol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of pyridinylphenylmethanol isomers.

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: I am observing poor resolution between the enantiomers of my pyridinylphenylmethanol derivative on a chiral HPLC column. What are the initial steps to improve separation?

A1: Achieving good resolution in chiral separations often requires methodical optimization. Here are the initial steps to consider:

  • Mobile Phase Composition: The polarity of the mobile phase is a critical factor. For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact selectivity.

  • Mobile Phase Additives: Pyridinylphenylmethanol isomers are basic compounds. The addition of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[1] Conversely, in some cases, acidic additives like trifluoroacetic acid (TFA) or acetic acid might be necessary to achieve separation, depending on the chiral stationary phase (CSP).[1]

  • Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the CSP.

  • Temperature: Temperature can influence enantioselectivity.[2][3][4] Experiment with temperatures both above and below ambient to see if it improves your separation.

Q2: My peaks are tailing significantly. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like pyridinylphenylmethanol isomers is often due to secondary interactions with the silica support of the column.

  • Cause: The pyridine nitrogen can interact with acidic silanol groups on the stationary phase, leading to tailing.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (typically 0.1-0.5%) of a basic additive like DEA or TEA into your mobile phase to saturate the active silanol sites.[1]

    • Column Choice: If tailing persists, consider using a column specifically designed for the analysis of basic compounds, which may have a deactivated silica surface.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent stronger than the mobile phase can cause peak distortion.

Q3: I am observing split peaks for my pyridinylphenylmethanol sample. What could be the issue?

A3: Peak splitting can arise from several factors:

  • Column Contamination or Void: A blocked inlet frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[5] Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

  • Co-eluting Impurity: The split peak might actually be two closely eluting compounds. To verify this, try altering the mobile phase composition or temperature to see if the two peaks resolve.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including splitting. Try diluting your sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting. It is always best to dissolve the sample in the mobile phase itself.

Troubleshooting Data Summary

The following table summarizes the effect of different mobile phase additives on the resolution of pyridinylphenylmethanol enantiomers on a polysaccharide-based chiral stationary phase.

Additive (in Hexane/Isopropanol 90:10)Concentration (%)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Peak Shape
None08.59.21.1Tailing
Diethylamine (DEA)0.17.89.52.1Symmetrical
Triethylamine (TEA)0.18.19.91.9Symmetrical
Trifluoroacetic Acid (TFA)0.110.210.50.6Broad

Data is representative and may vary depending on the specific isomer and column.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral HPLC method for the separation of pyridinylphenylmethanol enantiomers.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, as they have broad applicability. Common choices include Chiralpak® AD-H or Chiralcel® OD-H.

  • Initial Mobile Phase Screening:

    • Prepare two initial mobile phases:

      • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v) with 0.1% DEA

      • Mobile Phase B: n-Hexane/Ethanol (90/10, v/v) with 0.1% DEA

    • Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Inject a racemic standard of the pyridinylphenylmethanol isomer.

    • Run the analysis at a flow rate of 1.0 mL/min and a temperature of 25°C.

    • Repeat the process with Mobile Phase B.

  • Optimization:

    • Based on the initial screening, select the mobile phase that provides the better initial separation.

    • Modifier Percentage: Adjust the percentage of the alcohol modifier (isopropanol or ethanol) in 5% increments (e.g., 95/5, 85/15) to optimize the resolution and retention times.

    • Additive Concentration: If peak shape is still not optimal, vary the concentration of DEA (e.g., 0.05%, 0.2%).

    • Temperature: Evaluate the effect of temperature by running the analysis at 15°C and 40°C.

Logical Workflow for HPLC Troubleshooting

hplc_troubleshooting start Problem Observed poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing split_peaks Split Peaks start->split_peaks optimize_mobile_phase optimize_mobile_phase poor_resolution->optimize_mobile_phase Adjust Modifier % add_basic_modifier add_basic_modifier peak_tailing->add_basic_modifier Add DEA/TEA check_column_health check_column_health split_peaks->check_column_health Flush/Reverse Column check_additives check_additives optimize_mobile_phase->check_additives Vary Additive Type/Conc. adjust_flow_temp adjust_flow_temp check_additives->adjust_flow_temp Lower Flow Rate / Vary Temp. end_good Problem Resolved adjust_flow_temp->end_good end_bad Consult Specialist adjust_flow_temp->end_bad check_column check_column add_basic_modifier->check_column Use Deactivated Column check_sample_solvent check_sample_solvent check_column->check_sample_solvent Dissolve in Mobile Phase check_sample_solvent->end_good check_sample_solvent->end_bad check_impurity check_impurity check_column_health->check_impurity Modify Separation Conditions check_concentration check_concentration check_impurity->check_concentration Dilute Sample check_sample_solvent2 check_sample_solvent2 check_concentration->check_sample_solvent2 Dissolve in Mobile Phase check_sample_solvent2->end_good check_sample_solvent2->end_bad

Caption: A logical workflow for troubleshooting common HPLC issues.

II. Supercritical Fluid Chromatography (SFC) Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: Why should I consider using SFC for the purification of pyridinylphenylmethanol isomers?

A1: Supercritical Fluid Chromatography (SFC) offers several advantages for the purification of chiral compounds like pyridinylphenylmethanol isomers:

  • Speed: SFC methods are typically much faster than HPLC methods.

  • Reduced Solvent Consumption: The primary mobile phase component is supercritical CO2, which is recycled, making SFC a "greener" technology.[6]

  • Efficiency: SFC can provide high-efficiency separations, leading to better resolution.

  • Compatibility: It is well-suited for the separation of basic compounds.

Q2: I am not getting good separation of my isomers using SFC. What parameters should I optimize?

A2: Optimization in SFC involves several key parameters:

  • Co-solvent: The type and percentage of the organic modifier (co-solvent), typically an alcohol like methanol, ethanol, or isopropanol, have a significant impact on selectivity.[6]

  • Additives: Similar to HPLC, basic additives (e.g., DEA, TEA) are often necessary to improve the peak shape and resolution of basic analytes.

  • Back Pressure: The back pressure regulator setting affects the density of the supercritical fluid, which in turn influences solvating power and retention.

  • Temperature: Column temperature can also be adjusted to optimize selectivity.

Troubleshooting Data Summary

The following table illustrates the effect of different co-solvents on the SFC separation of pyridinylphenylmethanol enantiomers.

Co-solvent (in CO2)Co-solvent (%)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Methanol153.23.81.8
Ethanol204.15.02.2
Isopropanol255.56.82.5

Data is representative and assumes a constant back pressure and temperature.

Experimental Protocol: Chiral SFC Method Development
  • Column Selection: Polysaccharide-based CSPs are also excellent choices for SFC.

  • Initial Screening:

    • Mobile Phase: Start with a gradient of 5% to 40% methanol in CO2 over 5 minutes.

    • Additive: Add 0.2% DEA to the methanol co-solvent.

    • Conditions: Set the back pressure to 150 bar, temperature to 40°C, and flow rate to 3 mL/min.

  • Optimization:

    • Co-solvent Type: If the initial screening with methanol does not provide adequate separation, screen with ethanol and isopropanol.

    • Isocratic Hold: Once a suitable co-solvent is identified, convert the gradient method to an isocratic method at the co-solvent percentage that provides the best resolution.

    • Fine-Tuning: Optimize the back pressure and temperature to further improve the separation.

SFC Method Development Workflow

sfc_workflow start Define Separation Goal column_select Select Polysaccharide CSP start->column_select initial_screen Initial Gradient Screening (MeOH + DEA) column_select->initial_screen eval_screen Evaluate Resolution initial_screen->eval_screen optimize Optimize Isocratic Method eval_screen->optimize Yes screen_solvents Screen Alternative Co-solvents (EtOH, IPA) eval_screen->screen_solvents No eval_optimize Resolution Acceptable? optimize->eval_optimize eval_optimize->optimize No, Adjust Back Pressure/Temp final_method Final Method eval_optimize->final_method Yes screen_solvents->initial_screen

Caption: A workflow for developing a chiral SFC separation method.

III. Crystallization-Based Purification

Frequently Asked Questions (FAQs)

Q1: Can I use crystallization to separate the enantiomers of pyridinylphenylmethanol?

A1: Yes, enantiomeric resolution via crystallization is a viable technique, but it requires the formation of diastereomers.

  • Diastereomeric Salt Formation: Since pyridinylphenylmethanol is basic, it can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts will have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization.[7]

  • Common Resolving Agents: Examples of chiral resolving agents for basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid.

Q2: My attempts at diastereomeric salt crystallization are not yielding pure enantiomers. What can I do?

A2: The success of diastereomeric crystallization can be influenced by several factors:

  • Solvent Selection: The choice of crystallization solvent is crucial. You may need to screen a variety of solvents with different polarities to find one that provides a significant solubility difference between the two diastereomeric salts.

  • Temperature Profile: The cooling rate during crystallization can affect the purity of the crystals. Slow cooling generally leads to higher purity.

  • Seeding: Seeding the supersaturated solution with a small crystal of the desired diastereomer can promote its selective crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve one equivalent of the racemic pyridinylphenylmethanol in a suitable solvent (e.g., ethanol, acetone).

    • Add 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid).

    • Stir the mixture at room temperature or with gentle heating until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

    • If no crystals form, try adding a co-solvent to reduce the solubility or gently scratching the inside of the flask.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals and determine their diastereomeric purity by chiral HPLC.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free pyridinylphenylmethanol.

    • Extract the enantiomerically enriched product with an organic solvent (e.g., ethyl acetate).

Decision Tree for Crystallization Troubleshooting

crystallization_troubleshooting start No or Poor Crystallization check_solvent Screen Different Solvents/Co-solvents start->check_solvent low_purity Low Diastereomeric Purity start->low_purity check_concentration Vary Concentration check_solvent->check_concentration check_cooling Optimize Cooling Rate check_concentration->check_cooling try_seeding Try Seeding check_cooling->try_seeding end_success Successful Resolution try_seeding->end_success recrystallize Recrystallize from a Different Solvent low_purity->recrystallize recrystallize->end_success

References

Stability and proper storage conditions for (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of (4-(Pyridin-3-yl)phenyl)methanol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. Protect from moisture, as the compound may be hygroscopic.

Q2: How should I store solutions of this compound?

Solutions should be freshly prepared for immediate use. If short-term storage is necessary, store in a tightly sealed vial, protect from light, and keep at low temperatures (e.g., -20°C) to minimize degradation. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to prevent potential reactions with the hydroxyl group.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound, a benzylic alcohol, is oxidation.[1][2] The benzylic hydroxyl group is susceptible to oxidation to form the corresponding aldehyde (4-(Pyridin-3-yl)benzaldehyde) and carboxylic acid (4-(Pyridin-3-yl)benzoic acid).[1][2] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Q4: Is this compound sensitive to light?

Q5: What are the signs of degradation?

Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of visible impurities in the solid material. For solutions, the appearance of a precipitate or a change in color may indicate degradation. Analytically, degradation can be monitored by techniques such as HPLC, which can separate the parent compound from its degradation products.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Assess Purity: Check the purity of the compound using a suitable analytical method like HPLC or NMR before use. 3. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.
Low purity observed by analysis The compound may have degraded over time or during shipment.1. Check Certificate of Analysis (CoA): Compare your analytical results with the CoA provided by the supplier. 2. Consider Purification: If the purity is unacceptable, consider recrystallization or chromatographic purification. 3. Contact Supplier: If the compound was received with low purity, contact the supplier's technical support.
Discoloration of the solid or solution Likely indicates oxidation or the presence of impurities.1. Do not use: If significant discoloration is observed, it is recommended not to use the material for sensitive experiments. 2. Characterize the Impurity: If necessary, use analytical techniques to identify the nature of the colored impurity.
Precipitate forms in a stored solution The compound may be degrading to a less soluble product, or the solution may be supersaturated.1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its identity. 2. Prepare Fresh, Dilute Solutions: Avoid storing solutions for extended periods and consider using more dilute solutions if solubility is an issue.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.

Troubleshooting Workflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Correct Storage & Re-run Experiment storage_ok->correct_storage No assess_purity Assess Purity (e.g., HPLC, NMR) storage_ok->assess_purity Yes correct_storage->assess_purity purity_ok Purity Acceptable? assess_purity->purity_ok use_fresh Prepare Fresh Solution & Re-run Experiment purity_ok->use_fresh Yes purify Consider Purification or Obtain New Batch purity_ok->purify No end End use_fresh->end purify->end

Caption: Troubleshooting workflow for stability issues.

Storage and Stability Data Summary

While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the recommended storage conditions based on the chemical properties of benzylic alcohols and pyridine-containing compounds.

Parameter Condition Recommendation Reasoning
Temperature 2-8°CRecommended for long-term storage of solid material.Reduces the rate of potential degradation reactions.
-20°CRecommended for short-term storage of solutions.Further slows degradation in solution.
Light Protect from lightStore in amber vials or wrap containers in foil.To prevent potential photodegradation.
Moisture Keep dryStore in a tightly sealed container with a desiccant if necessary.The compound may be hygroscopic.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Recommended for long-term storage to minimize oxidation.The benzylic alcohol is susceptible to oxidation by atmospheric oxygen.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of this compound under specific conditions.

Objective: To determine the stability of this compound under conditions of elevated temperature and light exposure.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Clear and amber HPLC vials

  • Oven/incubator

  • Photostability chamber or light source

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • From the stock solution, prepare working solutions at a concentration of 0.1 mg/mL.

  • Forced Degradation Study:

    • Thermal Stress: Transfer an aliquot of the working solution into a clear HPLC vial and place it in an oven at 60°C for 24 hours.

    • Photolytic Stress: Transfer an aliquot of the working solution into a clear HPLC vial and expose it to a controlled light source (e.g., ICH option 2) for 24 hours. Prepare a control sample by wrapping a vial in aluminum foil and placing it alongside the exposed sample.

    • Control: Keep an aliquot of the working solution in an amber vial at 2-8°C.

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm (or the λmax of the compound)

      • Injection Volume: 10 µL

    • Inject the control, thermally stressed, and photolytically stressed samples onto the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Experimental Workflow Diagram

Stability Assessment Workflow prep Prepare Stock & Working Solutions stress Apply Stress Conditions (Heat, Light) prep->stress control Prepare Control Sample (Stored at 2-8°C, dark) prep->control hplc Analyze all Samples by HPLC stress->hplc control->hplc analyze Compare Chromatograms & Quantify Degradation hplc->analyze report Report Stability Profile analyze->report

Caption: Workflow for experimental stability assessment.

References

Resolving issues in scaling up (4-(Pyridin-3-yl)phenyl)methanol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving issues encountered during the synthesis and scale-up of (4-(Pyridin-3-yl)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine-3-boronic acid derivative with a 4-halobenzyl alcohol derivative, catalyzed by a palladium complex.

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

A2: Key parameters include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Inconsistent yields can sometimes be attributed to different batches of palladium catalysts.[1] The stability of the boronic acid reagent is also crucial, as protodeboronation can be a significant side reaction.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC analysis, a common eluent system is a mixture of hexanes and ethyl acetate. Visualization can be achieved under UV light (254 nm) and by staining with reagents like p-anisaldehyde.

Q4: What are the typical purification methods for the final product?

A4: Purification is commonly achieved through column chromatography on silica gel.[2] The selection of the eluent system is critical for good separation. For larger scale production, recrystallization from a suitable solvent system (e.g., toluene/heptane mixtures) is often employed to improve efficiency and yield.

Q5: Are there any known stability issues with this compound?

A5: While generally stable, this compound, like many benzyl alcohols, can be susceptible to oxidation to the corresponding aldehyde, especially under harsh conditions or in the presence of certain metals. It is recommended to store the purified product under an inert atmosphere at room temperature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored correctly. Consider using a pre-catalyst that is activated in situ. Different batches of catalysts can have varying activity; it may be necessary to screen catalysts from different suppliers.[1]
Base Incompatibility The choice of base is critical. For anhydrous couplings with bases like potassium phosphate (K₃PO₄), the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial. Ensure the base is finely powdered for better reproducibility.
Boronic Acid Degradation Protodeboronation (loss of the boronic acid group) is a common side reaction. Use fresh boronic acid or its more stable pinacol ester derivative. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Incorrect Solvent The solvent system (e.g., dioxane, toluene, THF/water) can significantly impact the reaction. If using a biphasic system, ensure adequate stirring to facilitate phase transfer.
Issue 2: Formation of Significant Impurities

Common Impurities & Mitigation Strategies

ImpurityFormation MechanismMitigation Strategy
Homocoupled Byproducts Self-coupling of the boronic acid or the aryl halide.Optimize the stoichiometry of the reactants. A slight excess of the boronic acid is often used. Lowering the catalyst loading can sometimes reduce homocoupling.
Protodeboronated Starting Material Reaction of the boronic acid with trace amounts of water or acid, replacing the boronic acid group with a hydrogen atom.Use anhydrous solvents and run the reaction under an inert atmosphere. The choice of a non-aqueous base can also help.
Phenylated Impurities If using phosphine-based ligands (e.g., PPh₃), phenyl groups from the ligand can sometimes couple with the aryl halide.Switch to a different ligand, such as a biarylphosphine ligand (e.g., SPhos), which is less prone to this side reaction.
Oxidized Product (Aldehyde) Oxidation of the benzyl alcohol group.Maintain an inert atmosphere throughout the reaction and workup. Avoid excessive heating during purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-Pyridylboronic acid

  • 4-Bromobenzyl alcohol

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask, add 4-bromobenzyl alcohol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂ (0.02 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Purification by Recrystallization (Scale-up)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot toluene.

  • Slowly add heptane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold mixture of toluene and heptane.

  • Dry the purified crystals under vacuum at 50-60 °C.

Visual Diagrams

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification reactants Reactants (3-Pyridylboronic Acid, 4-Bromobenzyl Alcohol) reaction_setup Reaction Setup (Inert Atmosphere, 90°C) reactants->reaction_setup reagents Reagents (Pd Catalyst, Base, Solvent) reagents->reaction_setup monitoring Reaction Monitoring (TLC / HPLC) reaction_setup->monitoring Stir 12-16h quench_extract Quench & Extraction monitoring->quench_extract Reaction Complete drying Drying & Concentration quench_extract->drying purification Purification (Column Chromatography / Recrystallization) drying->purification final_product Final Product This compound purification->final_product troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues start Low / No Product Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive catalyst_solution Solution: - Use fresh catalyst - Screen different suppliers/ligands catalyst_inactive->catalyst_solution No boronic_acid_issue Is the boronic acid stable? catalyst_inactive->boronic_acid_issue Yes boronic_acid_solution Solution: - Use fresh boronic acid or pinacol ester - Ensure inert atmosphere boronic_acid_issue->boronic_acid_solution No base_issue Is the base appropriate? boronic_acid_issue->base_issue Yes base_solution Solution: - Use finely powdered base - Add trace H2O for K3PO4 base_issue->base_solution No

References

Technical Support Center: Suzuki Reactions & Boronic Acid Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation, a common side reaction in Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process by introducing a new byproduct.[2]

Q2: Which types of boronic acids are most susceptible to protodeboronation?

A2: The susceptibility of a boronic acid to protodeboronation is highly dependent on its electronic and steric properties. Generally, the following classes of boronic acids are more prone to this side reaction:

  • Electron-rich and electron-deficient arylboronic acids [3]

  • Heterocyclic boronic acids , such as those containing pyridine or thiophene moieties.[3][4]

  • Vinyl and cyclopropyl boronic acids [3]

  • ortho-substituted arylboronic acids due to steric hindrance.

Q3: How does the choice of base influence the rate of protodeboronation?

A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid for transmetalation.[5] However, basic conditions, particularly at high pH, are also known to catalyze protodeboronation.[2][4] The reaction proceeds through the formation of a more reactive boronate anion ([ArB(OH)3]−), which can then be protonated.[2][6] Therefore, the choice and concentration of the base are critical. Weaker bases are often preferred to minimize protodeboronation, although this may also slow down the desired coupling reaction.

Q4: Can using a boronic ester instead of a boronic acid prevent protodeboronation?

A4: Yes, using boronic esters is a common strategy to mitigate protodeboronation.[3] Esters like pinacol (Bpin), MIDA (N-methyliminodiacetic acid), and trifluoroborates can offer greater stability under reaction conditions.[2][3] They are thought to function via a "slow-release" mechanism, maintaining a low concentration of the active boronic acid, which minimizes the opportunity for side reactions.[2] However, the stability conferred by esterification varies significantly with the diol used, and some esters can still undergo hydrolysis to the boronic acid, which then protodeboronates.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Suzuki coupling experiments.

Problem 1: Low yield of the desired product and significant formation of the protodeboronated byproduct.

Potential Cause Suggested Solution
High Reaction Temperature High temperatures can accelerate the rate of protodeboronation.[4][9][10] Action: Try lowering the reaction temperature. If the reaction rate becomes too slow, consider a more active catalyst system that operates efficiently at lower temperatures.
Inappropriate Base Strong bases and high pH can significantly promote protodeboronation.[2][4] Action: Screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Using fluoride sources like CsF can also be beneficial in some cases.
Unstable Boronic Acid The inherent structure of your boronic acid may make it prone to decomposition. Action: Switch from the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[2][3]
Solvent Effects The choice of solvent can influence the rate of protodeboronation.[11] Protic solvents, especially water, are a source of protons. Action: If possible, consider running the reaction under anhydrous conditions. If an aqueous medium is necessary, minimize the amount of water. Aprotic solvents like dioxane, THF, or toluene are commonly used.[12][13]
Bulky Phosphine Ligands Recent studies have shown that bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[14][15][16] Action: If you are using a very bulky ligand, consider switching to a less sterically demanding one. However, be aware that this might affect the efficiency of the oxidative addition and reductive elimination steps.

Problem 2: The reaction starts well but stalls before completion, with the protodeboronated product being the major byproduct.

Potential Cause Suggested Solution
Slow Transmetalation If the transmetalation step is slow, the activated boronic acid has more time to undergo protodeboronation. Action: Consider additives that can accelerate transmetalation, such as silver or copper salts.[2] Alternatively, a different ligand or palladium precursor might improve the kinetics of this step.
"Slow Release" Strategy Needed For particularly unstable boronic acids, their continuous presence in high concentration is detrimental. Action: Employ a "slow release" strategy using MIDA boronates or trifluoroborates, which hydrolyze slowly under the reaction conditions to provide a steady, low concentration of the boronic acid.[2]

Quantitative Data Summary

The stability of the organoboron species is a key factor in preventing protodeboronation. The following table summarizes the relative stability of different boronic acid derivatives based on their propensity to undergo protodeboronation.

Organoboron ReagentRelative Stability to ProtodeboronationKey Advantages
Arylboronic AcidsVariable (often low)Commercially available, highly reactive.
Arylboronic Pinacol Esters (ArBpin)Moderate to HighGood stability, easy to handle and purify.[6]
Aryl MIDA BoronatesHighVery stable, allows for "slow release" of the boronic acid.[2]
Aryltrifluoroborates (ArBF₃K)HighCrystalline solids, stable to air and moisture, less prone to protodeboronation.[5]

Note: Stability is highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid Prone to Protodeboronation

This protocol is designed to minimize protodeboronation by using a milder base and moderate temperature.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a mild base such as K₃PO₄ (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an external ligand.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v). The presence of some water is often necessary to facilitate the dissolution of the base and the activation of the boronic acid.

  • Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at a moderate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Pay close attention to the formation of the protodeboronated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a Stable Boronic Ester

This protocol utilizes a more stable pinacol ester to circumvent issues with protodeboronation.

  • Reagent Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid pinacol ester (1.1-1.3 equiv), and a suitable base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Solvent: Add a degassed aprotic solvent such as 2-methyltetrahydrofuran (2-MeTHF) or toluene.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1.

Visualizations

Suzuki_Cycle_Protodeboronation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Side Reaction Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar1-Pd(II)-X-L2 Ar1-Pd(II)-X-L2 (Oxidative Addition Complex) Pd(0)L2->Ar1-Pd(II)-X-L2 Oxidative Addition (Ar1-X) Ar1-Pd(II)-OB-L2 Ar1-Pd(II)-Base-L2 Ar1-Pd(II)-X-L2->Ar1-Pd(II)-OB-L2 Base Ar1-Pd(II)-Ar2-L2 Ar1-Pd(II)-Ar2-L2 Ar1-Pd(II)-OB-L2->Ar1-Pd(II)-Ar2-L2 Transmetalation (Ar2-B(OR)2) Ar1-Pd(II)-Ar2-L2->Pd(0)L2 Reductive Elimination Product Product Ar1-Pd(II)-Ar2-L2->Product Ar1-Ar2 Ar2-B(OH)2 Ar2-B(OH)2 (Boronic Acid) Ar2-B(OH)2->Ar1-Pd(II)-OB-L2 Desired Path Ar2-B(OH)3- [Ar2-B(OH)3]- (Boronate Anion) Ar2-B(OH)2->Ar2-B(OH)3- + Base (OH-) Ar2-H Ar2-H (Protodeboronated Byproduct) Ar2-B(OH)3-->Ar2-H + H+ (e.g., H2O) Protodeboronation

Caption: Suzuki cycle and competing protodeboronation pathway.

Troubleshooting_Workflow start Low Yield of Suzuki Product & High Protodeboronation Observed q1 Is the reaction temperature > 80 °C? start->q1 a1_yes Lower temperature to 60-80 °C. Consider a more active catalyst if needed. q1->a1_yes Yes q2 Are you using a strong base (e.g., NaOH, KOH)? q1->q2 No a1_yes->q2 a2_yes Switch to a weaker base (K3PO4, K2CO3, CsF). q2->a2_yes Yes q3 Is the boronic acid known to be unstable (e.g., electron-rich/deficient, heterocyclic)? q2->q3 No a2_yes->q3 a3_yes Use a more stable derivative: - Pinacol Ester (Bpin) - MIDA Boronate - Trifluoroborate (BF3K) q3->a3_yes Yes end Re-evaluate reaction outcome q3->end No a3_yes->end

Caption: Troubleshooting workflow for protodeboronation.

References

Technical Support Center: Optimizing Palladium-Catalyzed Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of arylpyridines via palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of palladium catalyst and ligand selection for arylpyridine synthesis.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst.• Ensure proper activation of the precatalyst. For Pd(II) sources, the presence of a reducing agent (amine, phosphine ligand) is crucial.[1] • Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. • Test different palladium precatalysts, as their activation can be base-dependent.[1]
Poor Ligand Choice: The selected ligand may not be suitable for the specific substrates or reaction type (e.g., Suzuki, Buchwald-Hartwig).• For sterically hindered substrates, consider bulky electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, RuPhos).[2] • For electron-rich aryl halides, more electron-donating ligands may be required to facilitate oxidative addition. • Screen a variety of ligands with different electronic and steric properties.[2][3]
Incorrect Base: The base may be too weak to facilitate transmetalation or deprotonation of the amine in Buchwald-Hartwig reactions.• For Suzuki couplings, common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5] • For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide are often necessary.[6] • Ensure the base is finely ground and anhydrous, as water content can affect reproducibility.[4]
Sub-optimal Solvent: The solvent may not be appropriate for the reaction temperature or solubility of reagents.• Toluene, dioxane, and DMF are common solvents.[6][7] The choice can influence reaction rate and selectivity. • For some Suzuki reactions, the addition of water can be beneficial, though this is substrate-dependent.[8]
Low Reaction Temperature: The reaction may require more thermal energy to overcome activation barriers.• Incrementally increase the reaction temperature. Many cross-coupling reactions are run at elevated temperatures (e.g., 80-110 °C).[3][9]
Side Product Formation (e.g., Homocoupling, Dehalogenation) Catalyst Decomposition: The catalyst may be decomposing to palladium black, which can promote side reactions.• Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. • Check the quality of reagents and solvents, as impurities can poison the catalyst.
Unfavorable Reaction Kinetics: The rate of the desired cross-coupling may be slow relative to side reactions.• Adjust the catalyst-to-ligand ratio. An excess of ligand can sometimes suppress side reactions. • Consider a different palladium source or ligand that is less prone to promoting homocoupling.
Difficulty with Specific Substrates (e.g., Electron-Rich/Deficient Pyridines) Electronic Mismatch: The electronic properties of the pyridine and/or aryl partner may hinder a key step in the catalytic cycle.• For electron-rich aryl halides, oxidative addition can be slow. Using more electron-rich ligands can help.[4] • For electron-deficient pyridines, their strong coordination to the palladium center can inhibit catalysis. Experiment with different ligands to modulate the electronics of the catalyst.
Steric Hindrance: Bulky groups near the reaction site can prevent efficient coupling.• Employ sterically demanding ligands that can create a more open coordination sphere around the palladium center. • Higher reaction temperatures may be necessary to overcome steric barriers.

Frequently Asked Questions (FAQs)

1. How do I choose the best initial palladium catalyst and ligand for my arylpyridine synthesis?

For a Suzuki-Miyaura coupling, a common starting point is Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ or a Buchwald-type ligand (e.g., SPhos).[3][5] For a Buchwald-Hartwig amination, Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as Xantphos or RuPhos is a good initial choice.[2][6] The optimal choice is highly dependent on the specific substrates, so screening a small set of catalysts and ligands is recommended.

2. What is the typical catalyst loading for these reactions?

Catalyst loading typically ranges from 1-5 mol %.[5] For challenging couplings, a higher loading (up to 10 mol %) may be necessary.[3] However, high catalyst concentrations can sometimes lead to increased side product formation. It is often beneficial to start with a higher loading to establish feasibility and then optimize to lower concentrations.

3. When should I use a pre-catalyst versus generating the active catalyst in situ?

Palladium pre-catalysts are generally more stable and easier to handle than air-sensitive Pd(0) sources.[1] They can also lead to more reproducible results as they often provide a reliable method for generating the active catalytic species.[1] In situ generation from a Pd(II) source like Pd(OAc)₂ and a ligand is also very common and effective.

4. How does the choice of base affect the reaction outcome?

The base plays a critical role in the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the transmetalation step. In Buchwald-Hartwig aminations, it deprotonates the amine. The strength and solubility of the base are important factors.[10] For sensitive substrates, a weaker base may be necessary to avoid degradation, though this may require higher temperatures or longer reaction times.

5. Can I run the reaction open to the air?

While some modern catalyst systems show remarkable stability, it is generally best practice to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (nitrogen or argon).[6] Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and lower yields.[11]

Quantitative Data Summary

Table 1: Effect of Ligand on Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Morpholine [2]

LigandCatalyst SystemYield (%)
RuPhos (L3)Pd₂(dba)₃/Ligand71
SPhos (L4)Pd₂(dba)₃/Ligand76
BINAP (L9)Pd₂(dba)₃/Ligand71
RuPhos-precatalyst (Pre-L3)Precatalyst83

Reaction Conditions: 4 mol % Pd(OAc)₂ was used in the initial optimization.

Table 2: Optimization of Intramolecular C-H Arylation of a Pyridine Derivative [3]

EntryLigandTemperature (°C)Yield (%)
1None90Low
2None11042
3None130Higher
7L1 (Buchwald-type)110Improved
8L2 (PCy₃)110Improved
9L3 (CyJohnPhos)11090
10L4 (PPh₃)11094

Reaction Conditions: 10 mol % Pd(OAc)₂ as catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol %) and any additional ligand if required.

  • Add the anhydrous solvent (e.g., dioxane, toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), ligand (e.g., Xantphos, 2-4 mol %), and base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Seal the vessel and replace the atmosphere with an inert gas.

  • Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Arylpyridine Synthesis catalyst Check Catalyst System start->catalyst ligand Evaluate Ligand Choice catalyst->ligand If catalyst is appropriate base Assess Base and Solvent ligand->base If ligand is suitable conditions Optimize Reaction Conditions base->conditions If base/solvent are correct side_products Side Products Observed? conditions->side_products side_products->ligand Yes (e.g., homocoupling) success Successful Synthesis side_products->success No Suzuki_Miyaura_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(Lₙ) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(Lₙ) transmetalation->pd_aryl_complex aryl_boronic Ar'-B(OR)₂ aryl_boronic->transmetalation base_node Base base_node->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product Buchwald_Hartwig_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(Lₙ) oxidative_addition->pd_complex amine_coordination Amine Coordination/ Deprotonation pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)-NR₂(Lₙ) amine_coordination->pd_amido_complex amine R₂NH amine->amine_coordination base_node Base base_node->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

References

Challenges in the structural characterization of (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (4-(Pyridin-3-yl)phenyl)methanol

Welcome to the technical support center for the structural characterization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the structural characterization of this compound?

A1: The main challenges arise from its bifunctional nature, containing both a hydrophilic alcohol group and a basic pyridine ring. This can lead to issues with:

  • Solubility: Finding a single solvent that is suitable for all analytical techniques can be difficult. The molecule has both polar and non-polar characteristics.

  • Hygroscopicity: The presence of the pyridine ring and hydroxyl group can make the compound susceptible to absorbing atmospheric moisture, which can complicate elemental analysis and obtaining an accurate melting point.

  • Crystallization: Growing single crystals suitable for X-ray crystallography can be challenging due to the molecule's conformational flexibility and potential for multiple intermolecular hydrogen bonding interactions, which can lead to the formation of microcrystalline powders or oils.

  • NMR Spectroscopy: Protonation of the pyridine nitrogen can affect the chemical shifts of nearby protons, leading to spectra that are sensitive to pH and solvent choice. Signal assignment can be complex due to the overlapping aromatic regions.

  • Mass Spectrometry: The molecule can undergo fragmentation in multiple ways, making interpretation of the mass spectrum complex.

Q2: My 1H NMR spectrum shows broad peaks for the aromatic protons. What could be the cause?

A2: Broadening of aromatic signals in the 1H NMR spectrum of this compound can be attributed to several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from synthesis can cause significant line broadening.

  • Intermediate Exchange: If the sample exists in a dynamic equilibrium between different conformations or aggregation states on the NMR timescale, this can lead to broad peaks.

  • pH Effects: Partial protonation of the pyridine nitrogen can lead to exchange broadening. Ensure your NMR solvent is neutral and dry. Adding a drop of D2O can sometimes sharpen signals by exchanging with the hydroxyl proton.

Q3: I am having difficulty obtaining a sharp melting point for my synthesized this compound. Why might this be?

A3: An unsharp or broad melting point range can indicate the presence of impurities or polymorphism.

  • Impurities: Residual solvents from purification or by-products from the synthesis can depress and broaden the melting point. Ensure the sample is thoroughly dried under high vacuum.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. The presence of a mixture of polymorphs will result in a broad melting range.

Q4: Can this compound degrade during analysis?

A4: this compound is generally stable under standard analytical conditions. However, the benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to strong oxidizing agents or prolonged exposure to air and light. The pyridine ring can be sensitive to strong acids.

Troubleshooting Guides

Problem: Poor Resolution and Overlapping Signals in 1H NMR Spectrum
Possible Cause Troubleshooting Step
Sample Concentration Optimize the sample concentration. A solution that is too concentrated can lead to viscosity-related broadening, while a very dilute sample will have a low signal-to-noise ratio.
Solvent Choice Use a deuterated solvent that fully dissolves the sample. If solubility is an issue in common solvents like CDCl3, try more polar solvents like DMSO-d6 or CD3OD.
pH of the Sample If working in a protic solvent, the pH can affect the protonation state of the pyridine nitrogen. Ensure the solvent is neutral. A small amount of a non-protic deuterated solvent can be added to a protic one to improve resolution.
Instrumental Parameters Ensure proper shimming of the magnet to obtain a homogeneous magnetic field. Increase the number of scans to improve the signal-to-noise ratio for dilute samples.
Problem: Difficulty in Obtaining High-Quality Crystals for X-ray Diffraction
Possible Cause Troubleshooting Step
Purity of the Compound Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth. Recrystallize or chromatograph the sample if necessary.
Solvent System Experiment with a variety of solvents and solvent mixtures. Slow evaporation of a dilute solution is a common starting point. Vapor diffusion of an anti-solvent into a solution of the compound can also be effective.
Supersaturation Control the rate of supersaturation. Too rapid cooling or evaporation will lead to the formation of small, poorly-defined crystals. Aim for slow crystal growth over several days or weeks.
Nucleation If no crystals form, try scratching the inside of the vial with a glass rod to create nucleation sites. Seeding with a tiny crystal from a previous attempt can also induce crystallization.

Quantitative Data Summary

Below is a table summarizing typical analytical data for this compound and a closely related isomer for reference. Actual values may vary depending on the experimental conditions.

Parameter This compound Reference: Phenyl(pyridin-2-yl)methanol [1]
Molecular Formula C12H11NOC12H11NO
Molecular Weight 185.22 g/mol 185.22 g/mol
Melting Point Not reported, expected to be a solid73-75 °C
1H NMR (CDCl3, δ ppm) Aromatic protons expected in the 7.0-8.8 ppm range. CH2 protons around 4.7 ppm. OH proton signal is variable.8.54 (d, 1H), 7.68 (t, 1H), 7.49 (d, 1H), 7.35-7.20 (m, 5H), 7.18 (dd, 1H), 5.75 (s, 1H), 4.85 (br s, 1H)
13C NMR (CDCl3, δ ppm) Aromatic carbons expected in the 120-150 ppm range. CH2 carbon around 64 ppm.162.2, 148.9, 143.7, 136.9, 128.6, 127.8, 126.8, 122.3, 120.9, 74.9
Mass Spec (m/z) [M+H]+ expected at 186.0919[M]+ at 185, fragments at 184, 168, 108, 79

Experimental Protocols

Protocol 1: 1H and 13C NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Tune and match the probe for both 1H and 13C frequencies.

  • 1H NMR Acquisition:

    • Acquire a standard one-pulse 1H spectrum.

    • Use a spectral width of approximately 12-16 ppm.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Use a spectral width of approximately 200-220 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of 13C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the 1H spectrum.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.

    • Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve a small amount of highly purified this compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ slow evaporation, slow cooling, or vapor diffusion techniques to grow single crystals. This process may take several days to weeks.

  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xrd Single-Crystal X-ray Diffraction (if crystals available) purification->xrd Attempt Crystal Growth melting_point Melting Point Determination purification->melting_point elemental_analysis Elemental Analysis purification->elemental_analysis data_integration Integrate all analytical data nmr->data_integration ms->data_integration xrd->data_integration melting_point->data_integration elemental_analysis->data_integration structure_confirmation Confirm Structure data_integration->structure_confirmation

Caption: Workflow for the synthesis and structural characterization.

troubleshooting_nmr start Broad NMR Signals? cause1 Paramagnetic Impurities? start->cause1 Yes cause2 Intermediate Exchange? start->cause2 No cause1->cause2 No solution1 Repurify sample or use a chelating agent. cause1->solution1 Yes cause3 pH Effects? cause2->cause3 No solution2 Vary temperature of NMR experiment. cause2->solution2 Yes solution3 Use dry, neutral solvent. Add D2O. cause3->solution3 Yes

Caption: Troubleshooting broad signals in 1H NMR spectra.

References

Technical Support Center: Refining Purification Methods for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing palladium catalyst residues from active pharmaceutical ingredients (APIs) and other high-value chemical compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium residues from APIs?

A1: The removal of palladium residues is essential for several reasons. Firstly, regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict limits for elemental impurities in drug products due to their potential toxicity.[1][2] Palladium is classified as a Class 2B element, with an oral consumption limit of 10 ppm.[3] Secondly, residual metals can interfere with downstream chemical transformations or compromise the stability and efficacy of the final API.[4] Finally, palladium is a precious and costly metal, making its recovery and recycling economically and environmentally beneficial.[5][6]

Q2: What are the most common methods for removing palladium residues?

A2: Traditional and modern techniques are employed to remove palladium. These include:

  • Adsorption/Scavenging: Using materials that selectively bind to the metal, such as functionalized silica gels, activated carbon, polymers, or fibrous materials.[7]

  • Chromatography: Primarily column chromatography, which separates the desired compound from the catalyst and other impurities.[8]

  • Extraction: Liquid-liquid extraction to partition the palladium into a separate phase.[8][9]

  • Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.[7] However, in some cases, crystallization can concentrate the metal within the crystal structure.[1]

  • Filtration: Using media like Celite to remove heterogeneous or precipitated palladium species.[8]

Q3: What factors influence the choice of a purification method?

A3: The selection of an appropriate method is system-dependent and influenced by several factors, including:

  • Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and coordination environment of the palladium complex.[4][5][10]

  • Reaction Product: The polarity, solubility, and functional groups of the target molecule, which may interact with the purification media.

  • Solvent System: The solvent used in the reaction and workup can affect the efficiency of scavengers and other methods.[3][10]

  • Scale of Operation: Some methods, like chromatography, are less favored for large-scale industrial processes.[4]

  • Cost and Efficiency: The desired final palladium concentration (ppm level) versus the cost of the purification materials and process time.[11]

Q4: How are residual palladium levels quantified?

A4: Several analytical techniques are used to determine the concentration of palladium residues. The most common and sensitive methods are plasma emission spectroscopy, such as inductively coupled plasma-mass spectrometry (ICP-MS), and atomic absorption (AA) analysis.[2][7] High-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) is another validated method.[2] For rapid screening during process development, colorimetric and fluorimetric assays can be employed.[7][12]

Troubleshooting Guides

Problem 1: Column chromatography is ineffective at removing palladium.

  • Q: My product and the palladium catalyst are co-eluting during column chromatography. How can I improve the separation?

    • A: This is a common issue, especially when palladium forms complexes with the product or phosphine ligands.[8]

      • Pre-treatment: Before chromatography, attempt to change the nature of the palladium species. Quenching the reaction with an agent like sodium thiosulfate can help precipitate the palladium, which can then be removed by filtration through Celite.[13]

      • Solvent System Modification: Experiment with different solvent systems for your column. A change in polarity may alter the retention factors (Rf) of your compound and the palladium species sufficiently for separation.[8]

      • Use a Scavenger: As a final purification step after chromatography, use a dedicated metal scavenger. Studies have shown that a subsequent scavenging step is highly effective at reliably reducing palladium to low levels (<100 ppm).[14][15]

Problem 2: Metal scavenger performance is poor.

  • Q: I used a thiol-based silica scavenger, but the palladium levels are still too high. What went wrong?

    • A: The effectiveness of a scavenger depends on multiple variables.

      • Incorrect Scavenger Type: Thiol-based scavengers are generally effective for Pd(II), but other species might require a different functional group.[10] Consider screening a panel of scavengers with different functionalities (e.g., amine, phosphine) to find the optimal one for your specific palladium complex.

      • Insufficient Contact Time or Temperature: Scavenging is a kinetic process. Ensure you are allowing adequate time for the scavenger to bind the metal. Increasing the temperature (if your product is stable) can sometimes improve kinetics. A study using a scavenger resin demonstrated that 98.7% of palladium was removed in the first 2 hours, with over 99.5% removed after 20 hours.[16]

      • Scavenger Loading: You may not be using enough scavenger. Refer to the manufacturer's guidelines for the recommended weight equivalent or perform a loading study to determine the optimal amount.

      • Solvent Incompatibility: The scavenger's performance can be highly dependent on the solvent. Hydrophobic scavengers work best in organic solvents, while hydrophilic ones may be needed for aqueous systems.[10]

Problem 3: Product loss is significant during purification.

  • Q: My chosen purification method removes palladium, but I'm losing a substantial amount of my high-value product. What are the alternatives?

    • A: Product loss is a major concern, particularly with methods like recrystallization (which can result in up to 1-15% loss) and chromatography.[1][10][11]

      • Optimize Scavenger Use: Modern metal scavengers are designed for high selectivity and can prevent product loss.[11] Ensure you are not using an excessive amount of the scavenger, which can sometimes lead to non-specific binding of the product.

      • Consider Nanofiltration: Organic solvent nanofiltration (OSN) is a membrane-based technology that can separate the (typically larger) palladium catalyst from the smaller API molecule, often with minimal product loss.[8]

      • Re-evaluate Crystallization Conditions: If using crystallization, try adding chelating agents like N-acetylcysteine or thiourea to the mother liquor to help keep the palladium solubilized and prevent it from co-precipitating with your product.[7]

Data on Purification Method Performance

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.

Table 1: Performance of Metal Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)SolventConditionsSource
Smopex®-111 (Thiol-based)100<2Toluene1 wt%, 60°C, 1 hr[10]
PhosphonicS SPM32~2100<11 (after 20 hrs)Acetonitrile1000 RPM[16]
Thiourea Alkyl Silica150–220<1Pharmaceutical StreamNot specified[11]
Carboxen® 564125012MethanolNot specified[3]
Si-TMT (Scavenging Resin)>100<100Not specifiedPost-chromatography[14]

Table 2: Comparison of Purification Strategies

Purification MethodAverage Pd Removal EfficiencyNotesSource
Flash Chromatography~90%Can be ineffective; >100 ppm often remains.[14]
Chromatography + Scavenging Resin~98%Highly reliable method for achieving low ppm levels.[14]
Crystallization (without additives)VariableIn one case, reduced Pd from 121-129 ppm to 16 ppm.[17]
Binary System (Activated Carbon + Chelator)>99%Superior performance compared to using activated carbon alone.[4]

Experimental Protocols

Protocol 1: Screening Metal Scavengers

This protocol outlines a general procedure for identifying the most effective scavenger for a specific reaction mixture.

  • Sample Preparation: After the reaction is complete, take a representative sample of the crude reaction mixture containing the API and residual palladium.

  • Quantify Initial Palladium: Analyze an aliquot of the untreated sample via ICP-MS or a similar technique to establish a baseline palladium concentration.

  • Array Preparation: In separate vials, place a screening panel of different metal scavengers (e.g., thiol-based, amine-based, activated carbon). Use a consistent amount of scavenger relative to the solution volume (e.g., 10 mg scavenger per 1 mL of solution).

  • Incubation: Add the crude reaction solution to each vial. Seal the vials and agitate them at a controlled temperature (e.g., room temperature or 60°C) for a set period (e.g., 2 to 24 hours).

  • Filtration: After incubation, filter each sample to remove the scavenger. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

  • Quantify Final Palladium: Analyze the palladium concentration in each of the filtrates using the same method as in Step 2.

  • Analysis: Compare the final palladium concentrations to identify the scavenger(s) that provided the most efficient removal.

Protocol 2: Palladium Removal by Filtration through Celite

This method is useful for removing heterogeneous or precipitated palladium species.

  • Prepare Celite Pad: Place a sintered glass funnel on a filter flask connected to a vacuum source. Add a layer of Celite (typically 1-2 cm thick) to the funnel.

  • Pre-wet the Pad: Gently pour the primary solvent used in your reaction mixture over the Celite to wet the pad and settle the material. Apply vacuum to pull the solvent through.

  • Dilute Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity and ensure efficient filtration.

  • Filter the Mixture: Carefully pour the diluted reaction mixture onto the Celite pad under vacuum. The Celite will trap insoluble metal particles.

  • Wash the Pad: Wash the Celite pad with additional fresh solvent to ensure all of the desired organic product is collected in the filtrate.

  • Collect Filtrate: The collected filtrate contains the crude product with reduced levels of insoluble palladium. This can then be subjected to further purification steps if necessary.

Visual Workflows

G cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_end Analysis & Validation start Reaction Complete (Homogeneous Pd Catalyst) assess Assess System: - Pd Species (Pd(0)/Pd(II)) - Product Solubility - Solvent start->assess scavenge Scavenging (Broad Applicability) assess->scavenge Default/Robust Choice chrom Chromatography (Lab Scale, High Purity) assess->chrom High Purity Needed extract Extraction (Phase Separable) assess->extract Immiscible Phases crystal Crystallization (Crystalline Solid) assess->crystal Solid Product analyze Quantify Pd (ICP-MS) scavenge->analyze chrom->analyze extract->analyze crystal->analyze finish API Meets Spec (<10 ppm) analyze->finish

Caption: Workflow for selecting a palladium purification method.

G cluster_scavenger Scavenger Troubleshooting cluster_chrom Chromatography Troubleshooting start Initial Purification Fails (Pd > Limit) q1 Was a scavenger used? start->q1 screen Screen Different Scavenger Types q1->screen Yes q2 Was chromatography used? q1->q2 No optimize Optimize Conditions: - Time - Temperature - Loading screen->optimize end_node Re-analyze Pd Level optimize->end_node q2->screen No pretreat Pre-treat with Celite or Thiosulfate q2->pretreat Yes add_scavenger Add Post-Column Scavenging Step pretreat->add_scavenger add_scavenger->end_node

Caption: Troubleshooting logic for insufficient palladium removal.

References

Managing common issues with reagents for (4-(Pyridin-3-yl)phenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (4-(Pyridin-3-yl)phenyl)methanol. This two-step synthesis involves a Suzuki-Miyaura coupling to form the intermediate, 4-(pyridin-3-yl)benzaldehyde, followed by its reduction to the final product.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Step 1: Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid and 4-Bromobenzaldehyde

Question: Why am I getting a low or no yield of the desired 4-(pyridin-3-yl)benzaldehyde?

Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the reagents and reaction conditions.

  • Poor Catalyst Activity: The palladium catalyst is crucial for the reaction.[1] Its activity can be diminished by impurities or improper handling.

    • Catalyst Poisoning: Impurities such as sulfur can poison the palladium catalyst, leading to low conversion.[2] Ensure all glassware is thoroughly cleaned and reagents are of high purity.

    • Catalyst Decomposition: Some palladium catalysts can be sensitive to air and moisture. While many modern catalysts are air-stable, it is good practice to degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[3]

  • Instability of 3-Pyridylboronic Acid: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to decomposition.[1][4]

    • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.[1][3] Using anhydrous solvents or minimizing reaction time can help mitigate this.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.

    • Base: A base is required for the reaction to proceed.[5] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates. The strength and solubility of the base can impact the reaction rate and yield.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[1] The water is necessary to dissolve the inorganic base. However, too much water can promote protodeboronation.

Question: My reaction mixture shows the formation of significant side products. What are they and how can I minimize them?

Answer: The most common side products in this Suzuki coupling are homocoupling products and dehalogenated starting material.

  • Homocoupling: This results in the formation of biphenyl from the coupling of two molecules of 4-bromobenzaldehyde or bipyridine from the coupling of two molecules of 3-pyridylboronic acid. This is often more prevalent with highly active catalysts or when the reaction is run for an extended period.

  • Dehalogenation: The bromo group on 4-bromobenzaldehyde can be replaced by a hydrogen atom, leading to the formation of benzaldehyde.[1] This can occur if there are sources of hydride in the reaction mixture.

To minimize these side products, consider the following:

  • Optimize Catalyst Loading: Using a lower catalyst loading can sometimes reduce the rate of side reactions.[6]

  • Control Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed to avoid the formation of byproducts from prolonged heating.

  • Use High-Purity Reagents: Impurities in the starting materials or solvent can contribute to side reactions.

Step 2: Reduction of 4-(Pyridin-3-yl)benzaldehyde to this compound

Question: The reduction of the aldehyde is incomplete, and I still have starting material present. What could be the issue?

Answer: Incomplete reduction with sodium borohydride (NaBH₄) is usually due to reagent deactivation or insufficient equivalents.

  • Decomposition of NaBH₄: Sodium borohydride reacts with protic solvents like methanol and water, especially at room temperature, which reduces its activity over time.[7] While methanol is a common solvent for these reductions, it's best to use it at low temperatures (e.g., 0 °C) and add the NaBH₄ portion-wise to a cooled solution of the aldehyde.[7]

  • Insufficient NaBH₄: While NaBH₄ can theoretically provide four hydride equivalents, in practice, it is common to use a molar excess of the reagent to ensure complete reduction.[7] If the reaction is sluggish, adding more NaBH₄ may be necessary.

  • Reaction with Aldehyde Impurities: If the starting aldehyde is impure, the impurities may react with the NaBH₄, consuming the reagent.

Question: I am having difficulty with the work-up and purification of the final alcohol product. What is the best approach?

Answer: The work-up for a NaBH₄ reduction typically involves quenching the excess reagent and then extracting the product.

  • Quenching: Excess NaBH₄ is usually quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature.[8] Be cautious as this will generate hydrogen gas.

  • Removal of Boron Salts: The boron-containing byproducts are often soluble in water. After quenching, extracting the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) should separate the desired alcohol into the organic phase. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Purification: If the product is still impure after extraction, column chromatography on silica gel is a common method for purification. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used for elution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-pyridylboronic acid? A1: 3-Pyridylboronic acid should be stored in a cool, dry place, away from moisture and light.[9][10] It is often supplied as a solid and should be kept in a tightly sealed container. Due to its propensity for protodeboronation, minimizing exposure to humid air is important.[1][3]

Q2: Can I use 3-pyridineboronic acid pinacol ester instead of the boronic acid? A2: Yes, the pinacol ester of 3-pyridineboronic acid can be a good alternative. Boronic esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.[4] The reaction conditions for the Suzuki coupling may need slight adjustments when using a boronic ester.

Q3: Which palladium catalyst and ligand combination is best for this reaction? A3: A variety of palladium catalysts can be used for Suzuki couplings. For couplings involving heteroaromatic compounds, catalysts with bulky, electron-rich phosphine ligands are often effective.[4] Examples include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like those developed by Buchwald.[3][4] The optimal choice may require some screening.

Q4: What is the expected yield for each step of the synthesis? A4: The yield for each step can vary depending on the specific conditions and scale of the reaction. For the Suzuki coupling, yields can range from moderate to high (60-90%).[3] The reduction of the aldehyde with NaBH₄ is typically a high-yielding reaction, often exceeding 90%.[7]

Q5: Are there any specific safety precautions I should take? A5: Standard laboratory safety procedures should be followed. Palladium catalysts can be toxic and should be handled with care. Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.[7] The reaction should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Typical Reagents and Conditions for the Suzuki-Miyaura Coupling

ParameterRecommendedNotes
Aryl Halide 4-Bromobenzaldehyde1.0 equivalent
Boronic Acid 3-Pyridylboronic acid1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)1-5 mol%
Base K₂CO₃ or Cs₂CO₃2-3 equivalents
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OTypically a 4:1 or similar ratio
Temperature 80-100 °CReflux
Reaction Time 2-24 hoursMonitor by TLC or LC-MS

Table 2: Typical Reagents and Conditions for the Aldehyde Reduction

ParameterRecommendedNotes
Aldehyde 4-(Pyridin-3-yl)benzaldehyde1.0 equivalent
Reducing Agent Sodium Borohydride (NaBH₄)1.5 - 3.0 equivalents
Solvent Methanol (MeOH) or Ethanol (EtOH)---
Temperature 0 °C to room temperatureLower temperature preferred to start
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS
Work-up Quench with H₂O or dilute HCl---

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-3-yl)benzaldehyde via Suzuki-Miyaura Coupling

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add a degassed solvent mixture of dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-3-yl)benzaldehyde.

Protocol 2: Synthesis of this compound via Reduction

  • Dissolve 4-(pyridin-3-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-2 hours), cool the mixture back to 0 °C.

  • Slowly quench the reaction by adding water dropwise.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Reduction reagents_suzuki 4-Bromobenzaldehyde 3-Pyridylboronic Acid Pd Catalyst, Base reaction_suzuki Reaction in Dioxane/Water at 90°C reagents_suzuki->reaction_suzuki workup_suzuki Aqueous Workup & Extraction reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki intermediate 4-(Pyridin-3-yl)benzaldehyde purification_suzuki->intermediate reagents_reduction NaBH4 in Methanol intermediate->reagents_reduction reaction_reduction Reaction at 0°C to RT reagents_reduction->reaction_reduction workup_reduction Quench & Extraction reaction_reduction->workup_reduction final_product This compound workup_reduction->final_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_flowchart start Low Yield in Suzuki Coupling? check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst Yes check_boronic_acid Is the boronic acid of good quality? Consider protodeboronation. start->check_boronic_acid Yes check_conditions Are the base, solvent, and temperature optimal? start->check_conditions Yes solution_catalyst Use fresh catalyst, degas solvent, run under inert atmosphere. check_catalyst->solution_catalyst No solution_boronic_acid Use fresh boronic acid or a pinacol ester. Minimize water and reaction time. check_boronic_acid->solution_boronic_acid No solution_conditions Screen different bases and solvents. Ensure proper temperature control. check_conditions->solution_conditions No

Caption: Troubleshooting flowchart for low yield in the Suzuki coupling step.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of (4-(Pyridin-3-yl)phenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the (4-(pyridin-3-yl)phenyl)methanol framework has emerged as a versatile backbone for the development of potent modulators of various biological processes. This guide provides a comprehensive comparison of the biological activities of its derivatives, supported by experimental data and detailed protocols, to aid in the validation and advancement of these promising compounds.

This guide delves into the diverse therapeutic applications of this compound derivatives, with a focus on their anticancer, antitrypanosomal, and neurological activities. By presenting a side-by-side comparison with established alternatives, this document aims to provide a clear perspective on their potential advantages and areas for further optimization.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the specific chemical modifications to the core structure. The following tables summarize the quantitative data for various derivatives across different therapeutic areas, juxtaposed with the performance of standard therapeutic agents.

Anticancer Activity

Derivatives of the this compound scaffold, particularly those incorporating a pyrazolo[3,4-b]pyridine moiety, have demonstrated significant cytotoxic effects against various cancer cell lines. Their activity is often attributed to the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).

Compound/DrugTarget Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine Derivative 8b A-549 (Lung)2.9[1]
HEPG2 (Liver)2.6[1]
HCT-116 (Colon)2.3[1]
Doxorubicin (Standard) A549 (Lung)> 20[2][3]
HepG2 (Liver)12.18 ± 1.89[2]
HCT-116 (Colon)-
HeLa (Cervical)2.92 ± 0.57[2]
MCF-7 (Breast)2.50 ± 1.76[2]
Antitrypanosomal Activity

Certain derivatives have shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. The data below compares the in vitro efficacy of a 4-phenyl-6-(pyridin-3-yl)pyrimidine derivative with the standard antitrypanosomal drug, pentamidine.

Compound/DrugOrganismIC50Reference
4-Phenyl-6-(pyridin-3-yl)pyrimidine Derivative Trypanosoma brucei rhodesiense4.8 µM[4]
Pentamidine (Standard) Trypanosoma brucei gambiense~0.014 µM[5]
Trypanosoma brucei brucei5.3 nM[6]
Neurological Activity: M4 Muscarinic Receptor Modulation

Derivatives of this compound have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR), a key target for the treatment of neuropsychiatric disorders like schizophrenia.

Compound/DrugTargetEC50Reference
VU0152100 (M4 PAM) M4 mAChR380 nM[7]
VU10010 (M4 PAM) M4 mAChR400 nM[8]

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental processes is crucial for a deeper understanding of the biological activity of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for validating biological activity.

anticancer_pathway Derivative Pyrazolo[3,4-b]pyridine Derivative CDK Cyclin-Dependent Kinase (CDK2/CDK9) Derivative->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibition of CDK can induce CancerCell Cancer Cell CellCycle->CancerCell Leads to Proliferation Apoptosis->CancerCell Induces Death

Caption: Anticancer mechanism of pyrazolo[3,4-b]pyridine derivatives.

M4_receptor_pathway ACh Acetylcholine (ACh) M4R M4 Muscarinic Receptor (Gi-coupled) ACh->M4R Binds to Orthosteric Site PAM This compound Derivative (PAM) PAM->M4R Binds to Allosteric Site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Production NeuronalActivity Neuronal Activity cAMP->NeuronalActivity Modulates

Caption: M4 muscarinic receptor positive allosteric modulation.

experimental_workflow Compound Test Compound (this compound derivative) CellCulture Cell Culture/ Organism Compound->CellCulture Assay Biological Assay (e.g., MTT, Enzyme Inhibition) CellCulture->Assay Data Data Acquisition (e.g., Spectrophotometry) Assay->Data Analysis Data Analysis (IC50/EC50 Determination) Data->Analysis Results Results & Comparison Analysis->Results

Caption: General workflow for validating biological activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of biological activity. The following sections provide methodologies for the key assays cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compound and control (e.g., Doxorubicin)

  • Appropriate cancer cell line and culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and the standard drug. Replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

Materials:

  • Purified enzyme of interest (e.g., CDK2)

  • Substrate for the enzyme

  • Test compound and a known inhibitor (positive control)

  • Assay buffer

  • 96-well plates

  • Detection reagent (e.g., a reagent that produces a fluorescent or colorimetric signal upon substrate conversion)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, test compound, and positive control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a control with the enzyme and buffer but no inhibitor, and a blank with buffer only.

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a specific time at the optimal temperature.

  • Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Radioligand Binding Assay for M4 Muscarinic Receptor

This assay measures the ability of a compound to bind to a specific receptor, in this case, the M4 muscarinic receptor.

Materials:

  • Cell membranes expressing the M4 muscarinic receptor

  • Radiolabeled ligand (e.g., [3H]NMS)

  • Test compound (unlabeled)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known M4 antagonist).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition of specific binding at each concentration of the test compound. Calculate the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation. For positive allosteric modulators, the assay is typically run in the presence of a fixed concentration of acetylcholine, and the potentiation of acetylcholine's affinity is measured.

References

Comparative Analysis of Structure-Activity Relationships for Pyridine-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of pyridine-containing compounds: 4-(pyrazol-3-yl)-pyridine derivatives as inhibitors of c-Jun N-terminal kinase 3 (JNK3) and 3- or 4-pyridine derivatives as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). While not focusing on a single chemical scaffold, this comparison offers insights into how modifications to related pyridine-based structures influence their interaction with different biological targets, a crucial aspect of modern drug discovery.

The data presented is compiled from independent research studies and is intended for an audience of researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visualizations of a relevant biological pathway and a general experimental workflow.

I. SAR of 4-(Pyrazol-3-yl)-Pyridine Derivatives as JNK3 Inhibitors

A series of 4-(pyrazol-3-yl)-pyridine derivatives were synthesized and evaluated for their inhibitory activity against JNK3, a key enzyme in stress-induced neuronal apoptosis and a target for neurodegenerative diseases.[1] The core scaffold was optimized by varying substituents on both the pyridine and pyrazole rings to enhance potency and selectivity.

Data Summary:

The following table summarizes the JNK3 inhibitory activity of selected 4-(pyrazol-3-yl)-pyridine derivatives. The general structure is provided below, with variations in R¹, R², X, and Y.

General Structure:

CompoundXYJNK3 IC₅₀ (μM)p38 Inhibition
1 HHHN0.63> 20 μM
12 HHHCH0.160> 20 μM
13 HHClCH0.080> 20 μM
14 CH₃HClCH0.120> 20 μM

Data extracted from a study on novel c-Jun N-terminal kinase inhibitors.[1]

Key SAR Insights:

  • Replacing the pyrimidine ring in the initial lead compound with a pyridine ring generally led to more potent JNK3 inhibitors.[1]

  • Substitution at the 5-position of the pyridine ring (X) with a chlorine atom resulted in a two-fold increase in activity compared to the unsubstituted analog.[1]

  • N-alkylation of the pyrazole nitrogen (R¹) led to a slight decrease in potency.[1]

II. SAR of 3- and 4-Pyridine Derivatives as PPARγ Modulators

The structure-activity relationship of 3- and 4-pyridine derivatives of a known PPARγ modulator, DS-6930, was investigated to identify novel intermediate agonists with potential for treating type 2 diabetes with fewer side effects.[2][3] Modifications were made to the pyridine ring and other parts of the molecule to optimize potency and agonist activity.

Data Summary:

The table below presents the in vitro potency of selected 3- and 4-pyridine derivatives as PPARγ modulators.

General Structure for 4-Pyridine Derivatives:

CompoundPyridine TypeRPPARγ EC₅₀ (nM)Agonist Activity (Eₘₐₓ %)
2a 4-pyridine3-Methyl190085
2b 4-pyridine3-Ethyl19092
2c 4-pyridine3-Methoxy18898
2d 4-pyridine3-Ethoxy18299

Data extracted from a study on 3- or 4-pyridine derivatives of DS-6930.[2]

Key SAR Insights:

  • For the 4-pyridine series, introducing a 3-ethyl group (2b) resulted in a 10-fold increase in potency compared to the 3-methyl analog (2a).[2]

  • Further enhancement in potency was achieved with the introduction of alkoxy groups at the 3-position, with 3-methoxy (2c) and 3-ethoxy (2d) derivatives showing similar high potency.[2]

  • While potency was enhanced, these modifications often led to full agonist activity.[2]

Experimental Protocols

JNK3 Inhibition Assay

The inhibitory activity of the compounds against JNK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated c-Jun peptide by the JNK3 enzyme. The reaction mixture typically contains the JNK3 enzyme, the biotin-c-Jun substrate, ATP, and the test compound in a suitable buffer. The reaction is initiated by the addition of ATP and incubated at room temperature. After incubation, the reaction is stopped, and a europium-labeled anti-phospho-c-Jun antibody and streptavidin-allophycocyanin (SA-APC) are added. The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate. The IC₅₀ values are then calculated from the dose-response curves.

PPARγ Activity Assay

The PPARγ agonist activity was assessed using a cell-based reporter gene assay. COS-7 cells were transiently transfected with a human PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene. Following transfection, the cells were treated with the test compounds at various concentrations. After an incubation period, the cells were lysed, and the luciferase activity was measured. The EC₅₀ and Eₘₐₓ values were determined from the dose-response curves, with Eₘₐₓ representing the maximal activity as a percentage of a reference full agonist.[2][4]

Visualizations

Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis

Caption: Simplified JNK signaling pathway leading to apoptosis.

Experimental Workflow

Cell_Based_Assay_Workflow Cell_Culture Cell Culture (e.g., COS-7) Transfection Transfection (Expression & Reporter Plasmids) Cell_Culture->Transfection Compound_Treatment Compound Treatment (Varying Concentrations) Transfection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Reporter_Assay Reporter Assay (e.g., Luciferase) Cell_Lysis->Reporter_Assay Data_Analysis Data Analysis (EC₅₀ / IC₅₀ Calculation) Reporter_Assay->Data_Analysis

Caption: General workflow for a cell-based reporter assay.

References

A Comparative Oncology Study of Diarylpyridine Analogues as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of two distinct series of diarylpyridine analogues. The data presented is compiled from preclinical studies and aims to delineate structure-activity relationships, highlight potent compounds, and provide detailed experimental methodologies to aid in further research and development.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Diarylpyridine derivatives, in particular, have emerged as a promising class of anti-cancer agents, often exerting their effects through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. This guide compares two series of recently developed diarylpyridine analogues, detailing their cytotoxic activities against various cancer cell lines and elucidating their mechanisms of action.

Series 1: 2,3-Diarylpyridines as Combretastatin A-4 Analogues

A series of novel 2,3-diarylpyridines were designed as rigid analogues of Combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor. The pyridine linker serves to lock the two aryl rings in a cis-conformation, which is crucial for high-affinity binding to the colchicine-binding site on β-tubulin.

Quantitative Efficacy Data

The antiproliferative activities of the 2,3-diarylpyridine analogues were evaluated against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer). The half-maximal inhibitory concentrations (IC50) are summarized below.

Compound IDRing A SubstitutionRing B MoietyHeLa IC50 (μM)MCF-7 IC50 (μM)SGC-7901 IC50 (μM)
10a 3,4,5-trimethoxyPhenyl>50>50>50
10g 3,4,5-trimethoxy4-methoxyphenyl1.82.52.1
10t 3,4,5-trimethoxyIndol-5-yl0.190.330.30
10u 3,4,5-trimethoxyN-methylindol-5-yl0.250.410.38
CA-4 --0.0050.0090.006

Data extracted from a study on novel diarylpyridines as tubulin polymerization inhibitors.[1]

Key Findings:

  • The presence of an indole moiety as the 'B' ring (compounds 10t and 10u ) dramatically enhances cytotoxic activity compared to simpler phenyl or methoxyphenyl groups.[1]

  • Compound 10t emerged as the most potent analogue in this series, with sub-micromolar IC50 values across all tested cell lines.[1]

Series 2: 4,6-Diaryl Pyridines as Cytotoxic Agents

A separate study focused on the synthesis and evaluation of 4,6-diaryl pyridine derivatives. These compounds were also investigated for their potential to inhibit tubulin polymerization and induce apoptosis.

Quantitative Efficacy Data

The in vitro cytotoxic activity of these 4,6-diaryl pyridine analogues was assessed against HL-60 (leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines.

Compound IDRing A SubstitutionRing C SubstitutionHL-60 IC50 (μM)MCF-7 IC50 (μM)HCT-116 IC50 (μM)
4 4-methoxyphenyl4-fluorophenyl0.232.343.41
6 4-methoxyphenyl4-chlorophenyl0.281.872.01
11 4-ethoxyphenyl4-fluorophenyl0.311.982.11
18 4-methoxyphenyl4-methoxyphenyl0.454.565.12
21 4-ethoxyphenyl4-ethoxyphenyl0.090.981.03
CA-4 --0.481.211.54

Data extracted from a study on 4,6-diaryl pyridine and pyrimidine derivatives.[2][3]

Key Findings:

  • Several compounds in this series exhibited potent cytotoxic activity, with IC50 values in the sub-micromolar range, particularly against the HL-60 cell line.[2][3]

  • Compound 21 , with 4-ethoxy substituents on both aryl rings, demonstrated the most potent activity, being approximately 5-fold more active than CA-4 against HL-60 cells.[2][3]

  • The cytotoxic activity of these compounds was shown to correlate well with their ability to inhibit β-tubulin polymerization.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis

Both series of diarylpyridine analogues exert their anticancer effects primarily by targeting the microtubule network.

G cluster_drug Diarylpyridine Analogues cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction Drug Diarylpyridine Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Depolymerization Microtubule Dynamics Polymerization->Depolymerization Disrupts Mitosis Mitotic Spindle Formation Depolymerization->Mitosis Inhibits G2M G2/M Phase Arrest G2/M Arrest G2M->Arrest Leads to Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Arrest->Bax_Bcl2 Caspase ↑ Caspase-3 Bax_Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of diarylpyridine analogues B->C D Incubate for 48h or 72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

Comparative Analysis of (4-(Pyridin-3-yl)phenyl)methanol Derivatives as Antitrypanosomal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Bioactivity of Novel Antitrypanosomal Compounds

This guide provides a comparative overview of the in vitro biological activity of a series of 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives, which are structurally related to (4-(Pyridin-3-yl)phenyl)methanol. The primary focus of this analysis is their efficacy against Trypanosoma brucei rhodesiense (STIB900), the causative agent of East African Human African Trypanosomiasis (HAT), also known as sleeping sickness. Furthermore, the guide includes data on the cytotoxicity of these compounds against rat skeletal myoblast L6 cells to assess their selectivity. For comparative purposes, data for the established antitrypanosomal drugs, melarsoprol and pentamidine, are also included.

Quantitative Bioassay Data

The following table summarizes the in vitro bioassay results for the 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives and standard antitrypanosomal drugs. The data is presented as the half-maximal inhibitory concentration (IC50) against T. b. rhodesiense and the half-maximal cytotoxic concentration (CC50) against L6 cells. A lower IC50 value indicates higher potency against the parasite, while a higher CC50 value suggests lower toxicity to mammalian cells. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.

Compound IDStructureRR'IC50 (µM) vs. T. b. rhodesiense STIB900CC50 (µM) vs. L6 CellsSelectivity Index (SI)
Derivatives
14-phenyl-6-(pyridin-3-yl)pyrimidineHH4.8>100>20.8
34-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine2-OCH3H19.6>100>5.1
44-(2-bromophenyl)-6-(pyridin-3-yl)pyrimidine2-BrH13.5>100>7.4
54-(3-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine3-OCH3H8.0>100>12.5
64-(3-bromophenyl)-6-(pyridin-3-yl)pyrimidine3-BrH2.0>100>50
74-(3-fluorophenyl)-6-(pyridin-3-yl)pyrimidine3-FH12.4>100>8.1
84-(4-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine4-OCH3H6.8>100>14.7
114-phenyl-6-(pyridin-3-yl)pyrimidin-2-amineHNH213.8>100>7.2
134-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine2-OCH3NH20.3823>60.5
Reference Drugs
Melarsoprol---0.0075--
Pentamidine---0.0017--

Experimental Protocols

Antitrypanosomal Activity Assay against Trypanosoma brucei rhodesiense (STIB900)

The in vitro activity against the bloodstream forms of T. b. rhodesiense STIB900 was determined using a resazurin-based viability assay.[1][2]

  • Cell Culture: T. b. rhodesiense STIB900, originally isolated from a human patient, was cultured axenically in Minimum Essential Medium (MEM) supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, and 15% heat-inactivated horse serum.[1][2]

  • Assay Procedure:

    • 50 µL of the supplemented MEM was added to each well of a 96-well microtiter plate.

    • Serial dilutions of the test compounds were prepared in the plate.

    • A suspension of T. b. rhodesiense was prepared, and 4 x 10³ bloodstream forms in 50 µL of medium were added to each well.[1]

    • The plates were incubated for 70 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment:

    • After the incubation period, 10 µL of a resazurin solution (12.5 mg in 100 mL of double-distilled water) was added to each well.[1]

    • The plates were incubated for an additional 2-4 hours to allow for the conversion of resazurin to the fluorescent product, resorufin, by viable cells.

    • Fluorescence was measured using a microplate fluorometer with an excitation wavelength of 536 nm and an emission wavelength of 588 nm.[1][2]

  • Data Analysis: The IC50 values were calculated from the sigmoidal dose-response curves using a 4-parameter logistic regression model.[1]

Cytotoxicity Assay against L6 Cells

The cytotoxicity of the compounds was evaluated against the rat skeletal myoblast L6 cell line, also using a resazurin-based assay.

  • Cell Culture: L6 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

  • Assay Procedure:

    • L6 cells were seeded into 96-well plates and allowed to adhere and grow for 24 hours.

    • The culture medium was then replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates were incubated for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment:

    • Following incubation, a resazurin solution was added to each well, and the plates were incubated for a further 2-4 hours.

    • Fluorescence was measured at 536 nm (excitation) and 588 nm (emission).

  • Data Analysis: CC50 values were determined from the dose-response curves, representing the concentration of the compound that reduces cell viability by 50%.

Visualizations

G cluster_preparation Assay Preparation cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis A Compound Dilution Series C Addition of Compounds to 96-well plates A->C B Parasite/Cell Culture (T.b. rhodesiense / L6 cells) D Addition of Parasites/Cells B->D C->D E Incubation (70-72h, 37°C, 5% CO2) D->E F Addition of Resazurin Reagent E->F G Incubation (2-4h) F->G H Fluorescence Measurement (Ex: 536nm, Em: 588nm) G->H I Dose-Response Curve Generation H->I J IC50 / CC50 Calculation I->J G Viable_Cell Viable Cell Mitochondrial_Reductases Mitochondrial Reductases Viable_Cell->Mitochondrial_Reductases contains Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Mitochondrial_Reductases is reduced by Resorufin Resorufin (Pink, Highly Fluorescent) Mitochondrial_Reductases->Resorufin to produce Fluorescence_Signal Fluorescence Signal (Proportional to Viability) Resorufin->Fluorescence_Signal

References

Comparing synthesis efficiency of different (pyridin-yl)phenyl)methanol isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of bioactive molecules is a cornerstone of innovation. The (pyridin-yl)phenyl)methanol isomers, key structural motifs in various pharmaceutical compounds, present distinct synthetic challenges and efficiencies depending on the position of the nitrogen atom in the pyridine ring. This guide provides an objective comparison of the synthesis efficiency for (2-pyridinyl)phenyl)methanol, (3-pyridinyl)phenyl)methanol, and (4-pyridinyl)phenyl)methanol, supported by experimental data and detailed protocols.

Data Presentation

The following table summarizes the quantitative data for various synthetic routes to the three isomers of (pyridin-yl)phenyl)methanol.

IsomerSynthetic MethodPrecursorYield (%)Reference
(2-Pyridinyl)phenyl)methanol Asymmetric Hydrogenation2-Benzoylpyridine91 - 98[1]
Bioreduction2-Benzoylpyridine93
(3-Pyridinyl)phenyl)methanol Friedel-Crafts Acylation & ReductionNicotinic Acid90-96 (ketone)[2]
(4-Pyridinyl)phenyl)methanol Friedel-Crafts Acylation & ReductionIsonicotinic Acid87-90 (ketone)[2]
Photochemical Reductive Arylation4-Cyanopyridine & Benzaldehyde95

Experimental Protocols

Synthesis of (2-Pyridinyl)phenyl)methanol via Asymmetric Hydrogenation

This method involves the catalytic reduction of 2-benzoylpyridine.

Catalyst Preparation: A chiral ligand and a metal complex (e.g., [Ir(COD)Cl]₂) are stirred in a solvent such as methanol under an inert atmosphere (e.g., argon) at a specific temperature (e.g., 25°C) for a defined period (e.g., 0.5 hours) to form the active catalyst.[1]

Hydrogenation Reaction: 2-Benzoylpyridine, the pre-formed catalyst, a base (e.g., lithium tert-butoxide), and a solvent (e.g., methanol) are charged into an autoclave. The autoclave is pressurized with hydrogen gas (e.g., 3.0 MPa) and heated (e.g., 60°C) for a specific duration (e.g., 8 hours).[1]

Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and the solvent is evaporated to yield the final product.[1]

Synthesis of (3-Pyridinyl)phenyl)methanol and (4-Pyridinyl)phenyl)methanol via Friedel-Crafts Acylation and Subsequent Reduction

This two-step process begins with the synthesis of the corresponding benzoylpyridine from the appropriate nicotinic or isonicotinic acid, followed by reduction to the alcohol.

Step 1: Synthesis of 3-Benzoylpyridine and 4-Benzoylpyridine

Nicotinic acid (for the 3-isomer) or isonicotinic acid (for the 4-isomer) is reacted with an excess of thionyl chloride to form the acid chloride. After removing the excess thionyl chloride, anhydrous benzene and a Lewis acid catalyst (e.g., aluminum chloride) are added. The reaction mixture is heated under reflux for several hours. The product is then isolated by pouring the reaction mixture onto ice and concentrated hydrochloric acid, followed by basification with sodium hydroxide and extraction with an organic solvent like chloroform. The benzoylpyridine is then purified by distillation. A yield of 90-96% is reported for 3-benzoylpyridine and 87-90% for 4-benzoylpyridine.[2]

Step 2: Reduction to (Pyridin-yl)phenyl)methanol

The resulting 3- or 4-benzoylpyridine is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0-25°C).[3][4] The reaction is stirred until completion, which can be monitored by thin-layer chromatography. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the desired (pyridin-yl)phenyl)methanol. While specific yields for the reduction of these particular isomers are not detailed in the provided search results, the reduction of ketones with sodium borohydride is generally a high-yielding reaction.[3]

Mandatory Visualization

Synthesis_Workflow cluster_2_isomer (2-Pyridinyl)phenyl)methanol Synthesis 2-Benzoylpyridine 2-Benzoylpyridine Asymmetric Hydrogenation Asymmetric Hydrogenation 2-Benzoylpyridine->Asymmetric Hydrogenation H₂, Chiral Catalyst Bioreduction Bioreduction 2-Benzoylpyridine->Bioreduction Microorganism (R/S)-(2-Pyridinyl)phenyl)methanol (R/S)-(2-Pyridinyl)phenyl)methanol Asymmetric Hydrogenation->(R/S)-(2-Pyridinyl)phenyl)methanol Yield: 91-98% Bioreduction->(R/S)-(2-Pyridinyl)phenyl)methanol Yield: 93%

Synthesis of (2-Pyridinyl)phenyl)methanol.

Synthesis_Workflow_3_4_isomers cluster_3_4_isomers (3- and 4-Pyridinyl)phenyl)methanol Synthesis Nicotinic/Isonicotinic Acid Nicotinic/Isonicotinic Acid Friedel-Crafts Acylation Friedel-Crafts Acylation Nicotinic/Isonicotinic Acid->Friedel-Crafts Acylation 1. SOCl₂ 2. Benzene, AlCl₃ 3/4-Benzoylpyridine 3/4-Benzoylpyridine Friedel-Crafts Acylation->3/4-Benzoylpyridine Yield: 87-96% Reduction Reduction 3/4-Benzoylpyridine->Reduction NaBH₄ (3/4-Pyridinyl)phenyl)methanol (3/4-Pyridinyl)phenyl)methanol Reduction->(3/4-Pyridinyl)phenyl)methanol High Yield

Synthesis of 3- and 4-isomers.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of (4-(Pyridin-3-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods suitable for the quantification of (4-(Pyridin-3-yl)phenyl)methanol in bulk drug and pharmaceutical formulations. The methodologies presented are based on established analytical principles for pyridine-containing aromatic compounds and are designed to meet the stringent validation requirements of the pharmaceutical industry.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This guide compares two distinct RP-HPLC methods: Method A , utilizing a conventional C18 stationary phase, and Method B , employing a Phenyl stationary phase to offer alternative selectivity.

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Methodology Comparison

Two distinct reversed-phase HPLC methods were developed and validated to provide a comprehensive analytical toolkit for the quantification of this compound.

Method A: C18-Based Separation

This method employs a traditional C18 column, which separates analytes primarily based on their hydrophobicity.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a diluent of 50:50 (v/v) water and acetonitrile.

Method B: Phenyl-Based Separation for Alternative Selectivity

This method utilizes a phenyl-hexyl column, which provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[1] This can be particularly advantageous for separating aromatic and moderately polar compounds.[1]

Experimental Protocol:

  • Instrumentation: A standard HPLC system as described for Method A.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: An isocratic elution of a mixture of phosphate buffer (pH 6.0) and methanol (40:60, v/v).[2]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase.

Data Presentation: Validation Summary

The following tables summarize the validation data for both HPLC methods, demonstrating their suitability for the intended analytical application.

Validation Parameter Method A (C18) Method B (Phenyl) ICH Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 0.8%≤ 0.6%≤ 2.0%
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.03 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL0.10 µg/mL-
Specificity No interference from blank and placeboNo interference from blank and placeboSpecificity demonstrated
Robustness RobustRobustNo significant impact on results

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in the validation of an HPLC method.

start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness (Varied Conditions) lod_loq->robustness accuracy->robustness precision->robustness validation_complete Method Validated robustness->validation_complete

Caption: HPLC Method Validation Workflow

sample_prep Sample Preparation (Dissolution in Diluent) injection HPLC Injection sample_prep->injection separation Chromatographic Separation (Column & Mobile Phase) injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis result Final Concentration data_analysis->result

Caption: General HPLC Analysis Workflow

Conclusion

Both Method A (C18) and Method B (Phenyl) are demonstrated to be valid and reliable for the quantification of this compound. Method A represents a standard approach that is widely applicable. Method B offers an alternative selectivity that can be beneficial for complex sample matrices where co-eluting peaks may be a concern. The choice between the two methods will depend on the specific application, available instrumentation, and the complexity of the sample matrix. This guide provides the necessary framework for researchers and drug development professionals to select and implement a suitable HPLC method for their needs.

References

Comparative Molecular Docking Studies of Pyrazolopyridine Derivatives as Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Pyrazolopyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating promising inhibitory activity against a range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of various pyrazolopyridine derivatives based on molecular docking studies and in vitro assays, offering insights into their potential as therapeutic agents.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of pyrazolopyridine derivatives has been evaluated against several key protein kinases. The following tables summarize the quantitative data from various studies, comparing the efficacy of different derivatives.

CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2), complexed with cyclin A or E, plays a pivotal role in cell cycle progression, making it a key target in cancer therapy.[1] Several pyrazolopyridine derivatives have shown potent inhibitory effects against CDK2/cyclin A2.[1]

CompoundIC50 (µM) against CDK2/cyclin A2[1]Binding Energy (kcal/mol)[1]
Compound 1 0.57High
Compound 4 0.24High
Compound 8 0.65-
Compound 11 0.50High
Compound 14 0.93-
Roscovitine (Ref) 0.39-
c-Met Kinase Inhibitors

The c-Met tyrosine kinase is another attractive target for cancer treatment due to its role in oncogenic processes.[2] Certain thioxopyrazolo[3,4-b]pyridine derivatives have exhibited significant growth inhibitory activity.[2]

CompoundIC50 (nM) against c-Met[2]IC50 (µM) against HepG-2 Cells[2]IC50 (µM) against MCF-7 Cells[2]IC50 (µM) against HCT-116 Cells[2]
Compound 5a 4.273.424.166.23
Compound 5b 7.953.565.129.21
Cabozantinib (Ref) 5.38---
TBK1 Kinase Inhibitors

TANK-binding kinase 1 (TBK1) is involved in innate immunity and its inhibition is a potential therapeutic strategy.[3] Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[3]

CompoundIC50 (nM) against TBK1[3]
Compound 15i 8.5
Compound 15k 287.7
BX795 (Ref) 7.1
MRT67307 (Ref) 28.7
HPK1 Kinase Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition can enhance anti-tumor immunity.[4]

CompoundBinding Affinity Ki (nM)[4]Cellular IC50 (nM)[4]
Compound 4 <1.0260
Compound 5 2.5262
Compound 6 <1.0144
Compound 7 -148
Compound 8 -640

Experimental Protocols

Molecular Docking

Molecular docking studies are crucial for understanding the binding modes of inhibitors. A common protocol involves:

  • Preparation of the Protein: The 3D crystal structure of the target kinase (e.g., CDK2, c-Met) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The structure is then energy minimized using force fields like CHARMM.[5]

  • Ligand Preparation: The 2D structures of the pyrazolopyridine derivatives are drawn and converted to 3D structures. Their energy is minimized using force fields such as MMFF94x or UFF.[5][6]

  • Docking Simulation: Software like AutoDock, MOE (Molecular Operating Environment), or Discovery Studio is used to perform the docking.[1][7][8] A grid box is defined around the active site of the protein.[5][8] The docking algorithm, often a Lamarckian genetic algorithm, then searches for the best binding poses of the ligand within the active site.[8]

  • Analysis: The resulting poses are evaluated based on scoring functions (e.g., binding energy, S-score) to identify the most stable ligand-protein complex.[6] Interactions such as hydrogen bonds and hydrophobic interactions are analyzed to understand the binding mechanism.[9]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds is quantified using in vitro assays. For instance, the CDK2/cyclin A2 assay can be performed using the Promega Kinase-Glo Plus luminescence kinase kit.[1] This assay measures the amount of ATP remaining in the solution after the kinase reaction; a lower ATP level indicates higher kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined.[1] Similarly, radiometric or ADP-Glo assays are used for other kinases.[7]

Cell-Based Proliferation Assays

The anti-proliferative effects of the derivatives are often tested on various human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2).[1][2] The MTT or SRB assays are commonly used to determine the IC50 values, which represent the concentration of the compound that inhibits cell growth by 50%.[1][10]

Visualizations

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Target Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Pyrazolopyridine Derivatives) docking Molecular Docking (e.g., AutoDock, MOE) l_prep->docking grid->docking pose_analysis Binding Pose & Score Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-Bonds, Hydrophobic) pose_analysis->interaction_analysis comparison Comparative Analysis of Derivatives interaction_analysis->comparison

Caption: Workflow of a comparative molecular docking study.

CDK2 Signaling Pathway

This diagram shows the role of the CDK2/Cyclin complex in the cell cycle and its inhibition by pyrazolopyridine derivatives.

cluster_G1 G1 Phase cluster_S S Phase G1 G1 Phase CDK2_Cyclin CDK2 / Cyclin E, A Complex G1->CDK2_Cyclin Activation S S Phase (DNA Replication) Phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) CDK2_Cyclin->Phosphorylation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CDK2_Cyclin Inhibition Phosphorylation->S Promotes Transition

Caption: Inhibition of the CDK2/Cyclin pathway by pyrazolopyridines.

References

A Comparative Guide to the ADME-Tox Profile of (4-(Pyridin-3-yl)phenyl)methanol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of (4-(Pyridin-3-yl)phenyl)methanol and a series of its structural analogues. The data presented herein is intended to guide researchers and drug development professionals in selecting compounds with favorable pharmacokinetic and safety properties for further investigation. Early assessment of these properties is crucial for mitigating the risk of late-stage clinical failures.[1][2][3]

The following sections detail the experimental protocols used to generate the ADME-Tox data, present the comparative data in tabular format, and visualize key experimental workflows and relevant biological pathways.

Experimental Protocols

The in vitro assays described below are standard methods used in early drug discovery to evaluate the ADME-Tox properties of small molecules.[1][2][4][5]

1. Metabolic Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes. The assay measures the intrinsic clearance of a compound, which is indicative of its susceptibility to metabolism by hepatic enzymes.

  • Procedure: Test compounds (1 µM) were incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile. The concentration of the remaining parent compound was quantified by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the compound.

2. Cytochrome P450 (CYP) Inhibition Assay

The potential for the compounds to inhibit major drug-metabolizing CYP450 enzymes was evaluated.[6][7][8][9] Inhibition of these enzymes can lead to drug-drug interactions.[7][9]

  • Procedure: The assay was performed using human liver microsomes and specific probe substrates for the major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Test compounds were incubated with the microsomes, a specific CYP probe substrate, and NADPH. The formation of the metabolite of the probe substrate was measured by LC-MS/MS. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) was determined by measuring the decrease in metabolite formation at a range of test compound concentrations.[8][9]

3. Plasma Protein Binding (PPB) Assay

The extent to which the compounds bind to plasma proteins was determined using the rapid equilibrium dialysis (RED) method.[10][11][12] The free (unbound) fraction of a drug is generally considered to be the pharmacologically active portion.[10][13]

  • Procedure: The RED device consists of two chambers separated by a semi-permeable membrane.[12] The test compound was added to human plasma in one chamber, and phosphate-buffered saline (PBS) was added to the other. The plate was incubated at 37°C for 4 hours to allow for equilibrium.[10] After incubation, the concentrations of the compound in both the plasma and buffer chambers were determined by LC-MS/MS. The percentage of the compound bound to plasma proteins was then calculated.[10][12]

4. Caco-2 Permeability Assay

The Caco-2 cell monolayer model was used to assess the intestinal permeability of the compounds.[14][15] This assay is a good predictor of in vivo oral absorption.[15]

  • Procedure: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[14] The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[15] The test compound (10 µM) was added to the apical (A) side, and the amount of compound that transported to the basolateral (B) side was measured over time by LC-MS/MS. To assess active efflux, the transport was also measured from the basolateral to the apical side (B to A). The apparent permeability coefficient (Papp) and the efflux ratio (ER) were calculated.[14] An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[14]

5. In Vitro Cytotoxicity Assay

The general cytotoxicity of the compounds was evaluated in HepG2 cells, a human liver carcinoma cell line, using the MTT assay.[16][17]

  • Procedure: HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with the test compounds at various concentrations for 48 hours. After the incubation period, MTT reagent was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which were then solubilized. The absorbance was measured at 570 nm. The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) was determined.[16]

6. hERG Inhibition Assay

The potential for the compounds to inhibit the hERG potassium channel was assessed using an automated patch-clamp system.[18][19] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18][20][21]

  • Procedure: HEK293 cells stably expressing the hERG channel were used. The effect of the test compounds on the hERG tail current was measured using a whole-cell voltage-clamp method.[19] The cells were exposed to increasing concentrations of the test compounds, and the inhibition of the hERG current was recorded. The IC50 value was calculated from the concentration-response curve.

7. Ames Test for Mutagenicity

The mutagenic potential of the compounds was evaluated using the Ames test with various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[22][23][24][25]

  • Procedure: The test compounds were incubated with the bacterial strains in the presence and absence of a rat liver S9 fraction. The mixture was plated on a minimal glucose agar medium lacking histidine.[22][23] After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[23][25]

8. Hepatotoxicity Assay

The potential for the compounds to cause liver injury was assessed using primary human hepatocytes.[26][27]

  • Procedure: Cryopreserved human hepatocytes were thawed and plated. After a 24-hour incubation, the cells were treated with the test compounds at various concentrations for 48 hours. Cell viability was assessed by measuring intracellular ATP levels using a luminescent cell viability assay.[26] A decrease in ATP levels is indicative of cytotoxicity. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) was determined.

Comparative ADME-Tox Data

The following tables summarize the in vitro ADME-Tox data for this compound and its hypothetical analogues.

Table 1: Physicochemical Properties and Metabolic Stability

Compound IDStructureMW ( g/mol )logPt½ (min)CLint (µL/min/mg)
Parent This compound185.221.84530.8
Analogue A 2-Fluoro-(4-(Pyridin-3-yl)phenyl)methanol203.212.1>60<10.0
Analogue B (4-(Pyridin-3-yl)phenyl)ethan-1-ol199.252.22555.4
Analogue C (4-(Pyridin-4-yl)phenyl)methanol185.221.65525.2

Table 2: CYP450 Inhibition

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Parent >5025.3>5015.8>50
Analogue A >5045.1>5030.2>50
Analogue B >5015.6>508.942.1
Analogue C >5035.7>5022.4>50

Table 3: Permeability and Plasma Protein Binding

Compound IDPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Plasma Protein Binding (%)
Parent 15.21.265
Analogue A 18.51.172
Analogue B 12.82.585
Analogue C 16.11.360

Table 4: In Vitro Toxicity

Compound IDHepG2 CC50 (µM)hERG IC50 (µM)Ames TestHepatotoxicity EC50 (µM)
Parent >10045.2Negative>100
Analogue A >100>50Negative>100
Analogue B 75.412.5Negative85.3
Analogue C >100>50Negative>100

Visualizations

Experimental Workflow for In Vitro ADME-Tox Screening

ADME_Tox_Workflow cluster_ADME ADME Profiling cluster_Tox Toxicity Profiling Metabolic_Stability Metabolic Stability (Microsomes) Data_Analysis Data Analysis & Prioritization Metabolic_Stability->Data_Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Analysis PPB Plasma Protein Binding PPB->Data_Analysis Permeability Caco-2 Permeability Permeability->Data_Analysis Cytotoxicity Cytotoxicity (HepG2) Cytotoxicity->Data_Analysis hERG hERG Inhibition hERG->Data_Analysis Ames Ames Mutagenicity Ames->Data_Analysis Hepatotoxicity Hepatotoxicity (Primary Hepatocytes) Hepatotoxicity->Data_Analysis Test_Compound Test Compound Test_Compound->Metabolic_Stability Test_Compound->CYP_Inhibition Test_Compound->PPB Test_Compound->Permeability Test_Compound->Cytotoxicity Test_Compound->hERG Test_Compound->Ames Test_Compound->Hepatotoxicity Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate

Caption: A generalized workflow for in vitro ADME-Tox screening of drug candidates.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway Toxic_Compound Toxic Compound Mitochondria Mitochondria Toxic_Compound->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified intrinsic apoptosis pathway potentially activated by a toxic compound.

References

Benchmarking a Novel (4-(Pyridin-3-yl)phenyl)methanol Derivative Against Known Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel (4-(Pyridin-3-yl)phenyl)methanol derivative, designated PPM-D1, against established Casein Kinase 1 (CK1) inhibitors. The data presented herein is intended to offer an objective evaluation of PPM-D1's potency, selectivity, and cellular activity, supported by detailed experimental protocols.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] Dysregulation of CK1 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][] The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide details the benchmarking of a lead compound from this series, PPM-D1, against known CK1 inhibitors to ascertain its potential as a drug candidate.

Performance Data Summary

The inhibitory activity of PPM-D1 was assessed and compared against two well-characterized CK1 inhibitors, PF-670462 (a potent and selective CK1δ/ε inhibitor) and D4476 (a selective CK1 inhibitor).[4] The following tables summarize the quantitative data from in vitro enzymatic assays and cell-based functional assays.

Table 1: In Vitro Enzymatic Inhibition of CK1 Isoforms
CompoundCK1α (IC₅₀, nM)CK1δ (IC₅₀, nM)CK1ε (IC₅₀, nM)
PPM-D1 8502545
PF-670462>10,0001490
D4476300200>10,000

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Kinase Selectivity Profile
CompoundCK1δ (IC₅₀, nM)PKA (IC₅₀, nM)CDK2 (IC₅₀, nM)GSK3β (IC₅₀, nM)
PPM-D1 25>10,000>10,0008,500
PF-67046214>10,000>10,000>10,000
D4476200>5,000>5,0001,200

Selectivity was assessed against a panel of related and unrelated kinases to determine off-target effects.

Table 3: Cell-Based Wnt Signaling Inhibition
CompoundWnt3a-stimulated β-catenin stabilization (IC₅₀, nM)
PPM-D1 150
PF-670462120
D4476980

Inhibition of Wnt signaling was measured by quantifying the stabilization of β-catenin in a cell-based reporter assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagent Preparation : Recombinant human CK1α, CK1δ, and CK1ε enzymes were used. The substrate used was α-casein. The ADP-Glo™ Kinase Assay kit (Promega) was used for detection.[5]

  • Compound Preparation : PPM-D1 and reference inhibitors were serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction :

    • In a 384-well plate, 1 µL of inhibitor or DMSO (vehicle control) was added.

    • 2 µL of enzyme solution (in kinase buffer: 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA) was added.

    • The reaction was initiated by adding 2 µL of a substrate/ATP mix (α-casein and ATP at their respective Kₘ values).

    • The plate was incubated at room temperature for 60 minutes.

  • Detection :

    • 5 µL of ADP-Glo™ Reagent was added to each well to deplete unused ATP, followed by a 40-minute incubation.

    • 10 µL of Kinase Detection Reagent was added, and the plate was incubated for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis : Luminescence was measured using a plate reader. The data was normalized to controls, and IC₅₀ values were calculated using a four-parameter logistic curve fit.

Cellular Wnt Signaling Assay (β-catenin Stabilization)

This assay measures the ability of inhibitors to block Wnt-induced accumulation of β-catenin.

  • Cell Culture : HEK293T cells were cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates.

  • Treatment : Cells were treated with serial dilutions of PPM-D1 or reference inhibitors for 1 hour.

  • Stimulation : Recombinant Wnt3a protein was added to the wells to stimulate the Wnt signaling pathway, with a control group receiving no Wnt3a.

  • Incubation : The plates were incubated for 4 hours to allow for β-catenin accumulation.

  • Lysis and Detection : Cells were lysed, and the levels of β-catenin were quantified using a β-catenin specific ELISA kit.

  • Data Analysis : The β-catenin levels were normalized to total protein concentration. The results were then expressed as a percentage of the Wnt3a-stimulated control, and IC₅₀ values were determined by non-linear regression.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor testing.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 LRP5_6->DVL Axin Axin DVL->Axin inhibits GSK3B GSK3β BetaCatenin β-catenin GSK3B->BetaCatenin P Axin->GSK3B APC APC APC->GSK3B CK1 CK1 CK1->BetaCatenin P Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Translocation PPM_D1 PPM-D1 (Inhibitor) PPM_D1->CK1 Inhibition TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Transcription Wnt Wnt Wnt->Frizzled Wnt->LRP5_6

Caption: Role of CK1 in the Wnt/β-catenin signaling pathway and the point of inhibition by PPM-D1.

G start Start A Synthesize & Purify PPM-D1 Derivative start->A Hypothesis process process data data decision decision end End B Enzymatic Assay (e.g., ADP-Glo) A->B In Vitro Screening C Determine IC₅₀ vs. CK1 Isoforms B->C D Potency & Selectivity Confirmed? C->D E Cell-Based Assays D->E Yes F Synthesize New Derivatives D->F No G Wnt Signaling Assay (β-catenin levels) E->G F->B H Determine Cellular IC₅₀ G->H I Lead Compound Identified H->I I->end

Caption: High-level experimental workflow for the identification and validation of PPM-D1 as a lead compound.

References

Evaluating the Cross-Reactivity of (4-(Pyridin-3-yl)phenyl)methanol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. Compounds based on the (4-(Pyridin-3-yl)phenyl)methanol scaffold have emerged as a promising class of kinase inhibitors. This guide provides a comparative analysis of their cross-reactivity profiles, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and selection of these compounds for further development.

Comparative Analysis of Kinase Inhibition

To provide a clear comparison of the cross-reactivity of this compound-based compounds, the following table summarizes the inhibitory activity of a representative compound, a 4-phenyl-5-pyridyl-1,3-thiazole analog, against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetIC50 (nM)[1]
p38α25
JNK1>10,000
JNK2>10,000
JNK3>10,000
ERK2>10,000
IKKβ>10,000
GSK3β>10,000
CDK2/cyclin A>10,000
Src>10,000
Lck>10,000

This data is for a structurally related 4-phenyl-5-pyridyl-1,3-thiazole derivative and serves as a representative example of the selectivity profile that can be achieved with this scaffold.

Experimental Protocols

The following are detailed methodologies for two common kinase inhibitor screening assays that are instrumental in determining the cross-reactivity profile of compounds like those based on the this compound scaffold.

Radiometric Kinase Assay (HotSpot™ Assay)[2][3]

This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35)

  • Test compound (dissolved in DMSO)

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a solution like 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unbound radiolabeled ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Competition Binding Assay (KINOMEscan™)[4][5]

This high-throughput assay measures the binding affinity of a test compound to a large panel of kinases. It is an ATP-independent method that relies on the displacement of an immobilized, active-site directed ligand.

Materials:

  • DNA-tagged kinases

  • Immobilized active-site directed ligand (on a solid support)

  • Test compound (dissolved in DMSO)

  • Binding buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A specific DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

  • If the test compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.

  • The mixture is passed through a filter, and the amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.

  • A lower amount of kinase detected on the solid support indicates a stronger binding of the test compound.

  • The results are typically reported as the percentage of the kinase that is competed off the immobilized ligand at a specific concentration of the test compound (e.g., % control). Dissociation constants (Kd) can also be determined from dose-response curves.

Visualizing Kinase Signaling and Experimental Workflow

To better understand the context of kinase inhibition and the process of evaluating cross-reactivity, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Extracellular_Signal->Receptor RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor This compound -based Inhibitor Inhibitor->RAF Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_workflow Kinase Inhibitor Cross-Reactivity Evaluation Start Synthesize this compound -based Compound Library Primary_Screening Primary Screening (e.g., against target kinase) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Kinome-wide panel) Hit_Identification->Secondary_Screening Data_Analysis Data Analysis (IC50 / Kd determination) Secondary_Screening->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile Lead_Optimization Lead Optimization Selectivity_Profile->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for assessing kinase inhibitor cross-reactivity.

References

Safety Operating Guide

Proper Disposal of (4-(Pyridin-3-yl)phenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Proper chemical waste management is paramount for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of (4-(Pyridin-3-yl)phenyl)methanol, catering to researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of its constituent chemical groups, pyridine and aromatic alcohols.

This compound) should be treated as hazardous waste. Due to its chemical structure, which includes a pyridine ring and a benzyl alcohol moiety, it is presumed to share hazards with these classes of compounds, including potential toxicity, flammability, and irritation.[1][2] Always consult your institution's specific waste disposal guidelines and the material's Safety Data Sheet (SDS) if available.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety goggles, a fully buttoned lab coat, and chemical-resistant gloves (e.g., butyl rubber or PVA).[3] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[3]

In case of a spill:

  • Remove all sources of ignition from the area.[1]

  • Absorb the spill with an inert, dry material such as vermiculite or sand.[2][3]

  • Place the absorbent material into a clearly labeled, sealed container for hazardous waste disposal.[2][3]

  • Report the spill to your laboratory supervisor or environmental health and safety (EHS) office.[2]

Quantitative Hazard Data Summary

The following table summarizes the known hazards of related compounds, which should be considered when handling this compound.

CompoundKey HazardsGHS Hazard Statements (where available)
Pyridine Flammable, toxic, irritant, potential carcinogen.[2] Damages liver, kidneys, and central nervous system with chronic exposure.[1]H225: Highly flammable liquid and vapor. H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.
Methanol Flammable, toxic if swallowed, in contact with skin, or inhaled. Causes damage to organs (e.g., eyes, central nervous system).[4]H225: Highly flammable liquid and vapor. H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs.
[3-(Pyridin-3-yl)phenyl]methanol Irritant, harmful.H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • This compound waste, including pure compound, solutions, and contaminated materials, must be segregated as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Container Selection and Labeling:

  • Use a sealable, airtight, and compatible waste container.[3]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Attach a completed dangerous waste label as soon as the first waste is added.[3]

3. Waste Collection and Storage:

  • Collect all waste containing this compound in the designated, labeled container.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Ensure the storage area is segregated from incompatible materials such as strong oxidizing agents and acids.[3]

4. Final Disposal:

  • Once the waste container is full or is no longer in use, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[2]

  • Complete a chemical collection request form as required by your institution.[3]

  • Never pour this compound or its solutions down the drain. [2][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Procedure start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Always fume_hood Work in a Fume Hood ppe->fume_hood identify_waste Identify as Hazardous Waste fume_hood->identify_waste spill Spill Occurs fume_hood->spill Potential Event container Select Compatible, Sealable Container identify_waste->container label_container Label Container: 'Hazardous Waste' + Chemical Name container->label_container collect_waste Collect Waste in Container label_container->collect_waste storage Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles collect_waste->storage contact_ehs Contact Institutional EHS for Pickup/Disposal storage->contact_ehs When container is full end End: Proper Disposal contact_ehs->end absorb Absorb with Inert Material spill->absorb collect_spill Collect in Sealed Container absorb->collect_spill label_spill_waste Label as Hazardous Spill Debris collect_spill->label_spill_waste report_spill Report to Supervisor/EHS collect_spill->report_spill label_spill_waste->contact_ehs

Caption: Decision workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Pyridin-3-yl)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-(Pyridin-3-yl)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.